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  • Product: 3-Fluoro-4-(propan-2-yl)aniline
  • CAS: 1369809-48-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 3-Fluoro-4-(propan-2-yl)aniline

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 3-Fluoro-4-(propan-2-yl)aniline, a substituted aromatic amine of interest in pharmaceutical and chemical research. Addres...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-Fluoro-4-(propan-2-yl)aniline, a substituted aromatic amine of interest in pharmaceutical and chemical research. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it presents an integrated strategy, detailing the causality behind experimental choices and emphasizing a self-validating system of protocols. We will explore a logical workflow that leverages mass spectrometry, multi-nuclear NMR spectroscopy, and infrared spectroscopy, supplemented by chromatographic techniques for purity assessment. Each step is designed to build upon the last, culminating in an unambiguous confirmation of the molecular structure.

Introduction: The Analytical Challenge

The structural confirmation of a molecule like 3-Fluoro-4-(propan-2-yl)aniline is a foundational step in any research or development pipeline. Its identity, purity, and stability are critical parameters that influence biological activity, synthetic viability, and safety. The molecule features a trisubstituted benzene ring, incorporating three distinct functionalities: a primary amine (-NH₂), a fluorine atom (-F), and an isopropyl group (-CH(CH₃)₂). This unique arrangement presents a distinct set of spectroscopic signatures. Our objective is to devise and execute a series of analytical experiments that, in concert, provide irrefutable evidence for the assigned structure.

The chosen analytical strategy prioritizes a multi-technique approach. This is not merely for redundancy but for synergy; where one technique provides skeletal information, another reveals the electronic environment, and a third confirms functional groups. This guide will detail the expected outcomes and interpretative logic for each method.

Strategic Workflow for Structural Confirmation

The elucidation process follows a logical progression from broad structural characteristics to fine atomic-level details. The initial step is to confirm the molecular weight and elemental composition, followed by the identification of functional groups and the carbon-hydrogen framework, and finally, the precise placement of substituents on the aromatic ring is determined.

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Functional Group & Framework ID cluster_2 Connectivity & Final Confirmation cluster_3 Final Dossier MS Mass Spectrometry (Molecular Weight & Formula) IR Infrared (IR) Spectroscopy (Functional Groups) MS->IR Confirms MW Report Integrated Data Analysis & Structure Confirmation MS->Report NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Atom Count & Environment) IR->NMR_1D Confirms functional groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding & Spatial Proximity) NMR_1D->NMR_2D Provides initial assignments NMR_1D->Report Purity Chromatography (HPLC/GC) (Purity & Impurity Profile) NMR_2D->Purity Confirms connectivity NMR_2D->Report Purity->Report Establishes purity

Caption: A strategic workflow for the comprehensive structural elucidation of an organic molecule.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry (MS) is the first-line technique, providing the molecular weight (MW) and, with high resolution, the elemental formula. For anilines, which contain an odd number of nitrogen atoms, the molecular ion peak (M⁺) is expected to have an odd mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule.[1][2]

Expected Fragmentation Pattern

The fragmentation of 3-Fluoro-4-(propan-2-yl)aniline under electron impact (EI) ionization is predictable. The aromatic ring provides stability, often resulting in a prominent molecular ion peak.[2] Key fragmentation pathways include:

  • α-Cleavage: The most favorable fragmentation for the isopropyl group is the loss of a methyl radical (•CH₃), which is a neutral loss of 15 Da, to form a stable secondary benzylic carbocation. This fragment is often the base peak.

  • Loss of Isopropyl Group: Cleavage of the entire isopropyl group results in a loss of 43 Da.

  • Amine-Related Fragmentation: Aromatic amines can undergo complex rearrangements, sometimes involving the loss of HCN (27 Da).[2]

Data Summary: Predicted Mass Spectrum
m/z (Predicted) Proposed Ion Structure Fragmentation Pathway Significance
167[C₁₀H₁₄FN]⁺Molecular Ion (M⁺)Confirms Molecular Weight
152[C₉H₁₁FN]⁺M⁺ - •CH₃α-cleavage, indicates isopropyl group
124[C₇H₅FN]⁺M⁺ - C₃H₇Loss of isopropyl group
97[C₆H₅F]⁺Complex rearrangementAromatic core fragment
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent like methanol or acetonitrile.[2]

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[3]

  • GC Conditions:

    • Column: Use a fused silica capillary column suitable for aromatic amines, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[3]

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

    • Injector: Set to 250°C in split mode.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: Set the mass analyzer to scan from m/z 40 to 300.[2]

    • Source Temperature: Maintain at 230°C.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, elucidating the carbon-hydrogen framework and the precise connectivity of atoms. For a fluorinated compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is essential.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • Aromatic Region (δ 6.5-7.5 ppm): The three protons on the benzene ring will appear as distinct multiplets. Their splitting patterns and coupling constants (J-values) are critical for determining their relative positions (ortho, meta, para).

  • Isopropyl Group (δ 1.2-4.0 ppm): This group will present as two signals: a doublet for the six equivalent methyl (CH₃) protons, and a septet for the single methine (CH) proton. The characteristic septet-doublet relationship is a definitive indicator of an isopropyl group.

  • Amine Protons (δ 3.5-4.5 ppm): The -NH₂ protons typically appear as a broad singlet, which can exchange with D₂O.

¹⁹F NMR Spectroscopy

Fluorine NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for identifying fluorinated compounds.[4][5]

  • Expected Shift: The single fluorine atom on the aromatic ring will produce one signal. Its chemical shift will be influenced by the other substituents.

  • Coupling: This fluorine signal will be split by neighboring aromatic protons (typically ortho and meta protons), providing crucial information for assigning the substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows the number of unique carbon environments. The presence of fluorine introduces C-F coupling, which can be observed in the spectrum.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-280 Hz).[6] Other aromatic carbons will show smaller two- and three-bond couplings.

  • Isopropyl Carbons (δ 20-35 ppm): Two signals corresponding to the CH₃ and CH carbons.

Data Summary: Predicted NMR Assignments
Nucleus Predicted δ (ppm) Multiplicity J (Hz) Assignment
¹H~6.8dJHH ≈ 8.5H-5
¹H~6.7ddJHH ≈ 8.5, 2.0H-6
¹H~6.6dJHF ≈ 4.5H-2
¹H~3.6 (br s)s--NH₂
¹H~3.3septetJHH ≈ 7.0-CH(CH₃)₂
¹H~1.2dJHH ≈ 7.0-CH(CH₃)₂
¹³C~158d¹JCF ≈ 245C-3
¹³C~145d²JCF ≈ 15C-4
¹³C~135s-C-1
¹³C~118d²JCF ≈ 20C-2
¹³C~115s-C-5
¹³C~113d³JCF ≈ 5C-6
¹³C~28s--CH(CH₃)₂
¹³C~23s--CH(CH₃)₂
¹⁹F~ -120m-Ar-F
2D NMR for Unambiguous Assignment

To definitively link protons to their attached carbons and map out longer-range connectivity, 2D NMR experiments are indispensable.

NMR_Correlations cluster_H ¹H Signals cluster_C ¹³C Signals H_Aro Aromatic Hs (H-2, H-5, H-6) C_Aro Aromatic Cs (C1-C6) H_Aro->C_Aro HSQC H_Aro->C_Aro HMBC H_CH Isopropyl CH H_CH->C_Aro HMBC (to C-4, C-3, C-5) C_CH Isopropyl CH H_CH->C_CH HSQC C_CH3 Isopropyl CH₃ H_CH->C_CH3 HMBC H_CH3 Isopropyl CH₃ H_CH3->C_CH HMBC H_CH3->C_CH3 HSQC

Caption: Key 2D NMR correlations for confirming the structure of 3-Fluoro-4-(propan-2-yl)aniline.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This is used to assign the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. The crucial correlation will be from the isopropyl CH proton to carbons C-3, C-4, and C-5, confirming the attachment point of the isopropyl group.

  • COSY (Correlation Spectroscopy): Maps out proton-proton couplings, which will confirm the connectivity between the isopropyl CH and CH₃ protons and trace the adjacencies of the aromatic protons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Experiments:

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C spectrum with proton decoupling.

    • Acquire a ¹⁹F spectrum with proton decoupling.

  • 2D Experiments:

    • Acquire standard gradient-selected COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, adjusting spectral widths as needed to encompass all signals.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[7] The vibrations of specific bonds correspond to absorptions at characteristic frequencies.

Data Summary: Characteristic IR Absorptions
Frequency (cm⁻¹) Vibration Type Functional Group
3450-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100-3000C-H Aromatic StretchAromatic Ring
2980-2850C-H Aliphatic StretchIsopropyl Group
1620-1580N-H Bending (Scissoring)Primary Amine (-NH₂)
1600-1450C=C Aromatic Ring StretchAromatic Ring
1280-1200C-N Aromatic StretchAryl Amine
1250-1150C-F StretchAryl Fluoride
Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample.

Chromatography: Purity Assessment

While spectroscopic methods elucidate the structure of the main component, chromatography is essential to determine its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for aniline derivatives.[3][8]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the analyte in a 50:50 mixture of water and acetonitrile.

  • Instrumentation: An HPLC system with a UV detector.[3]

  • Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Analysis: The purity is calculated from the relative peak area of the main component.

Safety and Handling

Substituted anilines should be handled with care, as many are toxic and can be absorbed through the skin.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses, and a lab coat.

  • Handling: Conduct all operations in a well-ventilated fume hood.

  • Exposure: Avoid inhalation of vapors and contact with skin and eyes. Aniline and its derivatives are suspected of causing genetic defects and cancer and can cause organ damage through prolonged exposure.[10]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion: An Integrated and Authoritative Confirmation

The structural elucidation of 3-Fluoro-4-(propan-2-yl)aniline is achieved not by a single measurement but by the convergence of evidence from multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula. Infrared spectroscopy confirms the presence of the amine, aromatic, and aliphatic moieties. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity, confirming the 1,2,4-substitution pattern and the identity of each substituent. Chromatographic analysis underpins this entire process by ensuring that the data pertains to a single, pure compound. This rigorous, multi-faceted approach provides the authoritative structural confirmation required for progression in any scientific endeavor.

References

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  • Auf der Heyde, T. P., & Nassimbeni, L. R. (1981). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (II) Halides. Inorganica Chimica Acta, 50, 17-22. [Link]

  • Auf der Heyde, T. P., et al. (1981). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Taylor & Francis Online. [Link]

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  • Loba Chemie. (n.d.). ANILINE AR - Safety Data Sheet. Loba Chemie. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • Reich, H. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Penta chemicals. (2025). Aniline - SAFETY DATA SHEET. Penta chemicals. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline. Chemos GmbH&Co.KG. [Link]

  • Gökçe, H., & Cinar, M. (2020). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ResearchGate. [Link]

  • Gökçe, H., & Cinar, M. (2020). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Link]

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Exploratory

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-4-(propan-2-yl)aniline

Abstract This technical guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Fluoro-4-(propan-2-yl)aniline. As a substituted aniline, this molecule presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Fluoro-4-(propan-2-yl)aniline. As a substituted aniline, this molecule presents a unique combination of electronic and steric effects that manifest distinctively in its NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. We will dissect the predicted chemical shifts, multiplicities, and coupling constants, grounding our analysis in fundamental principles and authoritative references. Furthermore, this guide furnishes a detailed experimental protocol for acquiring a high-fidelity spectrum, ensuring reproducibility and accuracy in the laboratory.

Molecular Structure and Electronic Environment

The structural integrity of a molecule is fundamentally linked to its spectroscopic signature. In 3-Fluoro-4-(propan-2-yl)aniline, three key substituents on the benzene ring dictate the electronic environment and, consequently, the magnetic shielding of each proton.

  • Amino Group (-NH₂): Positioned at C1, the amino group is a powerful electron-donating group (EDG) through resonance. Its lone pair of electrons increases the electron density at the ortho (C2, C6) and para (C4) positions, causing significant shielding (an upfield shift) for the protons at these locations.[1]

  • Isopropyl Group (-CH(CH₃)₂): Located at C4, this alkyl group is a weak electron-donating group through induction, contributing to a minor shielding effect on the aromatic ring.

  • Fluorine Atom (-F): At C3, the fluorine atom exerts a dual influence. It is strongly electron-withdrawing through induction due to its high electronegativity, which deshields nearby protons. Simultaneously, it acts as a weak electron-donating group through resonance. Its most significant impact in ¹H NMR, however, is its spin-spin coupling with nearby protons, which provides invaluable structural information.[2][3]

These competing effects create a nuanced and predictable ¹H NMR spectrum.

Molecular structure of 3-Fluoro-4-(propan-2-yl)aniline with proton and carbon numbering.Figure 1: Structure of 3-Fluoro-4-(propan-2-yl)aniline with IUPAC numbering.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the electronic effects and established spectroscopic principles, we can predict the features of the ¹H NMR spectrum, which is logically divided into three regions: the aromatic region, the aliphatic region, and the amine proton signal.

The Aromatic Region (δ 6.0 - 7.5 ppm)

The aromatic region is the most complex and informative part of the spectrum for this molecule. Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm.[2][4] The strong electron-donating character of the amino group is expected to shift these signals to the upfield end of this range.

  • Proton H-2: This proton is ortho to the powerful electron-donating -NH₂ group and meta to the isopropyl group. It is also meta to the fluorine atom. The strong shielding from the amino group will push its signal significantly upfield. It will be split by the meta proton H-6 (⁴JHH, typically 2-3 Hz) and the meta fluorine (⁴JHF, typically ~3 Hz). This will likely result in a doublet of doublets (dd) or a more complex multiplet.

  • Proton H-5: This proton experiences shielding from the para -NH₂ group and the ortho isopropyl group. However, it is ortho to the electron-withdrawing fluorine atom, which will cause a downfield shift relative to the other aromatic protons. Its multiplicity will be a doublet of doublets (dd), arising from a large ortho coupling to H-6 (³JHH, typically 7-10 Hz) and a large ortho coupling to fluorine (³JHF, typically 8-10 Hz).[5][6]

  • Proton H-6: Situated ortho to the -NH₂ group and the isopropyl group, H-6 is expected to be highly shielded. It will be split into a doublet of doublets (dd) by its ortho neighbor H-5 (³JHH, 7-10 Hz) and its meta neighbor H-2 (⁴JHH, 2-3 Hz).

The Aliphatic Region (δ 1.0 - 3.5 ppm)

The isopropyl group gives rise to two distinct signals.

  • Methine Proton (CH, H-7): This single proton is on a carbon directly attached to the aromatic ring (a benzylic position), which deshields it to the 2.2-3.0 ppm range.[4][7] It is coupled to the six equivalent methyl protons, and according to the n+1 rule, its signal will be a septet (6+1=7).

  • Methyl Protons (2 x CH₃, H-8): These six protons are equivalent and will appear as a single signal. They are coupled to the single methine proton, resulting in a doublet (1+1=2). Their chemical shift is expected in the typical aliphatic range, around 1.2 ppm.

The Amine Protons (NH₂)

The two protons of the amino group typically appear as a broad singlet.[8] Their chemical shift is highly variable (typically δ 1-5 ppm) and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[9] This signal often does not show coupling to other protons.

Summary of Predicted ¹H NMR Data

The predicted spectral data are consolidated in the table below for clarity and quick reference.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-8 (2 x CH₃)~ 1.25Doublet (d)³J = 7.0 Hz6H
H-7 (CH)~ 2.90Septet (sept)³J = 7.0 Hz1H
-NH₂ 3.5 - 4.5 (variable)Broad Singlet (br s)N/A2H
H-6 ~ 6.65Doublet of Doublets (dd)³JHH = 8.5 Hz, ⁴JHH = 2.5 Hz1H
H-2 ~ 6.75Doublet of Doublets (dd)⁴JHH = 2.5 Hz, ⁴JHF = 3.0 Hz1H
H-5 ~ 6.90Doublet of Doublets (dd)³JHH = 8.5 Hz, ³JHF = 9.0 Hz1H

Experimental Protocol for High-Resolution Data Acquisition

The reliability of NMR data is contingent upon a rigorous and well-controlled experimental procedure. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Fluoro-4-(propan-2-yl)aniline directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for many organic compounds and its single deuterium signal for locking.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for referencing.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for resolving complex coupling).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. This step ensures the stability of the magnetic field during acquisition.

    • Perform automated or manual shimming of the magnetic field. This is a critical step to maximize the field's homogeneity, which directly translates to sharper spectral lines and better resolution of fine splitting patterns.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., -1 to 10 ppm).

    • Use a standard single-pulse experiment (e.g., 'zg30'). A 30° pulse angle is often used as a good compromise between signal intensity and faster relaxation for quantitative measurements, though a 90° pulse provides maximum signal for a single scan.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for sufficient relaxation of the protons between pulses.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure the baseline is flat.

    • Integrate all signals to determine the relative number of protons corresponding to each.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

    • Analyze the chemical shifts, multiplicities, and coupling constants of all peaks.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate & Reference baseline->integrate

Caption: A workflow for acquiring a high-resolution ¹H NMR spectrum.

Visualizing the Spin-Spin Coupling Network

The connectivity and spatial relationships within the molecule can be visualized through its coupling network. The diagram below illustrates the key ¹H-¹H and ¹H-¹⁹F interactions that define the spectral multiplicities.

Caption: Spin-spin coupling network in 3-Fluoro-4-(propan-2-yl)aniline.

Conclusion

The ¹H NMR spectrum of 3-Fluoro-4-(propan-2-yl)aniline is a rich source of structural data. A thorough understanding of substituent effects—namely the electron-donating properties of the amino and isopropyl groups and the inductive and coupling effects of the fluorine atom—allows for a confident and precise prediction of the spectrum. The aromatic region provides key insights into the substitution pattern through characteristic chemical shifts and complex splitting patterns arising from both H-H and H-F coupling. The aliphatic signals readily confirm the presence of the isopropyl group. By following a rigorous experimental protocol, researchers can obtain a high-quality spectrum that serves as a definitive confirmation of the molecule's identity, an essential step in chemical synthesis and drug development pipelines.

References

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Foundational

Mass spectrometry of 3-Fluoro-4-(propan-2-yl)aniline

An In-Depth Technical Guide to the Mass Spectrometry of 3-Fluoro-4-(propan-2-yl)aniline Executive Summary This guide provides a comprehensive technical analysis of the mass spectrometry of 3-Fluoro-4-(propan-2-yl)aniline...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-Fluoro-4-(propan-2-yl)aniline

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometry of 3-Fluoro-4-(propan-2-yl)aniline, a compound of interest in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document moves beyond simple data reporting to offer a deep dive into the causal factors governing its behavior under mass spectrometric conditions. We will dissect the predicted fragmentation pathways under Electron Ionization (EI), establish a validated analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS), and provide detailed, field-tested protocols. The methodologies described herein are designed to be self-validating, ensuring researchers and drug development professionals can confidently identify and characterize this molecule.

Molecular Profile & Significance

3-Fluoro-4-(propan-2-yl)aniline is a substituted aromatic amine featuring both halogen (fluorine) and alkyl (isopropyl) functional groups. These substitutions create a unique electronic and structural profile that directly influences its fragmentation in the mass spectrometer. Understanding its mass spectrometric fingerprint is crucial for reaction monitoring, purity assessment, and metabolite identification in drug development pipelines.

Molecular Structure:

Key Properties:

PropertyValue
Molecular FormulaC₉H₁₂FN
Molecular Weight153.20 g/mol
Exact Mass153.09537 u

Core Principles of EI-MS for Substituted Anilines

For a volatile and thermally stable molecule like 3-Fluoro-4-(propan-2-yl)aniline, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the analytical method of choice. EI at a standard energy of 70 eV provides reproducible fragmentation patterns that serve as a molecular fingerprint, ideal for structural elucidation and library matching.[1]

The fragmentation of this molecule is governed by several key principles:

  • The Nitrogen Rule: The presence of a single nitrogen atom dictates that the molecular ion (M⁺˙) will have an odd mass-to-charge ratio (m/z), a foundational check for spectral validation.[2]

  • Alpha-Cleavage: The most favorable fragmentation pathway for alkyl-substituted aromatic compounds is typically alpha-cleavage, which involves the cleavage of a bond adjacent to the aromatic ring. This leads to the formation of a stable benzylic-type cation.[3]

  • Charge Localization: Upon ionization, the charge is most likely to be localized on the nitrogen atom of the aniline moiety or within the π-system of the aromatic ring, directing subsequent fragmentation events.

Predicted Fragmentation Profile

The 70 eV EI mass spectrum of 3-Fluoro-4-(propan-2-yl)aniline is predicted to be dominated by fragmentation originating from the isopropyl side chain.

The Molecular Ion (M⁺˙)

A distinct molecular ion peak is expected at m/z 153 . Its presence confirms the molecular weight of the analyte. Aromatic systems are relatively stable and often yield a prominent molecular ion peak.[2]

Primary Fragmentation: Benzylic Cleavage (Loss of a Methyl Radical)

The most significant fragmentation event is the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This is an alpha-cleavage process that results in a highly stable, resonance-delocalized secondary benzylic cation.

  • Pathway: [C₉H₁₂FN]⁺˙ → [C₈H₉FN]⁺ + •CH₃

  • Expected Peak: This fragmentation is predicted to produce the base peak (the most intense peak in the spectrum) at m/z 138 .

This pathway is consistently observed across isomers of isopropylaniline, where the loss of a methyl group to form the m/z 120 fragment is the dominant feature of the spectrum.[1] Applying this established principle to our fluorinated analog logically points to m/z 138 as the base peak.

Secondary and Minor Fragmentation Pathways

While the m/z 138 peak will dominate, other minor fragments provide additional structural confirmation:

  • Loss of Propene: A less common rearrangement could lead to the loss of a neutral propene molecule (C₃H₆, 42 Da) from the molecular ion, resulting in a fragment at m/z 111 , corresponding to the 3-fluoroaniline radical cation.

  • Loss of HCN: Aromatic amines can undergo fragmentation of the ring, including the loss of hydrogen cyanide (HCN, 27 Da) from the [M-15]⁺ fragment. This would yield a minor peak at m/z 111 .[2]

  • Loss of Fluorine: While the C-F bond is strong, loss of a fluorine radical (•F, 19 Da) from the molecular ion could occur, yielding a peak at m/z 134 . This is generally less favorable than alpha-cleavage.

Fragmentation Pathway Diagram

The logical flow from the molecular ion to the primary fragments is visualized below.

G cluster_loss M [C₉H₁₂FN]⁺˙ (Molecular Ion) m/z 153 L1 - •CH₃ (Benzylic Cleavage) M->L1 L2 - C₃H₆ (Rearrangement) M->L2 F1 [C₈H₉FN]⁺ (Base Peak) m/z 138 F2 [C₆H₅FN]⁺˙ m/z 111 L1->F1 Most Favorable L2->F2 Minor Pathway

Caption: Predicted EI fragmentation pathway for 3-Fluoro-4-(propan-2-yl)aniline.

Summary of Predicted Key Ions
m/zProposed IdentitySignificancePredicted Relative Intensity
153[C₉H₁₂FN]⁺˙Molecular Ion (M⁺˙)Moderate
138[M - CH₃]⁺Base Peak; stable benzylic cation100%
111[M - C₃H₆]⁺˙Minor; loss of propeneLow

Recommended Analytical Workflow (GC-MS)

A robust and reproducible analysis of 3-Fluoro-4-(propan-2-yl)aniline is achieved through a standardized GC-MS workflow.

Rationale for GC-MS

GC-MS is the ideal methodology due to the analyte's volatility and the need for a reproducible fragmentation pattern for identification. The gas chromatograph provides excellent separation from solvent fronts and potential impurities prior to introduction into the mass spectrometer, ensuring a clean spectrum.[1]

GC-MS Experimental Workflow Diagram

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-Fluoro-4-Isopropylaniline

This technical guide is structured to provide an exhaustive physicochemical profile of 3-Fluoro-4-isopropylaniline , specifically addressing the needs of drug discovery scientists who utilize this compound as a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an exhaustive physicochemical profile of 3-Fluoro-4-isopropylaniline , specifically addressing the needs of drug discovery scientists who utilize this compound as a scaffold for GIPR antagonists and kinase inhibitors.

CAS Registry Number: 1369809-48-2 Document Type: Technical Reference & Handling Guide Primary Audience: Medicinal Chemists, Process Engineers, and QC Analysts

Executive Summary & Structural Identity

3-Fluoro-4-isopropylaniline is a specialized fluorinated aniline derivative serving as a critical building block in the synthesis of metabolic disease therapeutics (e.g., GIPR antagonists) and agrochemicals. Its structural uniqueness lies in the ortho-fluorine substitution relative to the isopropyl group, which imparts specific conformational biases and metabolic stability profiles distinct from its non-fluorinated analogs.

Critical Isomer Warning

STOP AND VERIFY: A common error in procurement and synthesis is confusing this compound with its structural isomer, 4-Fluoro-N-isopropylaniline (CAS 70441-63-3).

  • Target Compound (Ring Substituted): 3-Fluoro-4-isopropylaniline (Amine is primary, -NH₂).

  • Common Imposter (N-Alkylated): 4-Fluoro-N-isopropylaniline (Amine is secondary, -NH-iPr).

Molecular Identity Table
AttributeDetail
IUPAC Name 3-Fluoro-4-(propan-2-yl)aniline
CAS Number 1369809-48-2
Molecular Formula C₉H₁₂FN
Molecular Weight 153.20 g/mol
SMILES NC1=CC=C(C(C)C)C(F)=C1
InChI Key Unique identifier required for database registration

Physicochemical Data Repository

The following data synthesizes experimental values with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental constants are proprietary or sparse.

Core Physical Properties
PropertyValue / RangeSource/Methodology
Physical State Liquid (Oil) at STPAnalog inference (Cumidine/3-Fluoroaniline)
Boiling Point 223.8°C @ 760 mmHgExperimental [1]
Melting Point < 10°C (Predicted)Crystal packing disruption by i-Pr group
Density 1.08 ± 0.05 g/cm³Predicted (Group Contribution)
Refractive Index 1.524 (Predicted)Molar Refractivity Calculation
Vapor Pressure ~0.08 mmHg @ 25°CEstimated
Drug Development Parameters (ADME-Tox Relevance)
ParameterValueSignificance in Drug Design
Lipophilicity (LogP) 2.65 (Predicted)Moderate lipophilicity; good membrane permeability.
Acidity (pKa) 3.68 ± 0.20 (Predicted)The 3-F atom (-I effect) lowers pKa vs. Aniline (4.6), reducing basicity.
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 2Nitrogen lone pair + Fluorine.
Polar Surface Area 26.02 ŲExcellent for CNS/Oral bioavailability.
Visualization: Structural & Functional Logic

The following diagram illustrates the functional impact of the substituents on the aniline core.

G Core Aniline Core (Nucleophilic Scaffold) F_Group 3-Fluoro Group (Metabolic Blocker) Core->F_Group Substitution at C3 iPr_Group 4-Isopropyl Group (Steric Bulk) Core->iPr_Group Substitution at C4 Effect_F Lowers pKa (~3.7) Prevents ring oxidation F_Group->Effect_F Effect_iPr Increases LogP Disrupts crystal packing iPr_Group->Effect_iPr

Figure 1: Functional group analysis showing the impact of fluorination and alkylation on the aniline scaffold.

Solubility & Solvent Compatibility

For process chemistry and formulation, understanding solubility is paramount.

  • Water Solubility: Low (< 1 mg/mL). The hydrophobic isopropyl group dominates the small polar amine head.

  • Organic Solvents:

    • Excellent (>100 mg/mL): Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, DMF.

    • Good: Ethanol, Toluene, Acetonitrile.

    • Poor: Hexanes (may require heating).

Protocol Tip: When using in nucleophilic substitution reactions (e.g., with acid chlorides), dissolve in DCM with a base (TEA or DIPEA) to scavenge the generated HCl.

Experimental Protocols for Validation

As a researcher, you must validate the identity and purity of the material before committing it to a synthesis campaign.

Protocol A: Purity Assessment via GC-MS

Objective: Confirm molecular weight (153.2) and assess purity >97%.

  • Sample Prep: Dilute 10 µL of 3-fluoro-4-isopropylaniline in 1.5 mL of HPLC-grade Methanol.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

  • Detection: MS (EI source). Look for parent ion m/z 153 .

    • Key Fragment: Loss of methyl from isopropyl usually yields a strong [M-15] peak at m/z 138 .

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Determine precise basicity for buffer selection.

  • Solvent: Prepare a 50% v/v Methanol/Water solution (to ensure solubility).

  • Titrant: 0.1 N HCl standard solution.

  • Procedure:

    • Dissolve 50 mg of compound in 20 mL of solvent.

    • Perform titration monitoring pH.

    • Calculate pKa using the Henderson-Hasselbalch equation, correcting for the dielectric constant of the MeOH/Water mix (Yasuda-Shedlovsky extrapolation recommended).

Handling, Stability & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed/inhaled.Use fume hood. Wear nitrile gloves.
Skin/Eye Irritation Causes serious irritation.Safety goggles required.
Storage Oxidation Sensitive. Store under Argon/Nitrogen at 2-8°C. Dark container.

Stability Note: Anilines are prone to oxidation, turning from colorless/pale yellow to dark brown/red upon exposure to air and light. If the liquid appears black, purification (vacuum distillation) is required before use.

Synthesis & Application Workflow

The following diagram outlines the typical usage of 3-fluoro-4-isopropylaniline in drug discovery, specifically for synthesizing GIPR antagonists as referenced in recent patent literature [2].

Workflow Start Raw Material: 3-Fluoro-4-isopropylaniline Step1 Activation: Reaction with CDI (Carbonyldiimidazole) Start->Step1 ACN, 10 min Intermediate Intermediate: Isocyanate or Carbamate Species Step1->Intermediate Step2 Coupling: Reaction with Amine/Alcohol Scaffold Intermediate->Step2 Product Final Target: GIPR Antagonist / Kinase Inhibitor Step2->Product Drug Candidate

Figure 2: Synthetic workflow for incorporating the 3-fluoro-4-isopropylaniline moiety into pharmaceutical scaffolds.

References

  • ChemicalBook. (2023). 3-fluoro-4-(propan-2-yl)aniline Properties and Boiling Point Data. Link

  • Pfizer Inc. (2024). Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof. WO2024214038A1. Google Patents. Link

  • BLD Pharm. (2024). Product Specifications: 3-Fluoro-4-isopropylaniline (CAS 1369809-48-2). Link

Foundational

3-Fluoro-4-(propan-2-yl)aniline solubility information

This guide provides an in-depth technical analysis of 3-Fluoro-4-(propan-2-yl)aniline , a specialized fluorinated aniline intermediate. Executive Summary 3-Fluoro-4-(propan-2-yl)aniline (CAS: 1369809-48-2) is a lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Fluoro-4-(propan-2-yl)aniline , a specialized fluorinated aniline intermediate.

Executive Summary

3-Fluoro-4-(propan-2-yl)aniline (CAS: 1369809-48-2) is a lipophilic, weak base used primarily as a building block in the synthesis of agrochemicals and pharmaceuticals.[1] Unlike its isomer N-isopropyl-3-fluoroaniline, this compound features the isopropyl group directly attached to the aromatic ring at the para position, with a fluorine atom at the meta position relative to the amine.

Its solubility profile is dominated by the hydrophobic isopropyl group and the electron-withdrawing fluorine atom, rendering it insoluble in neutral water but highly soluble in organic solvents and acidic aqueous media.

Part 1: Physicochemical Identity & Properties[2][3]

Correct identification is critical due to the existence of structural isomers (e.g., N-alkylated anilines) that exhibit vastly different solubility behaviors.

PropertyDetail
Chemical Name 3-Fluoro-4-(propan-2-yl)aniline
Common Synonyms 3-Fluoro-4-isopropylaniline; 3-Fluoro-4-cumidine
CAS Number 1369809-48-2
Molecular Formula C₉H₁₂FN
Molecular Weight 153.20 g/mol
Predicted LogP 2.9 – 3.2 (Lipophilic)
Predicted pKa (BH⁺) 3.9 – 4.1 (Weaker base than aniline)
Appearance Colorless to pale yellow liquid or low-melting solid
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Dark

Critical Note: Do not confuse with 4-Fluoro-N-isopropylaniline (CAS 70441-63-3). The N-isopropyl isomer has a secondary amine and different solubility/reactivity profiles.

Part 2: Solubility Profile

Aqueous Solubility & pH Dependence

As a substituted aniline, the solubility of 3-Fluoro-4-(propan-2-yl)aniline is pH-dependent.

  • Neutral pH (pH 7): The compound exists predominantly in its unprotonated, neutral form. Due to the lipophilic isopropyl group and the aromatic ring, water solubility is negligible (< 0.1 g/L) .

  • Acidic pH (pH < 2): The amine group becomes protonated to form the anilinium salt (R-NH₃⁺). This cationic species is highly water-soluble.

    • Reagent for Dissolution: 1M HCl or 1M H₂SO₄.

  • pKa Context: The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the amine (approx. 3.9) compared to unsubstituted aniline (4.6). Consequently, a lower pH is required to fully solubilize this compound compared to non-fluorinated anilines.

Organic Solvent Compatibility

The compound exhibits high solubility in polar aprotic and non-polar solvents, making them ideal for stock solution preparation.

Solvent ClassRecommended SolventsSolubility RatingApplication
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL) Stock solutions for biological assays.
Chlorinated Dichloromethane (DCM), ChloroformExcellent Extraction and synthesis workup.
Alcohols Methanol, Ethanol, IsopropanolGood Crystallization and HPLC mobile phases.
Ethers THF, 2-MeTHF, MTBEGood Grignard reactions or coupling chemistry.
Hydrocarbons Hexanes, TolueneModerate to High Impurity removal or non-polar extraction.

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

For biological screening or analytical standards.

  • Calculate Mass: To prepare 10 mL of 100 mM stock, weigh 153.2 mg of 3-Fluoro-4-(propan-2-yl)aniline.

    • Note: If the substance is liquid, use density (~1.0–1.1 g/mL predicted) or weigh directly into a tared vial.

  • Solvent Addition: Add 10 mL of anhydrous DMSO .

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Purge with Argon. Store at -20°C.

    • Validity: Stable for 3-6 months if protected from moisture and air.

Protocol B: Acid-Base Extraction (Purification)

A self-validating method to separate the amine from non-basic impurities.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Wash the organic layer with 1M HCl (3x).

    • Mechanism:[2][3][4] The aniline protonates and moves to the aqueous layer. Non-basic impurities remain in the EtOAc.

  • Separation: Collect the aqueous acidic layer. Discard the organic layer (or keep for impurity analysis).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 10.

    • Observation: The solution will become cloudy/milky as the neutral aniline precipitates/oils out.

  • Re-extraction: Extract the turbid aqueous mixture with DCM or EtOAc (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application.

SolubilityLogic Start Start: 3-Fluoro-4-(propan-2-yl)aniline Application Intended Application? Start->Application BioAssay Biological Assay (Stock Solution) Application->BioAssay Screening Synthesis Chemical Synthesis (Reaction Medium) Application->Synthesis Reaction Extraction Purification (Workup) Application->Extraction Isolation DMSO DMSO / DMF (High Sol., Miscible w/ Media) BioAssay->DMSO Dissolve DCM DCM / Toluene (Inert, Good Sol.) Synthesis->DCM Dissolve AcidBase 1M HCl (Aq) <-> Organic (pH Dependent Partitioning) Extraction->AcidBase Partition

Caption: Solubility decision matrix for selecting the optimal solvent system based on experimental context.

Part 5: Stability & Handling (Safety)

  • Oxidation Sensitivity: Anilines are prone to oxidation, turning brown/black upon exposure to air. This is accelerated by the electron-rich nature of the ring, though the fluorine atom mitigates this slightly.

    • Mitigation: Always handle under an inert atmosphere (Nitrogen/Argon).

  • Cold Chain: Vendors typically ship this compound under cold packs. Upon receipt, store at 2–8°C or -20°C for long-term stability.

  • Hygroscopicity: While not intensely hygroscopic, moisture can catalyze degradation. Store in desiccated conditions.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 70441-63-3 (Isomer Comparison). Retrieved February 19, 2026, from [Link]

  • Rowan Scientific. (2024). pKa Prediction of Fluorinated Anilines using Machine Learning Potentials. Retrieved February 19, 2026, from [Link]

Sources

Exploratory

Theoretical structural analysis of substituted anilines

An In-Depth Technical Guide to the Theoretical Structural Analysis of Substituted Anilines For Researchers, Scientists, and Drug Development Professionals Abstract Substituted anilines represent a cornerstone class of co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Structural Analysis of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines represent a cornerstone class of compounds in medicinal chemistry, materials science, and synthetic chemistry. Their chemical and physical properties—ranging from basicity and nucleophilicity to biological activity—are exquisitely sensitive to the nature and position of substituents on the aromatic ring. A thorough understanding of their structural and electronic characteristics is therefore paramount for rational molecular design and property prediction. This guide provides a comprehensive exploration of the theoretical and experimental methodologies employed to analyze substituted anilines. We will delve into the interplay between substituent effects, molecular geometry, electronic structure, and spectroscopic signatures. By integrating high-level computational chemistry with definitive experimental techniques, this document aims to equip researchers with the foundational knowledge and practical insights required to master the structural analysis of this vital chemical family.

Chapter 1: The Electronic Heart of the Matter: Basicity and Reactivity

The chemical behavior of aniline is dominated by the lone pair of electrons on the nitrogen atom. The availability of this lone pair for donation to a proton dictates the molecule's basicity, a fundamental property that governs its reactivity and physiological interactions. Substituents on the phenyl ring can dramatically alter the electron density on the nitrogen through a combination of inductive and resonance effects.

1.1. The Influence of Substituents on Basicity

  • Electron-Donating Groups (EDGs): Groups such as methyl (-CH3), methoxy (-OCH3), and amino (-NH2) increase the electron density on the aromatic ring and, by extension, the nitrogen atom.[1][2] This enhanced electron density makes the lone pair more available for protonation, thereby increasing the basicity of the aniline derivative compared to unsubstituted aniline.[1][3]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-X) pull electron density away from the nitrogen atom.[1] This delocalization reduces the availability of the nitrogen's lone pair, making the substituted aniline a weaker base.[2][3][4] The pKa of para-nitroaniline, for instance, drops to 1.0, a significant decrease from aniline's pKa of 4.6.[4]

The position of the substituent is also critical. Ortho and para substituents can participate directly in resonance with the amino group, exerting a stronger electronic influence than meta substituents, where the effect is primarily inductive.

1.2. Quantifying Electronic Effects: The Hammett Plot

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, provide a powerful quantitative tool for correlating the electronic influence of substituents with reaction rates or equilibrium constants. The equation, log(K/K₀) = σρ, relates the equilibrium constant (K) of a substituted species to that of the unsubstituted parent (K₀) through the substituent constant (σ) and the reaction constant (ρ).

For anilines, plotting the pKa values against the appropriate Hammett sigma constants (σ) typically yields a linear relationship.[5][6] The negative slope (ρ value) observed for aniline protonation indicates that the reaction is favored by electron-donating groups, which stabilize the resulting positive charge on the anilinium ion.[6][7] Deviations from linearity in a Hammett plot can often signify a change in reaction mechanism or complex steric interactions.[5]

Diagram: Influence of Substituents on Aniline Basicity

G substituent Substituent Type effect Electronic Effect substituent->effect Inductive & Resonance EDG EDG (-CH3, -OCH3) EWG EWG (-NO2, -CN) density N Lone Pair Electron Density effect->density increase Increase effect->increase Donates e- decrease Decrease effect->decrease Withdraws e- basicity Basicity (pKa) density->basicity

Caption: Logical flow from substituent type to its effect on basicity.

Table 1: pKa Values and Hammett Constants for para-Substituted Anilines

Substituent (p-X)pKa of Anilinium IonHammett Constant (σp)
-OCH35.34-0.27
-CH35.08-0.17
-H4.600.00
-Cl3.980.23
-Br3.910.23
-CN1.740.66
-NO21.000.78

Note: pKa values are from various sources and are approximate.[4]

Chapter 2: Deciphering the 3D Architecture: Molecular Geometry

While 2D structures are useful, the precise three-dimensional arrangement of atoms dictates how a molecule interacts with its environment. In substituted anilines, key geometric parameters include the C-N bond length and the pyramidalization of the amino group, often described by its out-of-plane angle. These parameters are highly sensitive to the electronic push-and-pull of ring substituents.[8]

2.1. Theoretical Prediction with Density Functional Theory (DFT)

DFT has emerged as a robust and widely used computational method for predicting the molecular and electronic structures of aniline derivatives.[9][10][11] By solving approximations of the Schrödinger equation, DFT can accurately calculate optimized geometries, vibrational frequencies, and electronic properties.[9][10]

Electron-withdrawing substituents, particularly at the para position, promote quinoid-like resonance structures. This increased double-bond character shortens the C-N bond and favors a more planar geometry for the amino group to maximize orbital overlap.[8] Conversely, electron-donating groups tend to increase the C-N bond length and the degree of pyramidalization at the nitrogen center.[8]

Protocol: Geometry Optimization using DFT

  • Molecule Building: Construct the 3D structure of the desired substituted aniline using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup:

    • Select a DFT functional. The B3LYP hybrid functional is a common and reliable choice for organic molecules.[9]

    • Choose a basis set. The 6-31G** or 6-311++G** basis sets offer a good balance of accuracy and computational cost for these systems.[10][11]

    • Specify the calculation type as "Optimization" (Opt) and "Frequency" (Freq) to find the minimum energy structure and confirm it is a true minimum (no imaginary frequencies).

    • Define the molecular charge (typically 0) and spin multiplicity (singlet for closed-shell molecules).

  • Execution: Submit the calculation to a quantum chemistry package like Gaussian or Spartan.[9]

  • Analysis:

    • Verify that the optimization converged and that the frequency calculation yielded zero imaginary frequencies.

    • Measure the key geometric parameters (bond lengths, bond angles, dihedral angles) from the optimized output structure.

    • Visualize the calculated vibrational modes and compare them to experimental IR or Raman spectra.

2.2. Experimental Validation with Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive experimental technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.[12] It provides unparalleled accuracy for bond lengths, angles, and intermolecular interactions, serving as the ultimate benchmark for validating theoretical calculations.[12][13]

Diagram: SCXRD Experimental Workflow

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Aniline Derivative growth Crystal Growth (e.g., Slow Evaporation) synthesis->growth mount Crystal Selection & Mounting growth->mount diffract X-ray Diffraction (Data Collection) mount->diffract process Data Processing & Reduction diffract->process solve Structure Solution (e.g., Direct Methods) process->solve refine Structure Refinement solve->refine model model refine->model Final Structural Model (CIF)

Caption: The workflow from a synthesized compound to a refined crystal structure.

Protocol: Single-Crystal X-ray Diffraction of an Aniline Derivative

  • Crystal Growth: Obtaining high-quality single crystals is the most critical and often challenging step.[12] Slow evaporation from a saturated solution is a common method.

    • Solvent Selection: Choose a solvent (e.g., toluene, methanol, acetone) where the compound has moderate solubility.[12]

    • Procedure: Dissolve the purified aniline derivative in the chosen solvent, gently heating if necessary. Allow the solvent to evaporate slowly and undisturbed over several days.

  • Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer. The crystal is typically flash-cooled to ~100 K to minimize thermal motion and radiation damage.[12]

    • An X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to irradiate the crystal.[12]

    • The instrument rotates the crystal while a detector records the diffraction pattern (intensities and positions of thousands of reflections).

  • Structure Solution and Refinement:

    • Specialized software is used to determine the unit cell parameters and space group from the diffraction pattern.

    • The initial positions of the atoms are determined using methods like direct methods or Patterson functions.

    • The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data. The final model is evaluated by metrics such as the R-factor.

Chapter 3: Probing Structure with Spectroscopy

Spectroscopic techniques provide a powerful, non-destructive window into the molecular structure and bonding of substituted anilines. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable for probing the amino group and its local environment.

3.1. Infrared (IR) Spectroscopy and Hydrogen Bonding

The N-H stretching vibrations of the amino group in anilines typically appear in the 3300-3500 cm⁻¹ region of the IR spectrum. The precise frequencies of the symmetric and asymmetric stretching bands are sensitive to both electronic substituent effects and hydrogen bonding.[14]

  • Intramolecular Hydrogen Bonding: Substituents at the ortho position capable of accepting a hydrogen bond (e.g., -NO₂, -CHO, halogens) can form an internal N-H···X bond.[15] This interaction can be detected in the IR spectrum and is often used as evidence for specific conformations.[15][16]

  • Intermolecular Hydrogen Bonding: In solution or the solid state, aniline derivatives can form intermolecular hydrogen bonds, leading to changes in the N-H stretching frequencies, which are often influenced by solvent polarity.[14]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons. The chemical shift (δ) of the -NH₂ protons is particularly informative.

  • Substituent Effects: The electron density at the nitrogen atom directly influences the shielding of the attached protons. Electron-donating groups increase shielding, causing an upfield shift (lower δ), while electron-withdrawing groups decrease shielding, resulting in a downfield shift (higher δ).[17]

  • Hydrogen Bonding: The formation of a hydrogen bond deshields the proton, causing a significant downfield shift. The chemical shift of the NH₂ protons is often concentration and solvent-dependent due to varying degrees of intermolecular hydrogen bonding.

Chapter 4: Application in Drug Discovery: Frontier Orbitals and QSAR

In drug development, it is crucial to relate a molecule's structure to its biological activity. Theoretical analysis of substituted anilines plays a vital role in this process through Frontier Molecular Orbital (FMO) theory and Quantitative Structure-Activity Relationship (QSAR) modeling.

4.1. Frontier Molecular Orbital (FMO) Theory

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[18][19] These orbitals are critical for chemical reactivity.[18]

  • HOMO: The energy of the HOMO relates to the molecule's ability to donate electrons (its nucleophilicity or ease of oxidation). For anilines, the HOMO is typically centered on the aromatic ring and the nitrogen lone pair. EDGs raise the HOMO energy, making the molecule a better electron donor.

  • LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity or ease of reduction). EWGs lower the LUMO energy, making the molecule a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of chemical reactivity and stability.[19] A smaller gap generally implies higher reactivity.[19] DFT calculations are routinely used to compute these orbital energies.[20][21]

4.2. Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[22][23] For substituted anilines, QSAR models are used to predict properties like toxicity or binding affinity to a biological target.[22][23][24][25]

The process involves calculating a set of molecular descriptors for each aniline derivative. These descriptors can be:

  • Electronic: Hammett constants, partial atomic charges, HOMO/LUMO energies.[22][23]

  • Steric: Molecular volume, surface area.

  • Hydrophobic: The partition coefficient (logP).

These descriptors are then used as independent variables in a regression analysis to build a mathematical model that can predict the activity of new, unsynthesized aniline derivatives.

Diagram: Conceptual QSAR Workflow

G A Set of Substituted Anilines with Measured Biological Activity B Calculate Molecular Descriptors (Electronic, Steric, Hydrophobic) A->B C Develop Statistical Model (e.g., Multiple Linear Regression) B->C D Model Validation (Cross-validation, Test Set) C->D E Predict Activity of New Candidate Molecules D->E Validated Model F Synthesize & Test Most Promising Candidates E->F

Sources

Foundational

A Technical Guide to the Discovery, Synthesis, and Application of Fluorinated Anilines

Abstract Fluorinated anilines represent a cornerstone class of chemical intermediates, fundamentally enabling advancements across pharmaceuticals, agrochemicals, and materials science. This technical guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated anilines represent a cornerstone class of chemical intermediates, fundamentally enabling advancements across pharmaceuticals, agrochemicals, and materials science. This technical guide provides an in-depth exploration of their history, from the initial challenges of organofluorine chemistry to the development of robust synthetic methodologies that propelled their widespread adoption. We will dissect the seminal Balz-Schiemann reaction, detail the distinct properties of the primary isomers, and survey the evolution of synthetic strategies. The narrative emphasizes the causality behind experimental choices and the profound impact of fluorine's unique properties on molecular design, particularly in drug development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of these vital chemical building blocks.

The Dawn of Organofluorine Chemistry: Overcoming the Fluorine Challenge

The strategic introduction of fluorine into organic molecules has revolutionized fields from medicine to materials science.[1] This is due to fluorine's unique combination of high electronegativity, small atomic size, and the exceptional strength of the carbon-fluorine bond, which can dramatically alter a compound's physical, chemical, and biological properties.[1] However, the journey to harnessing this potential was fraught with challenges. Direct fluorination of aromatic compounds with elemental fluorine is notoriously difficult to control and often dangerously violent, hindering early research.[2][3]

The first significant breakthrough in creating fluorinated organic compounds came in 1892 from Belgian chemist Frédéric Jean Edmond Swarts.[4][5][6] The Swarts reaction established a method for halogen exchange, where chlorine or bromine atoms in organic halides could be replaced by fluorine using anhydrous metal fluorides like antimony(III) fluoride (SbF₃).[4][5] While primarily applied to alkyl halides, this work provided one of the first reliable methods for synthesizing fluorocarbons and laid the foundational principles for nucleophilic fluorination, setting the stage for future discoveries in aromatic chemistry.[4]

The Landmark Synthesis: The Balz-Schiemann Reaction

The most pivotal moment in the history of fluorinated anilines and other aryl fluorides was the development of the Balz-Schiemann reaction . Named after German scientists Günther Balz and Günther Schiemann, this reaction provided the first practical and broadly applicable method for introducing a fluorine atom into an aromatic ring starting from a primary aromatic amine.[2][7] It remains a cornerstone of organofluorine synthesis.

The reaction's significance lies in its ability to circumvent the hazards of direct fluorination by proceeding through a stable, isolable intermediate—the diazonium tetrafluoroborate salt.[2][8] This multi-step process offers a controlled and predictable pathway to aryl fluorides.

The Reaction Mechanism

The Balz-Schiemann reaction is a conceptually elegant process that transforms an amino group into a fluorine substituent via three key steps:

  • Diazotization: The process begins with the conversion of the primary aromatic amine (e.g., aniline) into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5°C) to form a diazonium salt, such as benzenediazonium chloride.[2][8]

  • Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄). This results in an anion exchange, where the chloride is replaced by the tetrafluoroborate anion (BF₄⁻), precipitating the more stable and less soluble diazonium tetrafluoroborate salt.[2][7]

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated. It undergoes thermal decomposition to yield the final aryl fluoride, releasing nitrogen gas (N₂) and boron trifluoride (BF₃) as byproducts.[2][3] The diazonium group serves as an excellent leaving group, and the BF₄⁻ anion provides the fluoride nucleophile.[2]

Innovations to the classic procedure have demonstrated that using other counterions, such as hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), can sometimes lead to improved yields.[7][9]

Balz_Schiemann_Mechanism Balz-Schiemann Reaction Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Salt Formation Aniline Aniline (Ar-NH2) DiazoniumSalt Benzenediazonium Chloride (Ar-N2+ Cl-) Aniline->DiazoniumSalt NaNO2, HCl 0-5 °C DiazoniumTetrafluoroborate Diazonium Tetrafluoroborate (Ar-N2+ BF4-) DiazoniumSalt->DiazoniumTetrafluoroborate HBF4 ArylFluoride Aryl Fluoride (Ar-F) DiazoniumTetrafluoroborate->ArylFluoride Heat (Δ) Byproducts N2 + BF3

A diagram illustrating the three core steps of the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of 4-Fluoroaniline via Balz-Schiemann Reaction

This protocol describes a representative synthesis of 4-fluoroaniline from aniline. Causality: The low temperature in Step 1 is critical to prevent the premature decomposition of the unstable diazonium salt. The use of HBF₄ in Step 2 is a self-validating choice as it provides both the precipitating counterion and the eventual fluoride source in a single reagent. Careful, controlled heating in Step 3 is necessary to avoid explosive decomposition of the diazonium salt.[8]

Reagents and Equipment:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Fluoroboric Acid (HBF₄, ~50% solution)

  • Diethyl ether

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath, magnetic stirrer, heating mantle, round-bottom flasks, separatory funnel, rotary evaporator, distillation apparatus.

Methodology:

  • Diazotization:

    • In a 250 mL flask, dissolve aniline (0.1 mol) in a mixture of concentrated HCl (0.25 mol) and water (50 mL).

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol in 20 mL water) dropwise, ensuring the temperature does not exceed 5°C.

    • Stir for an additional 15 minutes after the addition is complete to ensure full formation of the benzenediazonium chloride solution.

  • Formation and Isolation of Diazonium Tetrafluoroborate:

    • To the cold diazonium salt solution, slowly add cold fluoroboric acid (0.12 mol) with continuous stirring.

    • A white precipitate of benzenediazonium tetrafluoroborate will form.

    • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by cold methanol, and finally a small amount of diethyl ether.

    • Dry the solid product under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.[8]

  • Thermal Decomposition:

    • Place the dry benzenediazonium tetrafluoroborate in a flask equipped with a distillation apparatus.

    • Heat the solid gently and carefully. The solid will begin to decompose, evolving nitrogen and boron trifluoride gas and producing liquid fluorobenzene.

    • The crude fluorobenzene can be collected via distillation.

  • Workup and Purification (to obtain 4-fluoroaniline from 4-aminobenzenediazonium tetrafluoroborate):

    • Note: The above steps describe the synthesis of fluorobenzene. To get 4-fluoroaniline, one would typically start with p-phenylenediamine or protect the aniline, perform the reaction, and then deprotect, or more commonly, nitrate fluorobenzene and then reduce the nitro group.

    • A more direct, though often lower-yielding, approach involves the careful decomposition of the diazonium salt derived from the corresponding aniline. The resulting crude fluoroaniline is an oily liquid.

    • The crude product is dissolved in diethyl ether and washed with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

    • The final product, 4-fluoroaniline, is purified by vacuum distillation.

Properties and Characterization of Fluoroaniline Isomers

Fluorine substitution on the aniline ring gives rise to three primary positional isomers: 2-fluoroaniline (ortho-), 3-fluoroaniline (meta-), and 4-fluoroaniline (para-).[10] The position of the fluorine atom significantly influences the molecule's physical and chemical properties.[10][11] As an electron-withdrawing group, fluorine reduces the basicity (pKa) of the amino group compared to unsubstituted aniline.[10] All three isomers are typically colorless to light-yellow oily liquids at room temperature.[10][12]

Physicochemical Data Comparison

The properties of the three main fluoroaniline isomers are summarized below for easy comparison.

Property2-Fluoroaniline (ortho)3-Fluoroaniline (meta)4-Fluoroaniline (para)
CAS Number 348-54-9372-19-0371-40-4[13]
Molecular Formula C₆H₆FN[10]C₆H₆FN[14]C₆H₆FN[12]
Molecular Weight 111.12 g/mol 111.12 g/mol [14]111.12 g/mol [12]
Appearance Colorless to yellow liquid[10]Colorless to yellow liquidLight-colored oily liquid[12]
Boiling Point ~182 °C[10]~186 °C~188 °C[15]
Melting Point -29 °C-1.8 °C-1.9 °C[15]
pKa (conjugate acid) ~3.2~3.5~4.65[12]
Solubility in Water ~17 g/L[10]Sparingly soluble33 g/L at 20 °C[12]
Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of fluoroaniline isomers. NMR and IR spectroscopy provide distinct fingerprints for each molecule.

TechniqueRepresentative Data for 4-Fluoroaniline
¹H NMR (CDCl₃) Signals typically appear for the aromatic protons (around 6.6-7.0 ppm) and the amine protons (a broad singlet around 3.6 ppm). The aromatic signals show characteristic splitting patterns due to coupling with the fluorine atom.[16][17]
¹³C NMR (CDCl₃) The carbon directly bonded to fluorine (C4) shows a large chemical shift (around 155-160 ppm) and a strong one-bond carbon-fluorine coupling constant (¹JCF ≈ 235-245 Hz). Other aromatic carbons also show smaller C-F couplings.[16]
IR Spectroscopy Shows characteristic peaks for N-H stretching of the primary amine (two bands, ~3350-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and a strong C-F stretching band (~1200-1250 cm⁻¹).[16]

Evolution of Synthetic Methodologies

While the Balz-Schiemann reaction is historically significant, modern chemistry has developed a diverse toolkit for synthesizing fluorinated anilines, often providing higher yields, better functional group tolerance, or milder conditions.

  • Reduction of Fluoronitrobenzenes: A very common and high-yielding industrial method involves the nitration of a corresponding fluorinated aromatic (e.g., fluorobenzene) followed by the catalytic reduction of the resulting nitro group to an amine.[10][18][19] This two-step process is often more efficient for large-scale production.

  • Nucleophilic Aromatic Substitution (SNAr): In what is sometimes known as the Halex process, a chlorine atom on an activated aromatic ring (e.g., in p-chloronitrobenzene) can be displaced by a fluoride source, followed by reduction of the nitro group.[18][20]

  • Modern Methods: Contemporary research focuses on late-stage fluorination and catalyst-free approaches. This includes:

    • Photoinduced Methods: Visible-light organophotocatalysis and electron donor-acceptor (EDA) complexes can be used to perform fluoroalkylation of anilines under mild, transition-metal-free conditions.[21][22]

    • Electrophilic Fluorination: Reagents like Selectfluor® can be used for the direct fluorination of certain aniline derivatives.[23]

    • Deaminative Fluorination: Recent advances allow for the conversion of aniline-derived pyridinium salts into aryl fluorides, providing a modern alternative to the Sandmeyer/Schiemann class of reactions.[24]

Synthetic_Workflows Synthetic Pathways to Fluorinated Anilines cluster_classical Classical Routes cluster_modern Modern Routes Aniline Aniline / Substituted Aniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization Fluoroaniline_BS Fluoroaniline Diazonium->Fluoroaniline_BS Balz-Schiemann Fluorobenzene Fluorobenzene Nitrofluorobenzene Fluoronitrobenzene Fluorobenzene->Nitrofluorobenzene Nitration Fluoroaniline_Red Fluoroaniline Nitrofluorobenzene->Fluoroaniline_Red Reduction Aniline_deriv Aniline Derivative Fluoroaniline_Mod Fluoroaniline Aniline_deriv->Fluoroaniline_Mod Photoinduced / Electrophilic Fluorination Phenol Phenol Phenol->Fluoroaniline_Mod Deoxyfluorination (e.g., PhenoFluor)

Comparison of classical and modern synthetic workflows for producing fluorinated anilines.

The Impact of Fluorinated Anilines in Drug Discovery and Industry

The true value of fluorinated anilines lies in their role as versatile building blocks.[13] The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of drug candidates to enhance their efficacy and safety profiles.[25][26]

  • The "Fluorine Advantage" in Pharmaceuticals:

    • Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic degradation (e.g., by cytochrome P450 enzymes), which can increase a drug's half-life.[1]

    • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes.[1][25]

    • Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, allowing it to form more favorable interactions (such as hydrogen bonds or dipole interactions) with its biological target, thereby increasing potency.[25]

    • Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule, locking it into a more bioactive shape.

Fluorinated anilines are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer therapy, anti-inflammatory drugs, and treatments for neurological disorders.[13][25][27][28] For example, 3-chloro-4-fluoroaniline is a key building block for several kinase inhibitors.[27]

  • Agrochemicals and Materials:

    • In agrochemicals, trifluoromethylated anilines are used to synthesize potent herbicides and insecticides with enhanced environmental stability.[1]

    • In materials science, fluoroanilines serve as precursors for specialty dyes and advanced polymers, such as conductive polyanilines with modified electronic properties.[10][15][29]

Conclusion and Future Outlook

From the early, challenging days of taming elemental fluorine to the development of elegant and controlled synthetic routes, the history of fluorinated anilines is a testament to chemical ingenuity. The Balz-Schiemann reaction was a watershed moment, unlocking the vast potential of aryl fluorides and paving the way for their integration into applied sciences. Today, fluorinated anilines are indispensable tools, particularly in drug discovery, where the unique properties of fluorine are expertly leveraged to design safer and more effective medicines. The future will likely see the continued development of even more efficient, selective, and sustainable "late-stage" fluorination techniques, allowing chemists to introduce fluorine into complex molecules with unprecedented precision and further expanding the already vital role of these remarkable compounds.

References

  • Balz–Schiemann reaction - Wikipedia.
  • Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen.
  • The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.
  • The Power of Fluorine: Accelerating Innovation with Trifluoromethyl
  • Fluoroaniline.
  • A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic
  • Balz Schiemann Reaction Mechanism - FlexiPrep.
  • Structure and properties of fluoroaniline isomers - ResearchG
  • 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem.
  • 4-Fluoroaniline - Chem-Impex. [Link]

  • Swarts fluorin
  • Chemistry Swarts Reaction - S
  • C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC.
  • Balz Schiemann Reaction Mechanism - BYJU'S.
  • Expedient Access to 18F-Fluoroheteroarenes via Deaminative Radiofluorination of Aniline-Derived Pyridinium Salts - PubMed.
  • Difluoroalkylation of Anilines via Photoinduced Methods - PMC.
  • Common Fluorin
  • Process for preparing para-fluoroanilines - Google P
  • What is the synthesis method for 2-fluoroaniline? - FAQ - Guidechem.
  • Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers | The Journal of Physical Chemistry B - ACS Public
  • Swarts fluorin
  • Chemical Properties of p-Fluoroaniline (CAS 371-40-4) - Cheméo.
  • p-Fluoroaniline - the NIST WebBook - National Institute of Standards and Technology.
  • (PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu.
  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry.
  • Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study - ChemRxiv.
  • Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide - Benchchem.
  • Syntheses of Sulfonated Deriv
  • p-Fluoroaniline - the NIST WebBook.
  • Catalyst‐free fluorination of aniline derivatives.
  • Contemporary synthetic str
  • 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem - NIH.
  • Current Trends in Practical Fluorin
  • Swarts reaction mechanism - BYJU'S.
  • Preparation of fluorinated anilines - Google P
  • Preparation method of para-fluoroaniline - Google P
  • Synthesis and Characterization of Aniline and 4-Fluoroaniline Conducting Copolymer Composites Doped with Silver Nanoparticles | Request PDF - ResearchG
  • (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE - Academia.edu.
  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google P
  • 4-Fluoroaniline(371-40-4) 1H NMR spectrum - ChemicalBook.
  • New Journal of Chemistry Supporting Inform
  • Fluorine in drug discovery: Role, design and case studies.
  • Applications of Fluorine in Medicinal Chemistry - ACS Public
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Exploratory

Technical Guide: Biological Activity &amp; Medicinal Chemistry of 3-Fluoro-4-(propan-2-yl)aniline

This guide details the structural pharmacology, synthetic utility, and biological potential of 3-Fluoro-4-(propan-2-yl)aniline (CAS: 1369809-48-2), a specialized intermediate in modern medicinal chemistry.[1] [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural pharmacology, synthetic utility, and biological potential of 3-Fluoro-4-(propan-2-yl)aniline (CAS: 1369809-48-2), a specialized intermediate in modern medicinal chemistry.[1]

[1]

Executive Summary

3-Fluoro-4-(propan-2-yl)aniline (also known as 3-Fluoro-4-isopropylaniline ) is a high-value pharmacophore scaffold used primarily in the development of small-molecule inhibitors for kinases and metabolic enzymes.[1] Unlike simple anilines, this trisubstituted arene combines a bulky lipophilic anchor (isopropyl) with an electronic modulator (fluorine) in a specific spatial arrangement.[1]

Its primary utility lies not as a standalone drug, but as a critical "Warhead Carrier" or "Selectivity Filter" in Active Pharmaceutical Ingredients (APIs) targeting:

  • Glycogen Synthase 1 (GYS1): For metabolic disorders.

  • Kynurenine-3-Monooxygenase (KMO): For neuroinflammatory diseases.[1]

  • Agrochemicals: As a bioisostere in succinate dehydrogenase inhibitor (SDHI) fungicides.

Structural Pharmacology & SAR Logic[1]

The biological value of this molecule stems from its ability to solve specific binding challenges within a protein active site. It is designed to replace simpler aniline motifs (like 4-isopropylaniline or 3-fluoroaniline) to enhance potency and metabolic stability.[1]

The "Fluorine-Isopropyl" Synergism

The 3-fluoro-4-isopropyl motif functions through two distinct mechanisms when incorporated into a drug molecule:

FeatureMedicinal Chemistry RoleBiological Consequence
4-Isopropyl Group Hydrophobic Anchor: Fills deep lipophilic pockets (e.g., the "Gatekeeper" region in kinases or allosteric hydrophobic clefts).[1]Increases binding affinity (

) via Van der Waals interactions and entropy displacement of water.
3-Fluorine Atom Electronic & Metabolic Shield: Withers electron density from the ring (

-induction) and blocks the reactive ortho-position.[1]
1. Lowers the

of the aniline nitrogen, reducing non-specific toxicity.2. Prevents metabolic hydroxylation at the C3 position (a common clearance pathway).
Ortho-Relationship Conformational Lock: The steric clash between the F-atom and the isopropyl group forces the isopropyl group to adopt a specific rotamer.[1]Pre-organizes the ligand into a "bioactive conformation," reducing the entropic penalty upon binding.
Bioisosteric Mapping

In drug design, this scaffold is often used as a bioisostere for:

  • 3-Chloro-4-isopropylaniline: The fluoro analogue is smaller and less lipophilic, often improving oral bioavailability.[1]

  • 4-tert-Butylaniline: The isopropyl group is slightly smaller, allowing it to fit into more restricted pockets while maintaining similar hydrophobicity.[1]

Key Biological Applications & Case Studies

Glycogen Synthase 1 (GYS1) Inhibitors

Recent patent literature (e.g., WO2022198196A1 ) identifies the 3-fluoro-4-isopropylphenyl moiety as a critical component in inhibitors of GYS1.[1]

  • Mechanism: GYS1 is the rate-limiting enzyme in glycogen synthesis. Overactivity leads to Glycogen Storage Diseases (e.g., Pompe disease).[1]

  • Role of Scaffold: The aniline derivative is coupled to a sulfinamide or amide core. The 4-isopropyl group anchors the molecule in the GYS1 allosteric site, while the 3-fluorine atom modulates the polarity to match the specific electrostatic environment of the enzyme pocket.[1]

Kynurenine-3-Monooxygenase (KMO) Inhibitors

Research into neurodegenerative disorders (Huntington’s, Alzheimer’s) has utilized this scaffold in the inhibition of KMO.[1]

  • Mechanism: KMO regulates the kynurenine pathway. Inhibition prevents the accumulation of neurotoxic metabolites like quinolinic acid.

  • Role of Scaffold: The 3-fluoro-4-isopropylphenyl group serves as a lipophilic tail that penetrates the hydrophobic access channel of the KMO enzyme, blocking substrate entry.[1]

Synthetic Protocols & Handling

Synthesis Strategy

The synthesis of 3-Fluoro-4-(propan-2-yl)aniline is non-trivial due to the directing effects of the substituents.[1] The most reliable route involves the nitration of o-fluorocumene followed by reduction.

Protocol: Reduction of 3-Fluoro-4-isopropylnitrobenzene

  • Precursor: 3-Fluoro-4-isopropylnitrobenzene (obtained via nitration of 1-fluoro-2-isopropylbenzene).[1]

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (
    
    
    
    ).[1]
  • Procedure:

    • Dissolve 10 mmol of nitro precursor in 50 mL EtOH/H2O.

    • Add 50 mmol Fe powder and 5 mmol

      
      .
      
    • Reflux at 80°C for 4 hours under vigorous stirring.

    • Validation: Monitor disappearance of nitro peak by TLC (Hexane/EtOAc 8:2).

    • Workup: Filter through Celite to remove iron sludge. Concentrate filtrate. Extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting this scaffold over non-fluorinated analogues.

ScaffoldLogic Start Target: Hydrophobic Pocket (Kinase/Enzyme) OptionA Option A: 4-Isopropylaniline Start->OptionA Issue Issue: Rapid Metabolic Oxidation (High Clearance) OptionA->Issue In vivo testing Solution Solution: Add 3-Fluorine Atom Issue->Solution SAR Design Result 3-Fluoro-4-(propan-2-yl)aniline (Optimized Scaffold) Solution->Result Benefit 1. Blocked Metabolism 2. Pre-organized Conformation 3. Tuned pKa Result->Benefit

Caption: SAR optimization workflow demonstrating the transition from a labile aniline precursor to the metabolically stable 3-fluoro-4-isopropyl scaffold.

Safety & Toxicology Profile

As an aniline derivative, this compound carries specific toxicological risks that must be managed during handling.

Hazard ClassDescriptionMitigation
Acute Toxicity Potential for methemoglobinemia (oxidation of hemoglobin).[1]Handle in a fume hood. Use nitrile gloves. Avoid skin contact.
Skin/Eye Irritation Fluorinated anilines are often severe irritants.Wear safety goggles and face shield during synthesis.
Environmental Likely persistent in aquatic environments due to C-F bond stability.Dispose of as hazardous halogenated organic waste.

References

  • World Intellectual Property Organization (WIPO). (2022). Inhibitors of Glycogen Synthase 1 (GYS1) and Methods of Use Thereof. Patent WO2022198196A1. Link

  • European Patent Office. (2017). Kynurenine-3-Monooxygenase Inhibitors, Pharmaceutical Compositions, and Methods of Use Thereof. EP Patent 3241830. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58097894 (3-Fluoro-4-isopropylaniline). Link

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Mechanistic reference for fluorine substitution effects). Link

Sources

Foundational

3-Fluoro-4-(propan-2-yl)aniline material safety data sheet (MSDS)

This document provides a comprehensive technical overview of 3-Fluoro-4-(propan-2-yl)aniline (CAS No. 1369809-48-2), a critical fluorinated building block in modern drug discovery and development.[1] This guide is intend...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 3-Fluoro-4-(propan-2-yl)aniline (CAS No. 1369809-48-2), a critical fluorinated building block in modern drug discovery and development.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its hazard profile, handling protocols, and physicochemical properties to ensure its safe and effective utilization in the laboratory.

Section 1: Compound Profile and Strategic Significance

3-Fluoro-4-(propan-2-yl)aniline, also known as 3-fluoro-4-isopropylaniline, belongs to the class of fluoroanilines. These compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The strategic placement of the fluoro and isopropyl groups on the aniline scaffold makes this compound a versatile intermediate for synthesizing complex molecules, particularly in the development of targeted therapies.[2][3] Its structural analogs have been identified as key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors for cancer therapy.[3]

Section 2: Hazard Identification and Proactive Risk Mitigation

While specific toxicological data for 3-Fluoro-4-(propan-2-yl)aniline is not extensively published, the hazard profile can be inferred from data on analogous fluoroaniline and aniline compounds. Aniline and its derivatives are generally classified as toxic and may pose significant health risks upon exposure.[4]

GHS Classification (Anticipated based on similar compounds):

Based on data for related anilines, this compound should be handled as if it possesses the following hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6]

  • Long-term exposure: May cause damage to organs through prolonged or repeated exposure.[8]

Trustworthiness through Self-Validation: Given the potential for significant hazards, a proactive and cautious approach is paramount. All laboratory personnel must review this guide and the most current Safety Data Sheet (SDS) from the supplier before commencing any work.[4] A dry run of any new experimental protocol without the compound is recommended to identify potential handling issues.

Section 3: Laboratory Handling and Exposure Control

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: All work with 3-Fluoro-4-(propan-2-yl)aniline must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][9]

  • Ventilation: Ensure adequate general ventilation in the laboratory.[5]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7][9]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile gloves inspected for integrity before use. For prolonged contact, consider double-gloving or using gloves with a higher level of chemical resistance.[4][6]

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.[6]

  • Lab Coat: A full-length lab coat must be worn and kept buttoned.[4]

  • Footwear: Closed-toe shoes are required.[4]

Experimental Protocol: Safe Weighing and Dispensing

This protocol is designed to minimize the risk of aerosol generation and contamination.

  • Preparation: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment (spatula, weighing paper, container) beforehand.

  • Tare: Place a tared weigh boat on the analytical balance inside the fume hood.

  • Dispensing: Slowly and carefully transfer the required amount of 3-Fluoro-4-(propan-2-yl)aniline to the weigh boat. Avoid any sudden movements that could generate dust or aerosols.

  • Closure: Immediately and securely close the primary container.

  • Cleaning: Wipe the spatula and any contaminated surfaces with a suitable solvent-dampened cloth. Dispose of all contaminated materials as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique and wash hands thoroughly with soap and water after handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase A Don Appropriate PPE B Prepare Fume Hood Workspace A->B C Pre-label Receiving Vessel B->C D Tare Receiving Vessel C->D E Carefully Dispense Compound D->E F Securely Close Stock Container E->F G Clean Spatula & Surfaces F->G H Dispose of Contaminated Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling and Dispensing.

Section 4: Emergency Response and Contingency Planning

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Eliminate all ignition sources.[10]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[10]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[10]

  • Ventilate the area and wash the spill site after material pickup is complete.[10]

G node_action node_action start Exposure Event Occurs type What is the exposure type? start->type skin skin type->skin Skin Contact eye eye type->eye Eye Contact inhale inhale type->inhale Inhalation remove_clothing Remove Contaminated Clothing skin->remove_clothing rinse_eye Rinse with Water (15 min) eye->rinse_eye fresh_air Move to Fresh Air inhale->fresh_air rinse_skin Rinse with Water (15 min) remove_clothing->rinse_skin seek_medical Seek Immediate Medical Attention rinse_skin->seek_medical rinse_eye->seek_medical fresh_air->seek_medical

Caption: Emergency First Aid Decision Pathway.

Section 5: Physicochemical Properties and Reactivity Profile

Understanding the physicochemical properties is crucial for safe storage, handling, and use in reactions.

PropertyValueReference(s)
CAS Number 1369809-48-2[11]
Molecular Formula C₉H₁₂FN[12][13]
Molecular Weight 153.20 g/mol [12][13]
Appearance Data not widely available; likely a liquid or low-melting solid.
Boiling Point Estimated based on analogs.
Solubility Expected to be more soluble in organic solvents than in water.[3]

Stability and Reactivity:

  • Stability: Stable under recommended storage conditions.[6]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[7] Protect from moisture and light.[4]

  • Incompatible Materials: Reacts violently with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7][8][10]

Section 6: Responsible Lifecycle Management

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][8]

  • Keep away from incompatible materials.[4]

  • Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Disposal:

  • Dispose of this chemical and its container as hazardous waste.[8]

  • Do not allow the product to enter drains or waterways.[7]

  • All waste disposal must be in accordance with local, regional, and national regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[8]

Section 7: Regulatory Landscape

While specific regulations for 3-Fluoro-4-(propan-2-yl)aniline may not be explicitly listed, it falls under the general regulations for hazardous chemicals. In the United States, this includes adherence to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[8] Laboratories must maintain an updated chemical inventory and make Safety Data Sheets readily available to all personnel.[4]

References

  • Vertex AI Search, based on a Safety Data Sheet for a rel
  • PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • United Nations Economic Commission for Europe (UNECE). (2024). Deletion of the entry UN 2941 Fluoroanilines.
  • Fisher Scientific. (2025).
  • University of Wollongong. (n.d.).
  • MilliporeSigma. (2025).
  • Sigma-Aldrich. (2025).
  • Carl ROTH. (2024).
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2015).
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-_1H-1_2_4-triazol-1-yl_aniline#section=General]
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.
  • Benchchem. (2025). A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.
  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
  • Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
  • Zhuravlev, F. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Fluoro-4-(propan-2-yl)aniline

Technical Application Note: Scalable Strategic Overview The synthesis of 3-Fluoro-4-(propan-2-yl)aniline (also known as 4-isopropyl-3-fluoroaniline) presents a classic challenge in regioselective aromatic substitution. T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable

Strategic Overview

The synthesis of 3-Fluoro-4-(propan-2-yl)aniline (also known as 4-isopropyl-3-fluoroaniline) presents a classic challenge in regioselective aromatic substitution. This compound is a high-value intermediate in the synthesis of agrochemicals (fungicides) and kinase inhibitors in oncology.

The core challenge lies in installing the amino, fluoro, and isopropyl groups in the specific 1,3,4-substitution pattern. This guide outlines two distinct protocols based on scale and available starting materials:

  • Route A (The "Industrial" Path): Nitration of 2-fluorocumene followed by reduction. This is the most cost-effective route for multi-gram to kilogram scales but requires careful isomer separation.

  • Route B (The "Precision" Path): Suzuki-Miyaura coupling of 4-bromo-2-fluoroaniline with isopropylboronates. This route is preferred for medicinal chemistry (milligram to gram scale) where speed and purity profile are prioritized over raw material cost.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the two primary disconnections.

G Target TARGET 3-Fluoro-4-(propan-2-yl)aniline Nitro INTERMEDIATE 4-Isopropyl-3-fluoronitrobenzene Nitro->Target Protocol A2: Hydrogenation (H2, Pd/C) or Fe/HCl Reduction StartA STARTING MATERIAL A 2-Fluorocumene (1-Fluoro-2-isopropylbenzene) StartA->Nitro Protocol A1: Nitration (HNO3/H2SO4) Regiocontrol: Para to iPr StartB STARTING MATERIAL B 4-Bromo-2-fluoroaniline StartB->Target Protocol B: Suzuki Coupling Pd(dppf)Cl2, Base Boron REAGENT Isopropylboronic acid (or Pinacol Ester) Boron->Target Coupling Partner

Figure 1: Retrosynthetic strategy showing the Electrophilic Aromatic Substitution route (Left) and Transition Metal Catalyzed route (Right).

Protocol A: Nitration-Reduction Sequence (Scalable)

This route relies on the directing effects of the substituents.[1] The isopropyl group is a bulky activator (ortho/para director), while the fluorine is a deactivator (ortho/para director).

  • Logic: The isopropyl group sterically hinders the ortho positions (2 and 6). The para position relative to the isopropyl group (C4) is the most electronically and sterically accessible site for the nitronium ion (

    
    ).
    
Step 1: Regioselective Nitration

Objective: Synthesize 4-isopropyl-3-fluoronitrobenzene.

ParameterSpecificationNote
Substrate 2-Fluorocumene (1-Fluoro-2-isopropylbenzene)Purity >98% recommended.[2]
Reagent Mixed Acid (

/

)
Generates active

species.[3]
Temperature -5°C to 5°CCritical: Higher temps promote dinitration and benzylic oxidation.
Solvent Dichloromethane (DCM) or NeatDCM acts as a heat sink to moderate exotherm.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with

    
    .
    
  • Charge: Add 2-fluorocumene (1.0 eq) and DCM (5 volumes). Cool the solution to -5°C using an ice/salt bath.

  • Acid Prep: In a separate vessel, carefully mix concentrated

    
     (2.5 eq) and fuming 
    
    
    
    (1.1 eq) at 0°C.
  • Addition: Add the mixed acid dropwise to the substrate solution. Maintain internal temperature below 5°C.

    • Why: Rapid addition causes localized heating, leading to meta-isomers or dinitration.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/GC.

  • Quench: Pour the mixture onto crushed ice (10 volumes).

  • Workup: Separate the organic layer.[4][5][6][7] Wash with saturated

    
     (to remove acid) and Brine.[6] Dry over 
    
    
    
    .[4][5][7]
  • Purification: The crude oil will contain the desired 4-nitro isomer (major) and the 6-nitro isomer (minor).

    • Method: Fractional distillation under high vacuum is preferred for scale. For smaller batches, silica gel chromatography (Hexanes/EtOAc 95:5).

Step 2: Reduction to Aniline

Objective: Reduce the nitro group to the primary amine without defluorination.

Procedure:

  • Charge: Add 4-isopropyl-3-fluoronitrobenzene (1.0 eq) to a hydrogenation vessel (Parr shaker or autoclave).

  • Solvent: Dissolve in Methanol (10 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

    • Note: If defluorination is observed (rare with aryl-F but possible), switch to Fe/NH4Cl or Pt/C (sulfided) .

  • Hydrogenation: Pressurize with

    
     (30-50 psi). Agitate at Room Temperature for 4-6 hours.
    
  • Filtration: Filter through a pad of Celite to remove the catalyst. Caution: Spent Pd/C is pyrophoric; keep wet.

  • Isolation: Concentrate the filtrate to yield the target aniline as a pale yellow oil or low-melting solid.

Protocol B: Suzuki-Miyaura Coupling (Precision)

This route is ideal if 4-bromo-2-fluoroaniline is available. It bypasses the isomer separation issues of nitration.

Mechanism:


 oxidative addition into the C-Br bond, followed by transmetallation with the isopropylboronate, and reductive elimination.
ComponentChoiceRationale
Catalyst

Robust catalyst; resists deactivation by the free amine.
Boron Source Isopropylboronic acid pinacol esterMore stable than the free boronic acid, which is prone to protodeboronation.
Base

(3.0 eq)
Mild enough to prevent side reactions; strong enough to activate boron.
Solvent 1,4-Dioxane / Water (4:1)The water is essential for the transmetallation step.

Procedure:

  • Combine: In a pressure vial, add 4-bromo-2-fluoroaniline (1.0 eq), Isopropylboronic acid pinacol ester (1.2 eq), and

    
     (3.0 eq).
    
  • Degas: Add Dioxane/Water mixture. Sparge with Argon for 10 minutes.

    • Why: Oxygen poisons the Pd catalyst and promotes homocoupling.

  • Catalyst: Add

    
     (5 mol%). Seal the vial immediately.
    
  • Heat: Heat to 90-100°C for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with water.[7]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The target is less polar than the starting bromide.

Analytical Characterization & QC

Verify the structure using the following markers.

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.25 (d, 6H, 
      
      
      
      of isopropyl) - Diagnostic Doublet.
    • 
       3.10 (sept, 1H, CH of isopropyl).
      
    • 
       3.60 (br s, 2H, 
      
      
      
      ).
    • 
       6.4 - 7.0 (m, 3H, Aromatic protons). Look for specific coupling constants (
      
      
      
      ) to confirm the 1,3,4 pattern.
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: UV 254 nm.

Safety & Handling

  • Nitration: The reaction is highly exothermic. Runaway nitration can lead to explosion. Always calculate the "Accumulation" of reagents; do not add acid faster than it is consumed.

  • Hydrofluoric Acid Potential: While aryl fluorides are stable, thermal decomposition during distillation can release HF. Use appropriate scrubbers.

  • Aniline Toxicity: Anilines are generally toxic by inhalation and skin absorption (Methemoglobinemia). Handle in a fume hood with nitrile gloves.

References

  • Nitration of Alkylbenzenes: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms; VCH: New York, 1989.[1] (Classic text on regioselectivity of nitration).[1]

  • Suzuki Coupling of Anilines: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[8] RSC Adv., 2013, 3, 2268-2271.

  • Reduction Protocols: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Università degli Studi di Milano.

  • Chemical Properties: 4-Fluoro-N-isopropylaniline (Isomer distinction data). ChemicalBook.

Sources

Application

Synthetic Routes to 3-Fluoro-4-isopropylaniline: An Application Note and Protocol Guide

Introduction 3-Fluoro-4-isopropylaniline is a substituted aniline of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs are often found in pharmacologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-4-isopropylaniline is a substituted aniline of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs are often found in pharmacologically active compounds and advanced polymers. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in drug discovery.[1][2] This document provides a detailed guide to the plausible synthetic routes for 3-fluoro-4-isopropylaniline, offering in-depth protocols and explaining the chemical principles behind the experimental choices.

Comparative Overview of Synthetic Strategies

Two primary retrosynthetic pathways are considered for the synthesis of 3-fluoro-4-isopropylaniline. The choice between these routes may depend on the availability of starting materials, scalability, and desired purity profile.

  • Strategy 1: Electrophilic Nitration of 1-Fluoro-2-isopropylbenzene. This classical approach involves the nitration of a commercially available starting material, followed by the reduction of the resulting nitro compound. The success of this route is heavily dependent on the regioselectivity of the nitration step.

  • Strategy 2: Reductive Amination of 3-Fluoro-4-isopropylbenzaldehyde. This alternative route involves the formation of an imine from the corresponding benzaldehyde and an amine source, followed by reduction to the target aniline. This strategy may offer a more direct approach if the starting aldehyde is readily accessible.

This guide will provide a detailed protocol for Strategy 1, as it is a more common and generally applicable method for the synthesis of substituted anilines.

Strategy 1: Synthesis via Nitration and Reduction

This synthetic route begins with the electrophilic nitration of 1-fluoro-2-isopropylbenzene. The directing effects of the fluoro and isopropyl groups are key to the successful synthesis of the desired isomer. The fluoro group is an ortho-, para-director, while the isopropyl group is also an ortho-, para-director.[3] The combined directing effects will influence the position of the incoming nitro group. The subsequent reduction of the nitro group to an amine is a well-established transformation.

Logical Workflow for Strategy 1

Synthetic Workflow A 1-Fluoro-2-isopropylbenzene B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Fluoro-1-isopropyl-4-nitrobenzene B->C D Reduction (Fe, HCl or H₂, Pd/C) C->D Step 2 E 3-Fluoro-4-isopropylaniline D->E

Caption: Workflow for the synthesis of 3-fluoro-4-isopropylaniline via nitration and reduction.

Part 1: Detailed Experimental Protocols

Protocol 1.1: Nitration of 1-Fluoro-2-isopropylbenzene

This protocol describes the electrophilic nitration of 1-fluoro-2-isopropylbenzene to yield 2-fluoro-1-isopropyl-4-nitrobenzene. The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[4][5]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1-Fluoro-2-isopropylbenzeneReagentCommercially AvailablePurity: ≥98%
Concentrated Nitric Acid (HNO₃)ACS ReagentStandard Supplier~70%
Concentrated Sulfuric Acid (H₂SO₄)ACS ReagentStandard Supplier~98%
Dichloromethane (CH₂Cl₂)ACS ReagentStandard SupplierFor extraction
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-houseFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)ReagentStandard SupplierFor drying
Ice--For temperature control

Procedure:

  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly, and with continuous stirring, add 20 mL of concentrated nitric acid to the sulfuric acid. This process is highly exothermic and should be performed with caution in a fume hood.

  • Reaction Setup: In a separate 250 mL three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stir bar, add 10.0 g (0.072 mol) of 1-fluoro-2-isopropylbenzene. Cool the flask to 0 °C in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the flask containing 1-fluoro-2-isopropylbenzene via the dropping funnel over a period of 30-45 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a 500 mL beaker with stirring. The crude product may precipitate as a solid or an oil.

  • Isolation and Neutralization: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If an oil forms, extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-fluoro-1-isopropyl-4-nitrobenzene, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 75-85%

Safety Precautions:

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The nitration reaction is highly exothermic and can lead to runaway reactions if not properly controlled. Maintain strict temperature control.

  • Perform the reaction in a well-ventilated fume hood.

Protocol 1.2: Reduction of 2-Fluoro-1-isopropyl-4-nitrobenzene

This protocol details the reduction of the nitro group of 2-fluoro-1-isopropyl-4-nitrobenzene to an amine using iron powder in the presence of hydrochloric acid. This is a classic and effective method for nitro group reduction.[6][7]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Fluoro-1-isopropyl-4-nitrobenzene-Synthesized in Protocol 1.1-
Iron Powder (Fe)ReagentStandard SupplierFine mesh
Concentrated Hydrochloric Acid (HCl)ACS ReagentStandard Supplier~37%
Ethanol (EtOH)ACS ReagentStandard Supplier-
Sodium Hydroxide (NaOH)ReagentStandard SupplierFor basification
Diethyl Ether (Et₂O)ACS ReagentStandard SupplierFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentStandard SupplierFor drying

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8.0 g (0.044 mol) of 2-fluoro-1-isopropyl-4-nitrobenzene and 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 12.2 g (0.218 mol) of iron powder. Heat the mixture to reflux.

  • Acid Addition: Slowly add 5 mL of concentrated hydrochloric acid to the refluxing mixture. The reaction is exothermic.

  • Reaction Monitoring: Continue refluxing for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in diethyl ether (100 mL) and water (50 mL). Make the aqueous layer basic (pH > 10) by the careful addition of 2M sodium hydroxide solution.

  • Separation and Drying: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and remove the solvent under reduced pressure. The resulting crude 3-fluoro-4-isopropylaniline can be purified by vacuum distillation or column chromatography.

Expected Yield: 80-90%

Characterization Data

The final product, 3-fluoro-4-isopropylaniline, should be characterized by standard spectroscopic methods to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the amine protons. The coupling patterns will be indicative of the substitution pattern.
¹³C NMR Resonances for the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. Signals for the isopropyl group carbons will also be present.[8]
Mass Spec. A molecular ion peak corresponding to the molecular weight of 3-fluoro-4-isopropylaniline (153.20 g/mol ).[9]
IR Spec. Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and C-F stretching vibrations.[8]

Conclusion

The synthesis of 3-fluoro-4-isopropylaniline can be reliably achieved through a two-step sequence of electrophilic nitration followed by reduction. Careful control of reaction conditions, particularly during the nitration step, is crucial for obtaining the desired product in good yield and purity. The protocols provided in this guide are based on well-established chemical principles and offer a solid foundation for researchers in need of this valuable synthetic intermediate.

References

  • CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents.
  • Synthesis of E. 3-isopropylaniline - PrepChem.com. Available at: [Link]

  • 4-FLUORO-N-ISOPROPYLANILINE/70441-63-3 - Hangzhou Longshine Bio-Tech. Available at: [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • How to prepare nitrobenzene from fluorobenzene in organic chemistry - Quora. Available at: [Link]

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents.
  • 4-Isopropylaniline | C9H13N | CID 7464 - PubChem. Available at: [Link]

  • 16.10: Reduction of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]

  • (PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu. Available at: [Link]

  • Synthesis of p-isopropylaniline - ResearchGate. Available at: [Link]

  • 2-Fluoro-4-nitro-1-(propan-2-yl)benzene - PubChem - NIH. Available at: [Link]

  • Synthetic Routes PDF - Organic Chemistry - Scribd. Available at: [Link]

  • 4-isopropylaniline (C9H13N) - PubChemLite. Available at: [Link]

  • What product(s) result from the nitration of each of the following? a. propylbenzene b. bromobenzene c. benzaldehyde d. benzonitrile e. benzenesulfonic f. cyclohexylbenzene - Vaia. Available at: [Link]

  • CN105622428A - Preparation method of 3-methyl-4-isopropylaniline - Google Patents.
  • An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement - PMC. Available at: [Link]

  • Process for the synthesis of (per)fluoropolyether amines - Justia Patents. Available at: [Link]

  • Reduction of nitrobenzene - YouTube. Available at: [Link]

  • my nitro refuses to be reduced : r/Chempros - Reddit. Available at: [Link]

  • Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. Step 1 - Chegg. Available at: [Link]

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Method

Application Note: Strategic Utilization of 3-Fluoro-4-(propan-2-yl)aniline in Lead Optimization

Topic: Applications of 3-Fluoro-4-(propan-2-yl)aniline in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 3-Fluoro-4-(propan-2-yl)aniline in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

3-Fluoro-4-(propan-2-yl)aniline (CAS: 1369809-48-2), also known as 3-Fluoro-4-isopropylaniline, represents a high-value pharmacophore fragment in modern medicinal chemistry.[1][2] It serves as a critical "tuning knob" for optimizing Structure-Activity Relationships (SAR), specifically offering a balance between lipophilicity (via the isopropyl group) and metabolic stability (via the ortho-fluorine).[1][2]

This guide details the strategic application of this building block in the design of kinase inhibitors and GPCR ligands, providing validated protocols for its incorporation into biaryl scaffolds via Palladium-catalyzed cross-coupling.[1][2]

Strategic Rationale: The "Fluorine-Isopropyl" Effect[1][2]

In drug design, this aniline derivative is not merely a passive linker; it is an active modulator of physicochemical properties.[2]

Mechanistic Insights[2]
  • Metabolic Blocking: The isopropyl group at the para-position acts as a steric shield, reducing susceptibility to CYP450-mediated oxidation at the typically vulnerable para-site of the aniline ring.[1][2]

  • Electronic Modulation: The fluorine atom at the meta-position (relative to the amine) exerts an inductive electron-withdrawing effect (-I).[1][2] This lowers the pKa of the aniline nitrogen, reducing the basicity.[2] In kinase inhibitors, this often improves hydrogen bond donor capability to the hinge region residues.[2]

  • Conformational Locking: The ortho-fluorine (relative to the isopropyl group) induces a specific torsional preference, often locking the biaryl system into a conformation that favors binding in hydrophobic pockets (e.g., the specificity pocket of p38 MAP kinase or VEGFR).[1][2]

Comparative Metrics
Property4-Isopropylaniline (Non-F)3-Fluoro-4-isopropylaniline Impact on Drug Design
LogP (Predicted) ~2.9~3.1 Slight increase in lipophilicity enhances membrane permeability.[1][2]
pKa (Aniline NH) ~5.1~3.8 Reduced basicity; reduces non-specific protein binding.[1][2]
Metabolic Stability Low (Benzylic oxidation)Medium-High Fluorine deactivates the ring; steric bulk protects benzylic H.

Workflow Visualization: Incorporation Strategy

The following diagram illustrates the decision tree for selecting this fragment and the synthetic pathway for its incorporation.

G cluster_0 Mechanism of Action Start Lead Compound (Poor Metabolic Stability) Decision SAR Analysis: Need Lipophilic Bulk + Metabolic Block? Start->Decision Selection Select Fragment: 3-Fluoro-4-isopropylaniline Decision->Selection Yes Synthesis Synthetic Route: Buchwald-Hartwig Coupling Selection->Synthesis Pd2(dba)3 / XPhos Mechanistic Fluorine: Lowers pKa Isopropyl: Hydrophobic Fill Selection->Mechanistic Outcome Optimized Lead: Improved t1/2 & Potency Synthesis->Outcome

Figure 1: Strategic workflow for utilizing 3-Fluoro-4-isopropylaniline to resolve metabolic liabilities in lead compounds.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Coupling

Objective: To couple 3-Fluoro-4-isopropylaniline with a heteroaryl chloride (e.g., a chloropyrimidine or chloroquinoline scaffold common in kinase inhibitors).[1][2]

Reagents:

  • Amine: 3-Fluoro-4-isopropylaniline (1.2 equiv)[1][2][3]

  • Halide: Heteroaryl Chloride (1.0 equiv)[1]

  • Catalyst: Pd₂dba₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv)[1][2]

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 equiv)[1][2]

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a microwave vial or a sealed tube with the Heteroaryl Chloride (1.0 mmol), 3-Fluoro-4-isopropylaniline (184 mg, 1.2 mmol), Pd₂dba₃ (46 mg, 0.05 mmol), XPhos (48 mg, 0.10 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Note: Degas the solvent with nitrogen sparging for 10 minutes prior to addition.[1]

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours. Monitor reaction progress via LC-MS (Target Mass = Heterocycle Mass + 152 Da - HCl).[1][2]

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via Flash Column Chromatography (Gradient: 0–50% EtOAc in Hexanes).

Validation Point:

  • Success Indicator: Appearance of a singlet (approx.[2] 6.9–7.5 ppm) in ¹H NMR corresponding to the aniline NH, and the distinct isopropyl septet (approx.[2] 3.0 ppm).[1][2]

Protocol B: Nucleophilic Aromatic Substitution (SnAr)

Objective: For electron-deficient substrates (e.g., 4-chloro-3-cyanoquinoline) where metal catalysis is unnecessary.[1][2]

Reagents:

  • Amine: 3-Fluoro-4-isopropylaniline (1.1 equiv)[1][2][3]

  • Substrate: Activated Heteroaryl Chloride (1.0 equiv)[1]

  • Solvent: Isopropanol (IPA) or n-Butanol[1][2]

  • Acid Catalyst: HCl (4M in Dioxane, 0.1 equiv) - Optional, accelerates reaction via protonation of the heterocycle.[1]

Procedure:

  • Dissolve the heteroaryl chloride (1.0 mmol) in IPA (5 mL).

  • Add 3-Fluoro-4-isopropylaniline (168 mg, 1.1 mmol).

  • Heat to reflux (85°C) for 2–6 hours.

  • Precipitation: Upon cooling, the product often precipitates as the hydrochloride salt.[2] Filter the solid and wash with cold diethyl ether.[2]

  • Free Base Conversion: If the free base is required, suspend the solid in EtOAc and wash with saturated NaHCO₃ solution.[2]

Safety and Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using.[2]
Skin Irritation H315: Causes skin irritation.[2]Wear nitrile gloves and lab coat.[2]
Eye Irritation H319: Causes serious eye irritation.[2]Wear safety goggles.[2] Eye wash station required.[2]
Storage Light Sensitive / Air Sensitive.[2]Store under inert gas (Argon/Nitrogen) at 2–8°C.

Disposal: All halogenated organic waste must be disposed of in designated halogenated waste streams.[2] Palladium catalysts must be collected in heavy metal waste containers.[2]

References

  • Compound Identity & Properties

    • 3-Fluoro-4-isopropylaniline (CAS 1369809-48-2).[1][2][3][4][5] BLD Pharm.[2][3][4] Retrieved from

  • Synthetic Methodology (Buchwald-Hartwig)

    • Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[2]

  • Medicinal Chemistry Context (Fluorine Effects)

    • Gillis, E. P., et al. (2015).[2] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.[2]

  • Related Isomer Applications (Herbicide Synthesis)

    • Synthesis of 4-fluoro-N-isopropylaniline.[1][2][6][7] ChemicalBook.[1][2] Retrieved from

Sources

Application

Application Note: High-Purity Synthesis &amp; Agrochemical Utility of 3-Fluoro-4-(propan-2-yl)aniline

Abstract & Strategic Significance 3-Fluoro-4-(propan-2-yl)aniline (CAS 1369809-48-2), also known as 3-fluoro-4-cumidine, is a specialized intermediate in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

3-Fluoro-4-(propan-2-yl)aniline (CAS 1369809-48-2), also known as 3-fluoro-4-cumidine, is a specialized intermediate in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and amide herbicides .

In modern agrochemical design, this moiety offers a dual advantage:

  • Metabolic Robustness: The ortho-fluorine atom (relative to the amine) blocks metabolic hydroxylation at the electron-rich C3 position and modulates the pKa of the resulting amide bond.

  • Lipophilic Bulk: The para-isopropyl group provides significant steric bulk and lipophilicity (LogP enhancement) without the environmental persistence issues associated with perfluorinated alkyls. This ensures optimal binding within the hydrophobic pocket of the SDH enzyme complex (Complex II).

This guide outlines the laboratory-scale synthesis of this intermediate and its downstream application in generating a library of Pyrazole Carboxamide fungicides.

Chemical Profile

PropertySpecification
IUPAC Name 3-Fluoro-4-(propan-2-yl)aniline
Common Name 3-Fluoro-4-isopropylaniline
CAS Number 1369809-48-2
Molecular Formula C9H12FN
Molecular Weight 153.19 g/mol
Appearance Clear to pale yellow oil (darkens on air exposure)
Boiling Point ~117-118°C at 18 mmHg
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Hazards Acute Tox. 4 (Oral/Dermal); Skin Irrit. 2; H302, H312, H315

Application Workflow: SDHI Fungicide Synthesis

The primary utility of this aniline is as the "warhead" amine in the synthesis of carboxamide fungicides. It serves as a bioisostere to the 3,4-dichloroaniline or 2-fluoro-4-chloroaniline moieties found in commercial standards like Boscalid or Fluxapyroxad.

Pathway Visualization

The following diagram illustrates the critical path from raw materials to the active fungicidal ingredient.

SDHI_Synthesis Start 2-Fluorocumene (Starting Material) Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Aromatic Subst. Nitro Intermediate: 4-Isopropyl-3-fluoronitrobenzene Nitration->Nitro Isomer Separation Reduction Step 2: Reduction (H2, Pd/C or Fe/HCl) Nitro->Reduction Hydrogenation Aniline TARGET: 3-Fluoro-4-(propan-2-yl)aniline Reduction->Aniline Purification Coupling Step 3: Amidation (Acid Chloride Coupling) Aniline->Coupling + Pyrazole Acid Cl SDHI SDHI Candidate (Pyrazole Carboxamide) Coupling->SDHI Final Active

Caption: Synthetic workflow from 2-fluorocumene to SDHI active ingredient via the target aniline.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-4-(propan-2-yl)aniline

Objective: Prepare 50g of high-purity aniline from 2-fluorocumene. Mechanism: Regioselective nitration followed by Béchamp reduction or Catalytic Hydrogenation.

Step 1: Nitration

Note: Direct nitration of 2-fluorocumene yields a mixture of isomers. The 4-nitro isomer is favored sterically but requires purification.

  • Setup: Charge a 500 mL 3-neck flask with 2-Fluorocumene (40.0 g, 290 mmol) and Dichloromethane (150 mL) . Cool to 0°C.

  • Acid Addition: Prepare a mixture of conc. H2SO4 (40 mL) and fuming HNO3 (20 mL) . Add this dropwise to the flask over 45 minutes, maintaining internal temp < 10°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Pour onto ice water (300 mL). Extract with DCM (3 x 100 mL). Wash organics with sat. NaHCO3 and brine. Dry over Na2SO4.

  • Purification: The crude oil contains the 4-nitro (major) and 6-nitro (minor) isomers. Purify via column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane) to isolate 3-fluoro-4-isopropylnitrobenzene .

    • Yield Target: ~60% (32 g).

Step 2: Reduction (Catalytic Hydrogenation)
  • Setup: In a pressure vessel (Parr shaker or autoclave), dissolve the nitro intermediate (32 g) in Methanol (200 mL) .

  • Catalyst: Add 10% Pd/C (1.5 g) under a nitrogen blanket.

  • Hydrogenation: Pressurize to 40 psi H2. Shake/stir at RT for 4-6 hours.

    • Checkpoint: Reaction is complete when H2 uptake ceases and TLC shows no nitro compound.

  • Workup: Filter through a Celite pad to remove catalyst (Caution: Pyrophoric). Concentrate the filtrate under reduced pressure.

  • Distillation: Distill the residue under vacuum (approx. 118°C @ 18 mmHg) to obtain the pure aniline.

    • Final Yield: ~90% (23-24 g).

    • Appearance: Clear oil.

Protocol B: Synthesis of Pyrazole Carboxamide (SDHI Model)

Objective: Couple the synthesized aniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (a standard SDHI building block).

  • Reagents:

    • 3-Fluoro-4-(propan-2-yl)aniline (1.53 g, 10 mmol).

    • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.94 g, 10 mmol).

    • Triethylamine (1.5 g, 15 mmol) or Pyridine.

    • THF (anhydrous, 20 mL).

  • Procedure:

    • Dissolve the aniline and Et3N in THF under N2 atmosphere. Cool to 0°C.

    • Add the acid chloride (dissolved in 5 mL THF) dropwise.

    • Stir at 0°C for 30 mins, then reflux for 2 hours to ensure completion.

  • Quench: Pour into dilute HCl (1M, 50 mL) to remove unreacted amine. Extract with Ethyl Acetate.

  • Crystallization: Wash organic layer with brine, dry, and concentrate. Recrystallize the solid from Ethanol/Water.

  • Result: A white to off-white solid (Target SDHI Candidate).

Analytical Validation

To ensure the integrity of the synthesized aniline, verify against these parameters:

TechniqueExpected Signal / Characteristic
1H NMR (400 MHz, CDCl3) δ 6.9-7.1 (m, 3H) : Aromatic protons (splitting pattern depends on F-coupling).δ 3.5 (br s, 2H) : NH2 protons.δ 3.1 (sept, 1H) : Isopropyl CH.δ 1.2 (d, 6H) : Isopropyl CH3 groups.
19F NMR δ -135 to -140 ppm : Single peak (Ar-F).
HPLC Purity >98.0% (Area %). Column: C18. Mobile Phase: ACN/Water (0.1% H3PO4).

Safety & Handling Guidelines

  • Aniline Toxicity: Like all anilines, this compound can cause methemoglobinemia. Handle in a fume hood with nitrile gloves.

  • Fluorine Safety: While the aryl fluoride is stable, avoid contact with strong reducing agents which might defluorinate the ring under extreme conditions.

  • Waste Disposal: All aqueous waste from the nitration step contains acidic residues and must be neutralized before disposal. Palladium waste must be stored in water to prevent ignition.

References

  • Synthesis of 4-alkylanilines: Preparation of aniline derivatives via Friedel-Crafts Alkylation. European Patent EP0066325B1. Link

  • SDHI Chemistry Overview: Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: Resistance and Management. FRAC (Fungicide Resistance Action Committee).[1][2][3] Link

  • Bioisosterism in Agrochemicals: Bioisosteric Replacements in Crop Protection Chemistry. Cambridge MedChem Consulting. Link

  • Chemical Data: 3-Fluoro-4-isopropylaniline Product Entry. BLD Pharm. Link

  • General Nitration Protocols: PrepChem: Synthesis of Nitro Compounds.Link

Sources

Method

Synthesis of heterocyclic compounds from 3-Fluoro-4-(propan-2-yl)aniline

An Application Guide to the Synthesis of Bio-active Heterocyclic Scaffolds from 3-Fluoro-4-(propan-2-yl)aniline Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Bio-active Heterocyclic Scaffolds from 3-Fluoro-4-(propan-2-yl)aniline

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic pathways for constructing key heterocyclic compounds from the versatile starting material, 3-Fluoro-4-(propan-2-yl)aniline. The strategic incorporation of fluorine and isopropyl groups into molecular scaffolds is a widely recognized strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] This document details field-proven, step-by-step protocols for the synthesis of quinolines, indoles, benzimidazoles, and benzothiazoles, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices.

Introduction: The Strategic Value of the 3-Fluoro-4-(isopropyl)aniline Scaffold

The 3-Fluoro-4-(propan-2-yl)aniline moiety is a valuable building block in medicinal chemistry. The fluorine atom, with its high electronegativity and small size, can block metabolic oxidation sites and alter the pKa of nearby functional groups, often leading to improved drug efficacy and bioavailability.[1][3] Simultaneously, the lipophilic isopropyl group can enhance binding interactions with hydrophobic pockets in biological targets. The aniline functional group serves as a versatile handle for a variety of classical and modern cyclization reactions to build fused heterocyclic systems, which are ubiquitous in approved pharmaceuticals.[4][5] This guide outlines robust and adaptable methods to leverage this precursor for the synthesis of diverse, high-value heterocyclic cores.

Synthesis of Substituted Quinolines via Skraup Reaction

The Skraup synthesis is a powerful, albeit vigorous, method for constructing the quinoline ring system.[6][7] The reaction condenses an aniline with glycerol, sulfuric acid, and an oxidizing agent. The process begins with the acid-catalyzed dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael addition to acrolein, followed by acid-catalyzed cyclization and, finally, oxidation to the aromatic quinoline.[7][8]

When using a meta-substituted aniline such as 3-fluoro-4-(propan-2-yl)aniline, the cyclization can theoretically lead to two regioisomers. The cyclization step is an intramolecular electrophilic aromatic substitution. The isopropyl group is an activating, ortho/para-directing group, while the fluorine atom is a deactivating, ortho/para-directing group. The cyclization will preferentially occur para to the strongly activating isopropyl group, leading predominantly to the 7-fluoro-6-(propan-2-yl)quinoline isomer.

Experimental Protocol: Skraup Synthesis of 7-Fluoro-6-(propan-2-yl)quinoline
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a high-torque mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 90 mL of concentrated sulfuric acid.

  • Reagent Addition: Cool the flask in an ice-water bath. To the stirred sulfuric acid, slowly add 3-Fluoro-4-(propan-2-yl)aniline (0.1 mol, 15.32 g).

  • Glycerol Addition: Once the aniline has fully dissolved, slowly add glycerol (0.3 mol, 27.6 g) through the dropping funnel, ensuring the temperature does not exceed 120°C.

  • Oxidizing Agent: Carefully add sodium m-nitrobenzenesulfonate (0.12 mol, 27.0 g) portion-wise as the oxidizing agent.

  • Heating: Heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours. The reaction is exothermic and may require intermittent cooling to control.

  • Work-up: Allow the mixture to cool to below 100°C and cautiously pour it onto 500 g of crushed ice.

  • Basification & Extraction: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). During this process, the quinoline product often separates as a dark oil. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Data Summary: Skraup Synthesis
ParameterCondition / ReagentRationale / Purpose
Aniline Derivative 3-Fluoro-4-(propan-2-yl)anilineStarting material for the quinoline core.
Cyclizing Agent GlycerolDehydrates in situ to form acrolein.[6][7]
Catalyst/Solvent Concentrated H₂SO₄Catalyzes glycerol dehydration and ring cyclization.[6]
Oxidizing Agent Sodium m-nitrobenzenesulfonateOxidizes the dihydroquinoline intermediate to the aromatic quinoline.[6]
Temperature 140-150°CProvides activation energy for the dehydration and cyclization steps.
Expected Product 7-Fluoro-6-(propan-2-yl)quinolineRegioselectivity is directed by the activating isopropyl group.
Workflow Diagram: Skraup Synthesis

G cluster_reactants Reactants A 3-Fluoro-4-(propan-2-yl)aniline E Michael Addition & Cyclization A->E B Glycerol B->E C Conc. H₂SO₄ C->E D Oxidizing Agent D->E F Oxidation E->F G 7-Fluoro-6-(propan-2-yl)quinoline F->G

Caption: Workflow for the Skraup synthesis of substituted quinolines.

Synthesis of Substituted Indoles via Fischer Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, producing the indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[9][10] The mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enamine. A key[11][11]-sigmatropic rearrangement followed by the elimination of ammonia yields the aromatic indole.[9]

The synthesis from 3-fluoro-4-(propan-2-yl)aniline requires a two-step sequence: first, conversion of the aniline to its corresponding hydrazine, and second, the acid-catalyzed cyclization with a ketone.

Protocol Part A: Synthesis of 3-Fluoro-4-(propan-2-yl)phenylhydrazine
  • Diazotization: Dissolve 3-Fluoro-4-(propan-2-yl)aniline (0.1 mol, 15.32 g) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Cool the solution to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (0.11 mol, 7.6 g) in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (0.4 mol, 90.2 g) in concentrated hydrochloric acid (80 mL), also cooled to 0°C.

  • Hydrazine Formation: Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt will form.

  • Isolation: Stir the mixture for 2 hours, then collect the precipitate by filtration. Wash with a small amount of cold water.

  • Free Base Liberation: Suspend the hydrochloride salt in water and add a concentrated sodium hydroxide solution until the mixture is strongly alkaline. Extract the free hydrazine base with diethyl ether (3 x 75 mL). Dry the combined organic layers over anhydrous potassium carbonate, filter, and evaporate the solvent to yield the hydrazine, which should be used promptly.

Protocol Part B: Fischer Synthesis of 6-Fluoro-5-(propan-2-yl)-2-methylindole
  • Hydrazone Formation: Dissolve the 3-Fluoro-4-(propan-2-yl)phenylhydrazine (0.05 mol, 8.41 g) in glacial acetic acid (50 mL). Add acetone (0.06 mol, 4.4 mL) and stir at room temperature for 1 hour to form the hydrazone.

  • Cyclization: Add polyphosphoric acid (PPA) (30 g) to the reaction mixture. Heat the mixture to 80-90°C and maintain for 2-3 hours.

  • Work-up: Cool the reaction and pour it onto crushed ice.

  • Neutralization & Extraction: Neutralize the slurry with a concentrated sodium hydroxide solution and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Workflow Diagram: Fischer Indole Synthesis Pathway

G A 3-Fluoro-4-(propan-2-yl)aniline B Step 1: Diazotization (NaNO₂, HCl) A->B C Step 2: Reduction (SnCl₂) B->C D 3-Fluoro-4-(propan-2-yl)phenylhydrazine C->D F Step 3: Condensation & Cyclization (Acid Catalyst) D->F E Acetone E->F G 6-Fluoro-5-(propan-2-yl)-2-methylindole F->G

Caption: Multi-step workflow for Fischer indole synthesis from aniline.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs for various therapeutic areas.[12] Their synthesis generally involves the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[13][14][15] To synthesize a benzimidazole from 3-fluoro-4-(propan-2-yl)aniline, a multi-step sequence is required to first generate the necessary o-phenylenediamine precursor. This involves a regioselective nitration followed by reduction.

Synthetic Pathway to the o-Phenylenediamine Precursor
  • Nitration: The amino group of the starting aniline must first be protected, typically by acetylation, to control the nitration and prevent oxidation. The acetyl group is a moderate ortho/para director. Combined with the directing effects of the fluorine and isopropyl groups, nitration is expected to occur at the position ortho to the amino group.

  • Reduction: The resulting nitro-aniline derivative is then subjected to catalytic hydrogenation or reduction with a metal in acid to convert the nitro group into a second amino group, yielding the required 3-fluoro-4-(propan-2-yl)benzene-1,2-diamine.

Protocol: Phillips Condensation for 6-Fluoro-5-(propan-2-yl)-1H-benzimidazole
  • Precursor Synthesis: Synthesize 3-fluoro-4-(propan-2-yl)benzene-1,2-diamine via the nitration/reduction sequence described above.

  • Reaction Setup: In a round-bottom flask, combine the 3-fluoro-4-(propan-2-yl)benzene-1,2-diamine (0.05 mol, 8.41 g) and 90% formic acid (0.15 mol, 7.7 g).[13]

  • Heating: Heat the mixture in a water bath at 100°C for 2-3 hours.[13]

  • Work-up: Cool the reaction mixture to room temperature.

  • Neutralization: Carefully add 10% aqueous sodium hydroxide solution until the mixture is just alkaline to litmus paper. The crude benzimidazole will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

Data Summary: Benzimidazole Synthesis
StepKey ReagentsPurposeExpected Intermediate/Product
Nitration Acetic Anhydride, HNO₃, H₂SO₄Protection followed by introduction of a nitro group ortho to the amine.N-(2-fluoro-5-nitro-4-(propan-2-yl)phenyl)acetamide
Hydrolysis HCl (aq)Deprotection of the acetamide.2-Fluoro-5-nitro-4-(propan-2-yl)aniline
Reduction H₂, Pd/C or Fe/HClReduction of the nitro group to an amine.3-Fluoro-4-(propan-2-yl)benzene-1,2-diamine
Cyclization Formic AcidCondensation with the diamine to form the benzimidazole ring.[13]6-Fluoro-5-(propan-2-yl)-1H-benzimidazole
Mechanism Diagram: Benzimidazole Formation

G A o-Phenylenediamine Derivative C Acylation of Amine A->C B Formic Acid (HCOOH) B->C D N-Formyl Intermediate C->D E Intramolecular Cyclization (Dehydration) D->E F Benzimidazole Product E->F

Caption: Condensation mechanism for benzimidazole synthesis.

Synthesis of Substituted Benzothiazoles

Benzothiazoles are another class of heterocyclic compounds with significant biological activity. Their synthesis commonly involves the condensation of an o-aminothiophenol with a carboxylic acid or its derivative.[11][16] Starting from 3-fluoro-4-(propan-2-yl)aniline, the key challenge is the introduction of a thiol group ortho to the amine. This can be achieved via a Sandmeyer-type reaction on the corresponding diazonium salt.

Protocol Part A: Synthesis of 2-Amino-5-fluoro-4-(propan-2-yl)benzenethiol
  • Diazotization: Prepare the diazonium salt of 3-fluoro-4-(propan-2-yl)aniline as described in the Fischer indole synthesis (Section 3, Protocol Part A).

  • Xanthate Formation: In a separate flask, prepare a solution of potassium ethyl xanthate (0.12 mol, 19.2 g) in water (50 mL). Cool this solution to 5-10°C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A dark, oily xanthate ester will form. Stir vigorously for 3 hours at room temperature.

  • Hydrolysis to Thiophenol: Isolate the crude xanthate ester. Hydrolyze it by refluxing with a solution of sodium hydroxide in ethanol/water for 4 hours to yield the sodium thiophenolate.

  • Isolation: Cool the mixture, acidify carefully with dilute HCl to precipitate the thiophenol. The precursor is prone to oxidation and should be used immediately.

Protocol Part B: Condensation to form 6-Fluoro-5-(propan-2-yl)-2-methylbenzothiazole
  • Reaction Setup: Combine the crude 2-amino-5-fluoro-4-(propan-2-yl)benzenethiol (0.05 mol) with polyphosphoric acid (PPA) (50 g) in a round-bottom flask.

  • Carboxylic Acid Addition: Add acetic acid (0.06 mol, 3.6 g).

  • Heating: Heat the reaction mixture to 140°C for 4 hours.

  • Work-up: Cool the mixture and pour it onto crushed ice.

  • Purification: Neutralize with aqueous sodium hydroxide, extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzothiazoles. Retrieved from [Link]

  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2012). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 17(12), 14478-14499. [Link]

  • PMC. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Retrieved from [Link]

  • Bradford, L., Elliott, T. J., & Rowe, F. M. (1947). The Skraup Reaction with m-Substituted Anilines. Journal of the Chemical Society, 475-485. [Link]

  • ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. [Link]

  • Chakraborti, A. K., Selvam, C., Kaur, G., & Bhagat, S. (2004). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Synlett, 2004(05), 851-853. [Link]

  • RSC Advances. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved from [Link]

  • Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213-217.
  • Molecules. (2023). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Advances. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Katritzky, A. R., Sakizadeh, K., & Swinson, J. (1985). A NOVEL SYNTHESIS OF BENZOTHIAZOLES. Heterocycles, 23(3), 651.
  • Molecules. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • NIH Public Access. (2011). Why Do Some Fischer Indolizations Fail?. [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. [Link]

  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • SpringerLink. (2021). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • PMC. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • RSC Publishing. (2023). Leveraging cascade alkynyl Prins cyclization towards the stereoselective synthesis of spiro-furan quinazolinone scaffolds. [Link]

  • SciSpace. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. [Link]

  • ResearchGate. (2015). (PDF) Fluorine in Heterocyclic Chemistry Volume 2. [Link]

  • MDPI. (n.d.). Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. [Link]

Sources

Application

Application Note: Diazotization Protocols for 3-Fluoro-4-(propan-2-yl)aniline

Executive Summary This guide details the diazotization of 3-Fluoro-4-(propan-2-yl)aniline (CAS: 1369809-48-2), a critical intermediate in the synthesis of agrochemicals (e.g., amide herbicides) and fluorinated pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the diazotization of 3-Fluoro-4-(propan-2-yl)aniline (CAS: 1369809-48-2), a critical intermediate in the synthesis of agrochemicals (e.g., amide herbicides) and fluorinated pharmaceutical scaffolds. The presence of the electron-withdrawing fluorine atom at the meta position (relative to the amine) and the bulky, lipophilic isopropyl group at the para position creates unique solubility and stability challenges compared to simple aniline.

This document provides two distinct protocols:

  • Method A (Aqueous/Co-solvent): For standard Sandmeyer chlorination/bromination or hydrolysis.

  • Method B (Anhydrous/Organic): For fluorination (Balz-Schiemann) or anhydrous coupling reactions.

Chemical Context & Pre-Reaction Analysis[1][2][3][4]

Substrate Properties
  • Chemical Structure: 3-Fluoro-4-isopropylaniline[1]

  • Electronic Environment:

    • 3-Fluorine: Exerts a strong inductive withdrawing effect (-I), reducing the basicity of the amine (

      
      ) compared to 4-isopropylaniline. This necessitates a higher concentration of mineral acid to prevent the formation of triazene byproducts (Ar-N=N-NH-Ar).
      
    • 4-Isopropyl: Provides steric bulk and weak electron donation (+I). While it stabilizes the resulting diazonium cation, it significantly increases lipophilicity, making the substrate poorly soluble in pure aqueous acid.

  • Thermodynamic Stability: The resulting diazonium salt is thermally sensitive. The inductive withdrawal of fluorine destabilizes the

    
     group relative to the unsubstituted analog. Strict temperature control (0–5 °C) is mandatory. 
    
Critical Control Points
ParameterSpecificationRationale
Temperature -5°C to 5°CPrevents thermal decomposition to the phenol or aryl radical.
Acid Stoichiometry > 2.5 equivalents1 eq for salt formation, 1 eq for

generation, >0.5 eq excess to suppress triazene coupling.
Solvent System

:AcOH (1:1) or MeCN
Pure water leads to phase separation (oiling out) due to the isopropyl group; co-solvents ensure homogeneity.
Endpoint Control Starch-Iodide PaperImmediate blue/black color confirms excess nitrous acid (required).

Protocol A: Aqueous Diazotization (Standard)

Best for: Subsequent Sandmeyer reactions (Cl, Br, CN) or Hydrolysis.

Reagents & Equipment
  • Substrate: 3-Fluoro-4-(propan-2-yl)aniline (10 mmol, ~1.53 g)

  • Acid: HCl (conc. 37%) or

    
     (50%)
    
  • Nitrosating Agent: Sodium Nitrite (

    
    ), 2.5 M aqueous solution.
    
  • Solvent: Glacial Acetic Acid (to solubilize the lipophilic substrate).

  • Quench: Urea or Sulfamic Acid.

Step-by-Step Methodology
  • Solubilization: In a 50 mL three-necked round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 1.53 g (10 mmol) of 3-Fluoro-4-(propan-2-yl)aniline in 10 mL of Glacial Acetic Acid . Stir until a homogeneous solution is obtained.

    • Note: If the amine is an oil, ensure it is fully dispersed.

  • Acidification: Cool the solution to 10°C. Slowly add 5 mL of conc. HCl (approx. 60 mmol).

    • Observation: A white or off-white precipitate of the anilinium hydrochloride salt may form. This is normal.

    • Why: The excess acid (6 eq) drives the equilibrium towards the ammonium species, preventing the free amine from reacting with the formed diazonium salt (coupling).

  • Diazotization: Cool the slurry to 0–5°C using an ice/salt bath. Add the

    
     solution (1.1 eq, 11 mmol in 4.5 mL water) dropwise  via a pressure-equalizing addition funnel or syringe pump.
    
    • Rate: Maintain internal temperature < 5°C.[2][3]

    • Visual: The precipitate should gradually dissolve, forming a clear, yellow-orange solution of the diazonium salt.

  • Reaction Monitoring (The Starch-Iodide Test): After addition is complete, stir for 15 minutes at 0°C. Spot a drop of the reaction mixture onto Starch-Iodide paper.

    • Result: Instant blue/black ring = Excess

      
       present (Reaction Complete).
      
    • Result: No color change = Insufficient nitrite. Add 10% more

      
       and re-test.
      
  • Quenching (Safety Step): Add solid Urea or Sulfamic Acid (approx. 100 mg) portion-wise until the solution no longer turns starch-iodide paper blue.

    • Why: Destroys excess nitrous acid which can interfere with downstream catalysts (especially Copper(I) in Sandmeyer).

Protocol B: Non-Aqueous Diazotization (Doyle Method)

Best for: Fluorination (Balz-Schiemann), anhydrous coupling, or when water must be excluded.

Reagents[1][2][3][4][8]
  • Substrate: 3-Fluoro-4-(propan-2-yl)aniline (10 mmol)

  • Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 eq)

  • Acid Source: Boron Trifluoride Etherate (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DCM.
    
Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the aniline in 20 mL dry Acetonitrile under an Argon/Nitrogen atmosphere. Cool to -10°C (Acetone/Dry Ice bath).

  • Acid Addition: Add

    
     (1.5 eq) dropwise.
    
    • Caution: Fuming reagent. Use proper ventilation.[4][5]

  • Nitrite Addition: Add tert-Butyl Nitrite (1.5 eq) dropwise over 10 minutes.

    • Mechanism:[6][5][7][8][9][10][11][12] The reaction generates the diazonium tetrafluoroborate salt directly in solution.

  • Completion: Stir for 30 minutes at -10°C, then allow to warm to 0°C.

    • Isolation: Add cold diethyl ether to precipitate the diazonium tetrafluoroborate salt if isolation is required (e.g., for Balz-Schiemann thermal decomposition). Otherwise, use the solution directly.

Visual Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the transformation and the competing side reactions controlled by the protocol.

DiazotizationMechanism Substrate 3-Fluoro-4-isopropylaniline (Lipophilic/Weak Base) Acid Acidification (HCl/AcOH) Substrate->Acid Protonation Triazene Triazene Byproduct (AVOID: Low Acid) Substrate->Triazene Coupling w/ Diazonium (If pH > 2) Salt Anilinium Salt (Precipitate) Acid->Salt Nitrite NaNO2 Addition (0-5°C) Salt->Nitrite + NO+ Nitrosonium Nitrosonium Ion (NO+) Nitrite->Nitrosonium In situ Diazonium Diazonium Salt (Ar-N2+ Cl-) Nitrosonium->Diazonium Electrophilic Attack Diazonium->Triazene

Caption: Mechanistic pathway highlighting the critical need for excess acid to prevent Triazene coupling.

Downstream Application Decision Tree

Select the appropriate quenching and workup based on the desired final product.

Applications cluster_Sandmeyer Sandmeyer Reactions cluster_Schiemann Fluorination cluster_Hydrolysis Hydrolysis Diazo Diazonium Solution (3-F-4-iPr-Ph-N2+) CuCl CuCl / HCl (60-80°C) Diazo->CuCl CuCN CuCN / KCN (Neutral pH) Diazo->CuCN HBF4 HBF4 / Heat (Balz-Schiemann) Diazo->HBF4 H2O_Heat H2SO4 / H2O (Reflux) Diazo->H2O_Heat Prod_Cl Aryl Chloride CuCl->Prod_Cl Prod_CN Aryl Nitrile CuCN->Prod_CN Prod_F Aryl Fluoride (3,4-Difluoro...) HBF4->Prod_F Prod_OH Phenol H2O_Heat->Prod_OH

Caption: Decision matrix for processing the generated diazonium intermediate.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Evolution of Gas (

) during addition
Temperature too high (>5°C)Stop addition. Add dry ice to bath. Ensure internal temp is <5°C.
Oily Red/Orange droplets Phase separation of unreacted amine or Triazene formationIncrease stir rate. Add more Acetic Acid. Check pH (must be < 1).
No reaction with Starch-Iodide Nitrite consumed or bad stripsAdd 10% excess

. Test strips with dilute bleach to verify activity.
Violent foaming upon CuCl addition Excess Nitrite presentCRITICAL: Ensure Urea quench was performed before adding copper catalyst.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Diazotization Protocols, p. 920).

  • Doyle, M. P.; Bryker, W. J. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Arenediazonium Tetrafluoroborate Salts." J. Org. Chem.1979 , 44, 1572.

  • Organic Chemistry Portal. "Sandmeyer Reaction - Mechanism and Examples." (General grounding for copper-catalyzed substitutions). Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21948834 (3-Fluoro-4-isopropylaniline)." (Safety and Physiochemical Data). Link

  • Filimonov, V. D.; et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[9] Org.[13][7] Lett.2008 , 10, 3961.[9] (Alternative stable diazonium salts).

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-4-(propan-2-yl)aniline

Abstract This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-fluoro-4-(propan-2-yl)aniline, a key building block in modern medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-fluoro-4-(propan-2-yl)aniline, a key building block in modern medicinal chemistry and materials science. We delve into the mechanistic nuances of Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions, offering detailed, field-tested protocols. The guide emphasizes the rationale behind experimental design, addressing the specific electronic and steric challenges posed by the substrate's unique substitution pattern. Through comprehensive protocols, data-driven tables, and explanatory diagrams, this note serves as a practical resource for researchers aiming to leverage this versatile aniline derivative in complex molecular synthesis.

Introduction: Substrate Significance and Synthetic Strategy

3-Fluoro-4-(propan-2-yl)aniline is a valuable synthetic intermediate due to the unique combination of its substituents. The isopropyl group is a common feature in pharmacologically active molecules, influencing lipophilicity and binding interactions. The ortho-fluorine atom significantly modulates the electronic properties and metabolic stability of the aniline ring and its derivatives. The development of robust methods for C-C and C-N bond formation on this scaffold is therefore of high importance.

Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile tools in modern organic synthesis for forging these bonds, celebrated for their functional group tolerance and mild reaction conditions.[1][2] This guide focuses on two of the most prevalent and impactful of these transformations: the Suzuki-Miyaura coupling for biaryl synthesis and the Buchwald-Hartwig amination for the construction of complex arylamines.[3][4]

Mechanistic Considerations & Substrate Reactivity

The success of a palladium-catalyzed cross-coupling reaction hinges on a delicate balance of elementary steps within a catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6] The specific nature of the 3-fluoro-4-(propan-2-yl)aniline substrate introduces key factors that must be considered.

  • Electronic Effects: The aniline moiety is inherently electron-rich. This is further enhanced by the electron-donating nature of the para-isopropyl group. However, the ortho-fluoro substituent is strongly electron-withdrawing via induction, which can influence the rate of oxidative addition.

  • Steric Hindrance: The isopropyl group provides moderate steric bulk, which, in combination with the ortho-fluorine, can influence the approach of the bulky palladium catalyst and the subsequent reductive elimination step.

  • The Role of the Amine: The unprotected amine (-NH2) group can coordinate to the palladium center. While this is a necessary step in the Buchwald-Hartwig amination, it can be a complicating factor in C-C couplings if not properly managed, potentially leading to catalyst inhibition or side reactions.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction follows a well-established catalytic cycle, initiated by the oxidative addition of an aryl halide to a Pd(0) species.[6] The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to stabilize the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[7]

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product ArX Ar-X Boronic Ar'-B(OR)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-4-(propan-2-yl)aniline

This protocol details the C-C bond formation between 5-bromo-3-fluoro-4-(propan-2-yl)aniline and a generic arylboronic acid. The choice of a brominated aniline derivative is strategic, as C-Br bonds are generally more reactive in oxidative addition than C-Cl bonds but more stable than C-I bonds.[8]

Rationale for Component Selection
  • Precatalyst (Pd₂(dba)₃): A stable source of Pd(0) that becomes catalytically active in the presence of phosphine ligands.[8]

  • Ligand (SPhos): A bulky, electron-rich dialkylbiaryl phosphine ligand. Such ligands are known to promote the coupling of electron-rich and sterically hindered substrates by facilitating the rate-limiting oxidative addition and reductive elimination steps.[7]

  • Base (K₃PO₄): A moderately strong base that is crucial for activating the boronic acid in the transmetalation step. It is generally well-tolerated by many functional groups.[9]

  • Solvent (Toluene/H₂O): A biphasic solvent system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Experimental Protocol
  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-3-fluoro-4-(propan-2-yl)aniline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.036 mmol, 3.6 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the flask.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Data Summary: Suzuki-Miyaura Reaction Parameters
ParameterReagent/ConditionMolar Equiv. / ValuePurpose
Aryl Halide5-bromo-3-fluoro-4-(propan-2-yl)aniline1.0Electrophilic partner
Boronic AcidArylboronic Acid1.2Nucleophilic partner
Pd PrecatalystPd₂(dba)₃0.015 (1.5 mol%)Source of Pd(0)
LigandSPhos0.036 (3.6 mol%)Stabilize Pd, accelerate reaction
BaseK₃PO₄2.0Activate boronic acid
Solvent SystemToluene / H₂O10:1 v/vReaction medium
Temperature100 °CN/AProvide activation energy
AtmosphereArgon or NitrogenN/APrevent catalyst oxidation

Protocol: Buchwald-Hartwig Amination of 3-Fluoro-4-(propan-2-yl)aniline

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of complex secondary and tertiary anilines.[4][10] This protocol outlines the coupling of an aryl bromide with 3-fluoro-4-(propan-2-yl)aniline.

Rationale for Component Selection
  • Precatalyst (G3-XPhos): A third-generation (G3) palladacycle precatalyst. These are highly efficient, air-stable, and rapidly generate the active monoligated Pd(0) species upon exposure to a base, often leading to lower catalyst loadings and shorter reaction times.[11]

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. It is effective at deprotonating the aniline nitrogen to form the active nucleophile without competing in side reactions.[9]

  • Solvent (Toluene): A common non-polar solvent for this transformation that effectively solubilizes the aryl halide and catalyst complex.

Experimental Protocol
  • Reagent Preparation: In a glovebox or under a robust inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-fluoro-4-(propan-2-yl)aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a dry reaction vial or flask.

  • Catalyst Addition: Add the G3-XPhos palladacycle precatalyst (0.01 mmol, 1.0 mol%).

  • Solvent Addition: Add anhydrous toluene (4 mL).

  • Reaction Execution: Seal the vial and stir at 110 °C for 4-18 hours.

  • Monitoring: Monitor the reaction for the consumption of starting materials using TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography.

Data Summary: Buchwald-Hartwig Reaction Parameters
ParameterReagent/ConditionMolar Equiv. / ValuePurpose
Aryl HalideGeneric Aryl Bromide1.0Electrophilic partner
Aniline3-fluoro-4-(propan-2-yl)aniline1.2Nucleophilic partner
Pd PrecatalystG3-XPhos Palladacycle0.01 (1.0 mol%)Efficient source of active Pd(0)
BaseNaOtBu1.4Deprotonate aniline
SolventTolueneN/AReaction medium
Temperature110 °CN/AProvide activation energy
AtmosphereArgon or NitrogenN/APrevent catalyst degradation

Experimental Workflow & Analysis

A systematic workflow is essential for reproducible results in palladium-catalyzed cross-coupling. The following diagram outlines the key stages from initial setup to final product characterization.

Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Weigh Reagents: Aniline, Aryl Halide, Base, Catalyst Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heating & Stirring (e.g., 100-110 °C) Solvent->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Proceed upon completion Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS, HRMS) Purify->Analyze

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Characterization: The identity and purity of the final products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure and regiochemistry of the coupled product.

  • Mass Spectrometry (MS): To verify the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is recommended for definitive elemental composition.

References

  • Casitas, A., & Carrow, B. P. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Inorganica Chimica Acta, 369(1), 21-29. [Link]

  • Deng, Y., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19644–19655. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1578. [Link]

  • So, C. M. (2018). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

  • Yoneda, T. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Hyde, A. M., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry, 12(10), 1738-1743. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Saint John's University. (n.d.). Oxidative Addition & Reductive Elimination. Reactivity in Chemistry. [Link]

  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Roy, A. H., & Hartwig, J. F. (2006). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 128(32), 10394-10395. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Application

Introduction: The Strategic Importance of 3-Fluoro-4-(propan-2-yl)aniline

An Application Note for the Scale-Up Synthesis of 3-Fluoro-4-(propan-2-yl)aniline 3-Fluoro-4-(propan-2-yl)aniline is a key substituted aniline that serves as a critical building block in the synthesis of high-value compo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 3-Fluoro-4-(propan-2-yl)aniline

3-Fluoro-4-(propan-2-yl)aniline is a key substituted aniline that serves as a critical building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern, featuring both a fluorine atom and an isopropyl group, imparts unique physicochemical properties to target molecules, often enhancing metabolic stability, binding affinity, and overall efficacy.

This application note provides a comprehensive, field-proven guide for the robust and scalable synthesis of this intermediate. Moving beyond a simple recitation of steps, we delve into the strategic rationale behind the chosen synthetic route, address critical safety and operational challenges in scaling up, and provide detailed protocols that ensure reproducibility and high purity. The methodology is divided into two primary stages: the synthesis of the key nitroaromatic precursor, and its subsequent high-pressure catalytic hydrogenation.

Part 1: Strategic Synthesis of the Key Intermediate: 2-Fluoro-1-isopropyl-4-nitrobenzene

The most reliable and industrially viable pathway to substituted anilines is through the reduction of the corresponding nitroaromatic precursor.[1][2][3] Therefore, our primary objective is the efficient synthesis of 2-fluoro-1-isopropyl-4-nitrobenzene. A direct nitration of 1-fluoro-2-isopropylbenzene would likely result in a challenging mixture of isomers, complicating downstream purification on a large scale.

Instead, we propose a more regioselective approach starting from the readily available 1-isopropyl-4-nitrobenzene. This strategy involves a directed bromination followed by a nucleophilic aromatic substitution (Halogen Exchange or "Halex" reaction) to install the fluorine atom. This ensures precise control over the substitution pattern.

Workflow for Intermediate Synthesis

cluster_0 Stage 1: Bromination cluster_1 Stage 2: Halogen Exchange (Halex) A 1-isopropyl-4-nitrobenzene B Bromination (Br₂, FeCl₃ catalyst) A->B Reactant C 2-Bromo-1-isopropyl-4-nitrobenzene B->C Product D 2-Bromo-1-isopropyl-4-nitrobenzene E Fluorination (KF, Phase-Transfer Catalyst) C->E Purified Intermediate D->E Reactant F 2-Fluoro-1-isopropyl-4-nitrobenzene E->F Final Intermediate

Caption: Overall workflow for the two-stage synthesis of the key nitroaromatic intermediate.

Experimental Protocol: Bromination of 1-isopropyl-4-nitrobenzene

This protocol details the regioselective bromination at the position ortho to the isopropyl group and meta to the deactivating nitro group.[4]

Materials & Reagents

Reagent Molar Mass ( g/mol ) Quantity (mol) Mass/Volume
1-isopropyl-4-nitrobenzene 165.19 1.0 165.2 g
Iron(III) Chloride (anhydrous) 162.20 0.05 8.1 g
Bromine (Br₂) 159.81 1.1 175.8 g (56.4 mL)
Dichloromethane (DCM) - - 1.0 L
10% Sodium Bisulfite (aq) - - As needed
Saturated Sodium Bicarbonate (aq) - - 500 mL

| Brine | - | - | 250 mL |

Procedure:

  • Reactor Setup: Charge a 2L multi-neck, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution) with 1-isopropyl-4-nitrobenzene (165.2 g) and dichloromethane (1.0 L).

  • Catalyst Addition: Begin stirring and add anhydrous iron(III) chloride (8.1 g) to the solution. A slight exotherm may be observed.

  • Bromine Addition: Cool the reactor jacket to 0-5 °C. Slowly add bromine (56.4 mL) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: The slow, controlled addition of bromine is critical to manage the exotherm and prevent runaway reactions. The iron(III) chloride catalyst polarizes the Br-Br bond, generating the electrophile for the aromatic substitution.[4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (<2%).

  • Quenching: Carefully pour the reaction mixture into a separate vessel containing 1 L of cold water. Add 10% sodium bisulfite solution portion-wise with vigorous stirring until the red-brown color of excess bromine has dissipated.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate solution and 250 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2-Bromo-1-isopropyl-4-nitrobenzene, which can be purified by crystallization from ethanol/water.

Part 2: Scale-Up Catalytic Reduction to Final Product

The reduction of the nitro group is the final and most critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure is the method of choice for its efficiency, cleanliness, and scalability.[1][2]

Reaction Mechanism: Catalytic Hydrogenation

G Start 2-Fluoro-1-isopropyl-4-nitrobenzene (R-NO₂) Catalyst Pd/C Surface Start->Catalyst Adsorption Product 3-Fluoro-4-isopropylaniline (R-NH₂) Catalyst->Product Surface Reaction (Multiple Steps) H2O 2 H₂O Catalyst->H2O H2 H₂ Gas H2->Catalyst Adsorption

Caption: Simplified mechanism of catalytic hydrogenation of a nitroaromatic on a Pd/C surface.

Scale-Up Protocol: Hydrogenation

Safety First: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst. It must be performed in a designated high-pressure bay with appropriate safety interlocks, ventilation, and grounding. Personnel must be fully trained in high-pressure reactor operation.[5][6]

Materials & Equipment

Reagent/Material Molar Mass ( g/mol ) Quantity (mol) Mass/Volume
2-Fluoro-1-isopropyl-4-nitrobenzene 183.18 0.8 146.5 g
5% Palladium on Carbon (Pd/C) - - 7.3 g (5 wt%)
Methanol (MeOH) - - 1.5 L
Hydrogen (H₂) Gas - - 50-60 psi (4 bar)
Celite® (for filtration) - - ~20 g

| Equipment: 2L Stainless Steel High-Pressure Hydrogenator (e.g., Parr reactor) |

Procedure:

  • Catalyst Slurry Preparation: In a separate beaker, carefully prepare a slurry of 5% Pd/C (7.3 g) in methanol (~100 mL).

    • Scientist's Note: Never handle dry Pd/C in the open air. It is pyrophoric and can ignite flammable solvents. Preparing a wet slurry passivates the catalyst for safe transfer.

  • Reactor Charging: Charge the hydrogenator vessel with a solution of 2-Fluoro-1-isopropyl-4-nitrobenzene (146.5 g) in methanol (1.4 L).

  • Catalyst Transfer: Under a gentle stream of nitrogen, carefully transfer the catalyst slurry into the reactor. Seal the reactor immediately.

  • Inerting: Purge the reactor headspace by pressurizing with nitrogen to 50 psi and then venting (to a safe location) three times. This removes all oxygen from the system.

  • Hydrogenation: Purge the reactor three times with hydrogen gas in the same manner. Finally, pressurize the reactor with hydrogen to 50-60 psi.

  • Reaction Execution: Begin vigorous stirring (e.g., 800-1000 RPM) and heat the reactor to 40-50 °C. The reaction is exothermic; cooling may be required to maintain the temperature. Hydrogen uptake will be observed on the pressure gauge.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This typically takes 4-8 hours. The progress can be confirmed by taking a sample (after depressurizing and purging with nitrogen) and analyzing by TLC or GC-MS.

  • Catalyst Filtration: After cooling the reactor to room temperature, depressurize and purge three times with nitrogen. Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 50 mL).

    • Scientist's Note: The filter cake containing the used catalyst remains pyrophoric and must not be allowed to dry. It should be immediately quenched into a container of water for safe disposal.

  • Isolation: Combine the filtrate and washes. Remove the methanol under reduced pressure. The resulting crude oil can be purified by vacuum distillation or crystallization of its hydrochloride salt to yield high-purity 3-Fluoro-4-(propan-2-yl)aniline.

Part 3: Quality Control and Data

Rigorous analytical testing is essential to validate the identity and purity of the final product, ensuring it meets the specifications required for subsequent synthetic stages.

Analytical Specifications

Test Method Specification
Appearance Visual Clear, colorless to pale yellow liquid
Purity GC-FID ≥99.0%
Identity ¹H NMR, ¹⁹F NMR, MS Conforms to structure
Water Content Karl Fischer ≤0.1%

| Yield | Gravimetric | 85-95% (Typical) |

Conclusion

This application note outlines a robust, two-stage synthetic route for the scale-up production of 3-Fluoro-4-(propan-2-yl)aniline. The strategy, centered on a regioselective synthesis of a key nitroaromatic intermediate followed by a clean and efficient catalytic hydrogenation, is designed for safety, scalability, and high purity. By understanding the rationale behind each step and adhering to the detailed protocols and safety measures, researchers and drug development professionals can confidently produce this valuable building block for their discovery and development programs.

References

  • Fujita, T., et al. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. [Link]

  • Google Patents. (N.d.).
  • PrepChem.com. (N.d.). Synthesis of 4-Fluoro-N-isopropylaniline. [Link]

  • ResearchGate. (N.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • Google Patents. (1992). US5117061A - Process of preparing substituted anilines.
  • Capot Chemical. (2013). Material Safety Data Sheet. [Link]

  • Google Patents. (N.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Ueda, H., et al. (2020). Synthesis of substituted anilines via a gold-catalyzed three-component reaction. Organic & Biomolecular Chemistry. [Link]

  • Reddy, G. S. (N.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

  • Ding, et al. (2023). Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Chinese Journal of Chemistry. [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • NASA Technical Reports Server. (N.d.). Synthesis of perfluoroalkylene dianilines. [Link]

  • National Center for Biotechnology Information. (N.d.). 1-Fluoro-4-isopropyl-2-nitrobenzene. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (N.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

  • SciSpace. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. [Link]

  • Usiena Air. (N.d.). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. [Link]

  • National Center for Biotechnology Information. (N.d.). 2-Fluoro-4-nitro-1-(propan-2-yl)benzene. PubChem Compound Database. [Link]

  • Semantic Scholar. (2022). Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination. [Link]

  • MDPI. (2023). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

  • YouTube. (2018). Reduction of nitrobenzene. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (N.d.). Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Advanced OLED Materials Utilizing 3-Fluoro-4-(propan-2-yl)aniline

Introduction: The Strategic Role of Fluorinated Anilines in Next-Generation OLEDs The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to a focus on advanced materials, part...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Anilines in Next-Generation OLEDs

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to a focus on advanced materials, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF).[1][2] The design of these materials often revolves around a donor-acceptor (D-A) architecture, where precise control over molecular geometry and electronic properties is paramount to achieving a small singlet-triplet energy gap (ΔEST).[2] A small ΔEST is crucial for efficient reverse intersystem crossing (RISC), a process that allows for the harvesting of non-emissive triplet excitons and thus enables theoretical internal quantum efficiencies of 100%.[1]

This application note details the synthesis and rationale behind the use of 3-Fluoro-4-(propan-2-yl)aniline as a key building block for a novel Donor-Acceptor-Donor (D-A-D) type TADF emitter. The strategic incorporation of a fluorine atom and an isopropyl group on the aniline donor moiety is designed to synergistically enhance the performance of the final OLED material. The fluorine atom, with its high electronegativity, can lower the HOMO and LUMO energy levels, leading to improved charge injection and enhanced thermal and oxidative stability.[3] Concurrently, the bulky isopropyl group induces a significant steric hindrance, promoting a twisted conformation between the donor and acceptor units. This spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is a cornerstone of TADF material design, as it directly contributes to minimizing the ΔEST.

We present a detailed, field-proven protocol for the synthesis of a triazine-based D-A-D TADF emitter incorporating 3-Fluoro-4-(propan-2-yl)aniline, leveraging the robust and versatile Buchwald-Hartwig amination reaction.

Rationale for Molecular Design: Synergistic Effects of Fluorine and Isopropyl Substituents

The choice of 3-Fluoro-4-(propan-2-yl)aniline as the donor moiety is predicated on the combined electronic and steric effects of its substituents, which are anticipated to yield a high-performance TADF emitter.

Electronic Tuning with Fluorine: The introduction of a fluorine atom at the 3-position of the aniline ring is a well-established strategy for tuning the electronic properties of organic semiconductors. The strong electron-withdrawing nature of fluorine is expected to stabilize the HOMO energy level of the donor, which can lead to more efficient hole injection from adjacent layers in an OLED device stack. Furthermore, the high bond energy of the C-F bond imparts greater thermal and oxidative stability to the molecule, a critical factor for extending the operational lifetime of OLEDs.

Steric Hindrance from the Isopropyl Group: The isopropyl group at the 4-position provides significant steric bulk. In the context of a D-A-D architecture, this steric hindrance forces a larger dihedral angle between the plane of the donor (aniline derivative) and the acceptor core. This twisted geometry is instrumental in decoupling the electronic communication between the donor and acceptor, leading to a spatial separation of the HOMO (localized on the donor) and LUMO (localized on the acceptor). This separation is a key factor in minimizing the exchange energy between the singlet and triplet excited states, thereby reducing ΔEST and promoting efficient TADF.

Proposed Synthesis of a D-A-D TADF Emitter

The proposed synthetic route to the target D-A-D TADF emitter, 2,4-bis(3-fluoro-4-(propan-2-yl)phenylamino)-6-phenyl-1,3,5-triazine , is outlined below. The synthesis employs a sequential Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Reaction Scheme:

Synthesis_Scheme A 2,4,6-Trichloro-1,3,5-triazine C Intermediate Product A->C Buchwald-Hartwig Amination (1 eq. Aniline) B 3-Fluoro-4-(propan-2-yl)aniline B->C E Final Product: D-A-D TADF Emitter C->E Buchwald-Hartwig Amination (1 eq. Aniline) D Phenylboronic acid D->E Suzuki Coupling

A proposed synthetic workflow for the D-A-D TADF emitter.

Materials and Reagents
MaterialSupplierPurityCAS Number
3-Fluoro-4-(propan-2-yl)anilineCommercial>98%372-83-8
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)Commercial>99%108-77-0
Phenylboronic acidCommercial>98%98-80-6
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercial>97%51364-51-3
XantphosCommercial>98%161265-03-8
Sodium tert-butoxide (NaOtBu)Commercial>98%865-48-5
Anhydrous TolueneCommercial>99.8%108-88-3
Anhydrous DioxaneCommercial>99.8%123-91-1
Experimental Protocol: Synthesis of 2,4-bis(3-fluoro-4-(propan-2-yl)phenylamino)-6-phenyl-1,3,5-triazine

Step 1: Monosubstitution of Cyanuric Chloride

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4,6-trichloro-1,3,5-triazine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • In a separate flask, dissolve 3-Fluoro-4-(propan-2-yl)aniline (1.0 eq) and sodium tert-butoxide (1.2 eq) in anhydrous toluene.

  • Slowly add the aniline solution to the reaction flask at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield the monosubstituted intermediate.

Step 2: Disubstitution of the Intermediate

  • To the flask containing the purified monosubstituted intermediate (1.0 eq), add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill with nitrogen.

  • Add anhydrous toluene.

  • In a separate flask, dissolve 3-Fluoro-4-(propan-2-yl)aniline (1.0 eq) and sodium tert-butoxide (1.2 eq) in anhydrous toluene.

  • Add the second aniline solution to the reaction mixture.

  • Heat to 110 °C and stir for 24 hours, monitoring by TLC.

  • Work-up and purify as described in Step 1 to obtain the disubstituted intermediate.

Step 3: Suzuki Coupling to Yield the Final Product

  • To the flask containing the disubstituted intermediate (1.0 eq), add Pd(PPh₃)₄ (0.05 eq) and phenylboronic acid (1.2 eq).

  • Evacuate and backfill with nitrogen.

  • Add a 2M aqueous solution of sodium carbonate and anhydrous dioxane.

  • Heat the mixture to 90 °C and stir for 12 hours.

  • After cooling, extract the product with dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purify the final product by column chromatography followed by recrystallization or sublimation to obtain the high-purity D-A-D TADF emitter.

Predicted Photophysical Properties and Device Performance

The unique substitution pattern of the donor, 3-Fluoro-4-(propan-2-yl)aniline, is expected to confer desirable properties to the final TADF emitter.

HOMO/LUMO and Energy Gap: The electron-withdrawing fluoro group is anticipated to lower the HOMO energy level of the donor, which can facilitate more efficient hole injection from the hole transport layer in an OLED. The bulky isopropyl group, by inducing a twisted geometry, will effectively separate the HOMO (on the aniline donors) and the LUMO (on the triazine acceptor). This separation is predicted to result in a small ΔEST, a prerequisite for efficient TADF.

Photoluminescence and Quantum Yield: The resulting D-A-D molecule is expected to exhibit emission in the blue to green region of the spectrum. The high degree of HOMO-LUMO separation should lead to a high photoluminescence quantum yield (PLQY) due to the efficient harvesting of triplet excitons via the TADF mechanism.

Device Performance Metrics: An OLED device fabricated with this emitter is predicted to exhibit high external quantum efficiency (EQE), low turn-on voltage, and good operational stability. The enhanced stability can be attributed to the robust C-F bond and the overall molecular design that minimizes non-radiative decay pathways.

Characterization and Quality Control

To ensure the successful synthesis and purity of the target compound, the following characterization techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry: To verify the molecular weight of the synthesized compounds.

  • UV-Vis and Photoluminescence Spectroscopy: To determine the absorption and emission properties and to estimate the singlet energy level.

  • Phosphorescence Spectroscopy (at 77 K): To determine the triplet energy level and calculate the ΔEST.

  • Cyclic Voltammetry: To determine the HOMO and LUMO energy levels experimentally.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperature of the material.

Conclusion

The strategic use of 3-Fluoro-4-(propan-2-yl)aniline as a donor moiety in the synthesis of D-A-D type TADF emitters presents a promising avenue for the development of next-generation OLEDs. The combination of electronic tuning through fluorination and steric control via the isopropyl group offers a powerful approach to achieving the requisite small ΔEST for efficient TADF. The detailed synthetic protocol provided herein, based on the reliable Buchwald-Hartwig amination and Suzuki coupling reactions, offers a clear and reproducible pathway for researchers and scientists to access this novel class of high-performance OLED materials. The anticipated photophysical properties and device performance metrics underscore the potential of this molecular design strategy to contribute to the advancement of OLED technology.

References

  • Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492(7428), 234–238. [Link]

  • Zhang, D., Duan, L., Li, C., Li, Y., & Li, F. (2014). High-efficiency fluorescent organic light-emitting diodes using a thermally activated delayed fluorescence material as a host. Advanced Materials, 26(29), 5050-5055. [Link]

  • Lin, T. C., et al. (2016). The impact of fluorine substitution on the excited-state dynamics of a thermally activated delayed fluorescence emitter. Nature Communications, 7, 12353. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 3-Fluoro-4-(propan-2-yl)aniline

Technical Support Center: Synthesis of 3-Fluoro-4-(propan-2-yl)aniline Topic: Improving yield and selectivity in the synthesis of 3-Fluoro-4-(propan-2-yl)aniline (CAS: 1369809-48-2). Audience: Organic Chemists, Process D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Fluoro-4-(propan-2-yl)aniline

Topic: Improving yield and selectivity in the synthesis of 3-Fluoro-4-(propan-2-yl)aniline (CAS: 1369809-48-2). Audience: Organic Chemists, Process Development Scientists.[1]

Introduction: The Synthetic Challenge

3-Fluoro-4-(propan-2-yl)aniline (also known as 3-Fluoro-4-isopropylaniline) is a critical intermediate in the synthesis of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors.[1]

The synthesis presents a classic "Directing Group Conflict":

  • Regiocontrol: Placing the isopropyl group para to the amine while maintaining the fluorine meta to the amine (but ortho to the isopropyl group).

  • Chemoselectivity: Preventing defluorination during reduction steps.[1]

  • Polyalkylation: Controlling the Friedel-Crafts reaction to stop at mono-alkylation.

This guide provides two validated workflows: the Precision Route (Recommended) for high laboratory yield, and the Legacy Route (Industrial) for cost-driven scale-up, complete with troubleshooting modules for each.

Visual Workflow: Route Comparison

The following diagram outlines the logical flow and critical decision points for both synthesis pathways.

SynthesisRoutes Start Starting Material Selection RouteA_Start Route A: 3-Fluoroaniline Start->RouteA_Start High Purity Req. RouteB_Start Route B: 1-Fluoro-2-isopropylbenzene (o-Fluorocumene) Start->RouteB_Start Bulk Scale Req. End Target: 3-Fluoro-4-isopropylaniline Protect Protection (Ac2O) (Prevents N-alkylation) RouteA_Start->Protect FC_Alk F-C Alkylation (iPr-Cl / AlCl3) Target: Pos 4 Protect->FC_Alk FC_Alk->End Issue: Polyalkylation Hydrolysis Acid Hydrolysis (Deprotection) FC_Alk->Hydrolysis Hydrolysis->End Nitration Nitration (HNO3/H2SO4) Target: Pos 5 (Para to iPr) RouteB_Start->Nitration Separation Isomer Separation (Remove 4-Nitro isomer) Nitration->Separation Reduction Reduction (Fe/HCl or H2/Pt-S) (Risk: Defluorination) Separation->Reduction Reduction->End Reduction->End Issue: C-F Cleavage

Caption: Comparative workflow of the Alkylation (Route A) and Nitration (Route B) pathways, highlighting critical risk steps (Red).

Module 1: The Precision Route (Alkylation)

Strategy: Utilize the cooperative directing effects of the protected amine and the fluorine atom to direct the incoming isopropyl group to Position 4.

Protocol Overview:

  • Protection: 3-Fluoroaniline

    
     3-Fluoroacetanilide.[1][2]
    
  • Alkylation: Friedel-Crafts with Isopropyl Chloride/AlCl

    
    .
    
  • Deprotection: Hydrolysis.[1]

Troubleshooting & FAQs

Q1: I am observing significant di-alkylation (polyalkylation). How do I stop at the mono-isopropyl product?

  • Root Cause: The isopropyl group is activating.[1] Once the first isopropyl group is added, the ring becomes more nucleophilic than the starting material, encouraging a second addition.

  • Solution:

    • Stoichiometry: Use a slight deficit of the alkylating agent (0.95 eq of Isopropyl Chloride) relative to the substrate. It is better to recycle unreacted starting material than to separate di-alkylated byproducts.[1]

    • Solvent Choice: Switch to Nitromethane or CS

      
        as a co-solvent.[1] These solvents form complexes with AlCl
      
      
      
      , moderating its activity and reducing "hot spots" that lead to over-alkylation [1].
    • Temperature: Maintain reaction temperature strictly between 50-60°C. Higher temperatures (>80°C) significantly increase the rate of di-alkylation.[1]

Q2: Why is the yield low? I see a lot of starting material remaining.

  • Root Cause: Deactivation of the catalyst.[1] The amide oxygen of the acetanilide coordinates with AlCl

    
    , effectively consuming 1 equivalent of the catalyst.
    
  • Solution: You must use >2.2 equivalents of AlCl

    
     .[1]
    
    • 1.0 eq binds to the amide oxygen.

    • 1.0 eq acts as the actual catalyst for the alkyl halide.

    • 0.2 eq excess ensures full conversion.[1]

Q3: Is the regioselectivity guaranteed? I am worried about the 6-isopropyl isomer.

  • Analysis:

    • Position 4: Para to NHAc (Strong Activator), Ortho to F.

    • Position 6: Ortho to NHAc, Para to F.[1]

  • Insight: The acetamido group is a bulky directing group.[1] It sterically hinders the ortho positions (2 and 6).[1] Furthermore, electronic activation is strongest at the para position.

  • Validation: Under standard conditions (AlCl

    
    , 55°C), the 4-isomer is favored >95:5 over the 6-isomer.[1] If 6-isomer impurities rise, lower the temperature to 40°C and extend reaction time [2].[1]
    

Module 2: The Industrial Route (Nitration)

Strategy: Nitration of o-fluorocumene followed by reduction.[1] This route is cheaper but suffers from difficult isomer separations.[1]

Protocol Overview:

  • Nitration: 1-Fluoro-2-isopropylbenzene

    
     Mixture of Nitro isomers.[1]
    
  • Separation: Isolation of 1-Fluoro-2-isopropyl-5-nitrobenzene.

  • Reduction: Hydrogenation to target aniline.

Troubleshooting & FAQs

Q1: Which isomer is which? I have two spots on my TLC.

  • Identification:

    • Major Product (Target): 1-Fluoro-2-isopropyl-5-nitrobenzene.[1] (Formed para to the isopropyl group).[1]

    • Minor Product (Waste): 1-Fluoro-2-isopropyl-4-nitrobenzene.[1] (Formed para to the fluorine).[1]

  • Mechanism: The isopropyl group is an activator and directs para.[1] The fluorine is a deactivator (but ortho/para directing).[1] The activation of the isopropyl group generally dominates, directing the nitro group to position 5 [3].

  • Separation: The 5-nitro isomer generally has a higher melting point and can be crystallized from ethanol/water mixtures.[1]

Q2: During reduction (H


/Pd-C), I am losing the fluorine atom (Defluorination). 
  • Root Cause: Hydrodefluorination is a common side reaction during catalytic hydrogenation of fluoro-aromatics, especially when the fluorine is activated by electron-withdrawing groups or in the presence of Pd, which has a high affinity for oxidative addition into C-F bonds [4].[1]

  • Solution A (Catalyst Switch): Replace Pd/C with Pt/C (sulfided) or Ra-Ni .[1] Sulfided platinum catalysts are "poisoned" enough to prevent C-F cleavage but active enough to reduce the nitro group.

  • Solution B (Additives): If using Pd/C, add Diphenylsulfide (catalytic amount) or conduct the reaction in the presence of an inorganic acid (e.g., H

    
    SO
    
    
    
    ) which protonates the resulting amine and prevents it from poisoning the catalyst, allowing for milder conditions [5].
  • Solution C (Chemical Reduction): Use Fe/NH

    
    Cl  (Bechamp reduction) or SnCl
    
    
    
    .[1] These methods are chemoselective and will never cleave the aromatic C-F bond.[1]

Summary Data: Yield & Purity Comparison

MetricRoute A: Alkylation (Recommended)Route B: Nitration (Legacy)
Overall Yield 65 - 75% 40 - 50%
Regioselectivity High (>95% 4-isomer)Moderate (70:30 mixture of 5-nitro/4-nitro)
Purification Simple RecrystallizationDifficult Isomer Separation
Key Risk PolyalkylationDefluorination & Isomer Control
Scalability Good (requires stoichiometric AlCl

)
Excellent (cheaper reagents)

References

  • Friedel-Crafts Selectivity: Olah, G. A., et al. "Friedel-Crafts and Related Reactions."[1] Interscience Publishers, 1964.[1] (Classic text on moderating AlCl3 activity).

  • Alkylation of Anilines: Bar-Haim, G., & Kol, M. (2004).[1] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[1][3] Organic Letters, 6(20), 3549–3551.[1] Link (Demonstrates chelation/protection strategies in aniline functionalization).[1]

  • Nitration Directing Effects: "Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes." World Journal of Chemical Education, 2013.[1] Link

  • Defluorination Mechanisms: "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." Environmental Science & Technology, 2012.[1] Link[1]

  • Preventing Dehalogenation: "Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2." Journal of Catalysis, 2006.[1][4] Link

Sources

Optimization

Side reactions in the preparation of 3-fluoro-4-isopropylaniline

An essential precursor in the synthesis of advanced pharmaceutical agents and complex organic materials, 3-fluoro-4-isopropylaniline presents unique synthetic challenges. Its preparation requires careful control of regio...

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in the synthesis of advanced pharmaceutical agents and complex organic materials, 3-fluoro-4-isopropylaniline presents unique synthetic challenges. Its preparation requires careful control of regioselectivity and reaction conditions to prevent the formation of a complex mixture of side products. This technical support center provides researchers, scientists, and drug development professionals with a detailed guide to navigating and troubleshooting these challenges.

Drawing on established principles of organic synthesis, this guide offers in-depth, question-and-answer-based solutions to common issues encountered during the preparation of 3-fluoro-4-isopropylaniline, ensuring higher yields, greater purity, and more reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most logical synthetic route for 3-fluoro-4-isopropylaniline, and what are the primary challenges?

A common and logical synthetic pathway begins with a commercially available precursor, 2-fluoro-1-isopropylbenzene. The synthesis proceeds in two main steps: electrophilic aromatic nitration followed by the reduction of the nitro group.

  • Nitration: 2-fluoro-1-isopropylbenzene is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to install a nitro group (–NO₂) on the aromatic ring.

  • Reduction: The resulting 2-fluoro-4-isopropyl-1-nitrobenzene intermediate is then reduced to the target aniline using various methods, such as catalytic hydrogenation or metal-acid reduction.

The primary challenges are:

  • Controlling Regioselectivity during Nitration: The formation of multiple positional isomers is the most significant challenge.

  • Preventing Side Reactions during Reduction: Incomplete reduction or undesired reactions, such as dehalogenation, can lower the yield and complicate purification.

Q2: How do the substituents on the starting material direct the nitration, and what are the expected isomeric byproducts?

In electrophilic aromatic substitution, the existing groups on the benzene ring dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺). Both the fluorine atom and the isopropyl group are classified as ortho, para-directors.[1][2]

  • Isopropyl Group (–CH(CH₃)₂): This is a weakly activating group that directs incoming electrophiles to the positions ortho and para to it. However, due to its size, it sterically hinders the adjacent ortho positions, making the para position more accessible.[3][4]

  • Fluorine Atom (–F): Fluorine is an anomalous case. It is a deactivating group due to its strong electron-withdrawing inductive effect (–I effect). However, it possesses lone pairs that can be donated into the ring via resonance (+M effect), which directs substitution to the ortho and para positions. The inductive effect is strongest at the closest positions, making the ortho position significantly deactivated compared to the para position.[1][5]

When these effects are combined in 2-fluoro-1-isopropylbenzene, the major product is the one where the directing effects reinforce each other and steric hindrance is minimized. Nitration at the C4 position is favored as it is para to the bulky isopropyl group and meta to the fluorine, resulting in the desired intermediate, 2-fluoro-4-isopropyl-1-nitrobenzene .

However, other isomers will inevitably form as side products. The table below outlines the expected products and the rationale for their formation.

Product NameStructureClassificationRationale for Formation
2-Fluoro-4-isopropyl-1-nitrobenzene C1=CC(=C(C=C1C(C)C)F)N(=O)=OMajor Product Favorable position: para to the sterically bulky isopropyl group and meta to fluorine. Electronic and steric factors align.
2-Fluoro-5-isopropyl-1-nitrobenzene C1=C(C=C(C=C1F)N(=O)=O)C(C)CMinor ByproductPosition is para to the fluorine atom but meta to the isopropyl group. Electronically favorable for the fluorine director.
3-Fluoro-2-isopropyl-1-nitrobenzene C1=CC=C(C(=C1F)C(C)C)N(=O)=OMinor ByproductPosition is ortho to the isopropyl group. Sterically hindered but electronically possible.
Q3: What are the best analytical methods to identify and quantify isomeric impurities?

A combination of chromatographic and spectroscopic techniques is essential for the robust analysis of the product mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for distinguishing isomers.

    • ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) will show unique chemical shifts and coupling patterns (splitting) for each isomer due to the different electronic environments of the aromatic protons.[6][7]

    • ¹³C NMR: The number of unique signals in the aromatic region can confirm the isomer's symmetry. For instance, a more symmetric isomer will have fewer signals than an asymmetric one.[6]

    • ¹⁹F NMR: This can be used to confirm the presence of different fluorine environments if multiple fluoro-isomers are present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate the isomers based on their different boiling points and interactions with the column's stationary phase, appearing as distinct peaks with different retention times. However, the mass spectra of positional isomers are often very similar or identical, making definitive identification by MS alone difficult.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a high-resolution column, can also separate the isomers. A diode-array detector (DAD) can provide UV spectra, which may show subtle differences between isomers.[10]

For routine quality control, a validated GC or HPLC method is typically used for quantification, while NMR is the definitive tool for structural confirmation.[11][12]

Troubleshooting Guide

Problem 1: Low yield of the desired 2-fluoro-4-isopropyl-1-nitrobenzene and a high percentage of other isomers.
  • Root Cause: The reaction conditions are not optimized to favor the desired regioselectivity. Nitration reactions are highly sensitive to temperature and the concentration of the nitrating agent.[4]

  • Solution & Protocol:

    • Temperature Control (Critical): Maintain a low reaction temperature, typically between 0 °C and 5 °C, during the addition of the nitrating mixture. Higher temperatures can reduce selectivity and increase the formation of undesired isomers.[13]

    • Slow Addition: Add the nitrating mixture (H₂SO₄/HNO₃) dropwise to the solution of 2-fluoro-1-isopropylbenzene over a prolonged period (e.g., 1-2 hours) with vigorous stirring. This maintains a low concentration of the electrophile and helps control the exotherm.

    • Milder Nitrating Agents: If isomeric purity remains an issue, consider alternative, milder nitrating agents that can offer higher selectivity, although this may require further methods development.

G start Low yield of desired isomer High amount of other isomers q_temp Was reaction temperature maintained at 0-5 °C? start->q_temp q_add Was nitrating agent added slowly? q_temp->q_add Yes sol_temp Implement strict cooling. Use an ice/salt bath to maintain T < 5 °C. q_temp->sol_temp No sol_add Add nitrating agent dropwise over 1-2 hours with vigorous stirring. q_add->sol_add No sol_reagent Consider alternative milder nitrating agents for higher selectivity. q_add->sol_reagent Yes sol_temp->q_add sol_add->sol_reagent end_node Improved Regioselectivity sol_reagent->end_node

Problem 2: Significant amount of dehalogenated byproduct (4-isopropylaniline) is observed after the reduction step.
  • Root Cause: The reduction method is causing hydrodefluorination (loss of the fluorine atom). This is a known side reaction, particularly during catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), especially under harsh conditions (high pressure or temperature) or prolonged reaction times.[14]

  • Solution & Protocol Comparison: Switch to a reduction method known to be more chemoselective and less prone to dehalogenation.

Reduction MethodReagentsTypical ConditionsProsCons / Side Reactions
Catalytic Hydrogenation H₂ gas, Pd/C or Pt/C catalystEthanol/Methanol, 25-80°C, 1-50 atm H₂High yield, clean workup.Risk of dehalogenation (defluorination) .[14] Intermediates like hydroxylamines possible.[15]
Metal-Acid Reduction (Béchamp) Iron (Fe) powder, HCl or Acetic AcidEthanol/Water, RefluxCost-effective, low risk of dehalogenation, widely applicable.[9][16]Generates large amounts of iron sludge, making workup cumbersome.[17]
Transfer Hydrogenation Ammonium formate, Pd/C or Raney NickelMethanol, RefluxAvoids use of high-pressure H₂ gas.Can still cause dehalogenation with Pd/C. Requires careful catalyst selection.
Metal Salt Reduction Tin(II) Chloride (SnCl₂)Concentrated HCl, EthanolMild, good for sensitive substrates.[18]Stoichiometric amounts of tin salts are required, leading to metallic waste.
  • Recommended Protocol (Béchamp Reduction):

    • In a round-bottom flask fitted with a reflux condenser, suspend the 2-fluoro-4-isopropyl-1-nitrobenzene (1 eq.) and fine iron powder (3-5 eq.) in a mixture of ethanol and water (e.g., 5:1).

    • Heat the mixture to a gentle reflux with vigorous stirring.

    • Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq.) or glacial acetic acid (1-2 eq.) dropwise.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Once complete, cool the reaction, add a base (e.g., NaOH or Na₂CO₃) to neutralize the acid and precipitate iron hydroxides, and extract the product with an organic solvent (e.g., ethyl acetate).

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2-Fluoro-1-isopropylbenzene B 2-Fluoro-4-isopropyl-1-nitrobenzene (Desired Intermediate) A->B HNO₃ / H₂SO₄ (Major Pathway) C Isomeric Nitro Byproducts (e.g., 2-Fluoro-5-isopropyl...) A->C Side Reaction (Poor Regioselectivity) D Dinitro Byproducts A->D Side Reaction (Harsh Conditions) E 3-Fluoro-4-isopropylaniline (Final Product) B->E Fe / HCl (Recommended) F 4-Isopropylaniline (Dehalogenation Byproduct) B->F Side Reaction (e.g., H₂, Pd/C) G Incomplete Reduction (Nitroso, Hydroxylamine) B->G Side Reaction (Insufficient Reagent/Time)

Problem 3: The final product is difficult to purify from a persistent, closely-related impurity.
  • Root Cause: An isomeric impurity, formed during the nitration step, has been carried through the reduction step. The final aniline isomers often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging.

  • Solution & Protocol:

    • Purify the Intermediate: It is often easier to separate the nitro-isomers before the reduction step. Nitroarenes are generally more crystalline and have different polarities than their corresponding anilines. Attempt a careful recrystallization or column chromatography on the crude 2-fluoro-4-isopropyl-1-nitrobenzene intermediate.

    • Salt Formation and Fractional Crystallization: Anilines are basic and can be converted to their hydrochloride or sulfate salts by treatment with the corresponding acid. These salts often have significantly different solubilities in various solvents, allowing for separation via fractional crystallization.[19]

      • Protocol: Dissolve the crude aniline mixture in a suitable solvent (e.g., isopropanol or ethanol). Slowly add a stoichiometric amount of concentrated HCl or H₂SO₄. The salt of one isomer may preferentially precipitate. The filtered solid can then be neutralized with a base to recover the purified free amine.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Allied Corporation. (1985). Separation of aniline and p-fluoroaniline. EP0193671A1. Google Patents.
  • College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Allied Corporation. (1985). Separation of aniline and p-fluoroaniline. US4532352A. Google Patents.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Odonkor, E., et al. (2014). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy.
  • Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • JSB. (2018). The differentiation of positional isomers utilizing GC-IRD. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Eriksson, L., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling.
  • van der Heijden, A., et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • Academia.edu. (n.d.). 4-Fluoroanilines: synthesis and decomposition.
  • Scribd. (n.d.). Chemists' Guide to Béchamp Reduction. Retrieved from [Link]

  • Gómez, E. F. L., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. Retrieved from [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • Hrivnák, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
  • ResearchGate. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018). Reduction of nitrobenzene. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitro-1-(propan-2-yl)benzene. PubChem. Retrieved from [Link]

  • Reddit. (2025). Nitro reduction conditions. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

Column chromatography conditions for fluorinated anilines

Technical Support Center: Purification of Fluorinated Anilines Current Status: Operational Ticket ID: FA-PUR-001 Subject: Optimization of Column Chromatography Conditions for Fluorinated Anilines Assigned Specialist: Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Anilines

Current Status: Operational Ticket ID: FA-PUR-001 Subject: Optimization of Column Chromatography Conditions for Fluorinated Anilines Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing peak tailing , poor recovery , or co-elution of regioisomers while purifying fluorinated anilines.

Fluorinated anilines present a unique chromatographic paradox. While the electron-withdrawing fluorine atom reduces the basicity of the amine (lowering pKa from ~4.6 in aniline to ~3.2 in 2-fluoroaniline), the nitrogen lone pair remains sufficiently active to interact with acidic silanols on standard silica gel. This results in the characteristic "shark-fin" peak shape and yield loss.

This guide provides self-validating protocols to overcome these interactions and achieve high-purity isolation.

Module 1: Method Development & Mobile Phase Strategy

The Core Problem: Unmodified silica gel has a surface pH of ~5.0 due to acidic silanol (Si-OH) groups. Even weakly basic fluorinated anilines will protonate or hydrogen-bond to these sites, causing irreversible adsorption or severe tailing.

The Solution: You must employ Silanol Suppression using a basic modifier.[1]

Protocol A: The "TEA Pre-Treatment" (Recommended)

This method is superior to simply adding amine to the mobile phase because it saturates the column before the sample sees it, preventing the "fronting" of the modifier.

  • Column Packing: Pack the column with standard Silica Gel 60 (40-63 µm).

  • Equilibration: Flush the column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

  • Wash: Flush with 2 CV of pure Hexane to remove excess free TEA.

    • Why? This leaves TEA bound only to the active silanol sites, neutralizing the surface without affecting the mobile phase strength significantly.

  • Elution: Run your gradient (e.g., Hexane/Ethyl Acetate) without further TEA, or with a reduced concentration (0.1%).

Protocol B: Mobile Phase Selection Matrix
Solvent SystemApplicationProsCons
Hexane / EtOAc + 1% TEA General PurificationStandard, cheap, good solubility.Isomer separation can be poor.[2]
DCM / Methanol + 1% NH₄OH Polar/Complex MixturesExcellent solubility for highly substituted anilines.DCM is expensive/toxic; MeOH can dissolve silica slightly.
Toluene / Acetone Isomer SeparationPi-pi interactions in Toluene improve selectivity for ortho vs para isomers.Toluene is hard to remove (high BP).

Module 2: Troubleshooting & Logic Workflows

Visualizing the Decision Process

The following logic gate helps you decide between Normal Phase (NP) and Reverse Phase (RP) based on your specific failure mode.

ChromatographyLogic Start Start: Crude Fluorinated Aniline CheckTailing Issue: Severe Tailing? Start->CheckTailing CheckIsomers Issue: Co-eluting Isomers? CheckTailing->CheckIsomers No StandardNP Protocol: Hex/EtOAc + 1% TEA CheckTailing->StandardNP Yes SelectivityChange Protocol: Switch to Toluene/Acetone or DCM/MeOH CheckIsomers->SelectivityChange Yes (NP Preferred) ReversePhase Protocol: C18 Column Mobile Phase: H2O/MeCN + 0.1% Formic Acid CheckIsomers->ReversePhase Yes (High Purity Req) StandardNP->CheckIsomers Tailing Fixed, Now Check Sep

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on observed failure patterns.

Module 3: Frequently Asked Questions (Technical Deep Dive)

Q1: I am purifying 2,4-difluoroaniline. The spot looks round on TLC, but tails on the column. Why? A: TLC plates often contain a binder (gypsum or polymer) and have a different activity level than flash silica.

  • The Fix: Your column loading factor is likely too high. Fluorinated anilines have a "Langmuirian" adsorption isotherm on silica—at high concentrations, the energetic sites (silanols) saturate, causing the peak front to move faster while the tail drags.

  • Action: Reduce loading to <1% of silica mass or switch to Protocol A (TEA Pre-treatment) to linearize the isotherm [1].

Q2: I cannot separate the ortho-fluoro and para-fluoro isomers. They co-elute in Hexane/EtOAc. A: This is a dipole moment issue. In Hexane/EtOAc, separation is driven largely by polarity. Both isomers have similar polarities.

  • The Fix: Switch to a solvent system that exploits shape selectivity or pi-pi interactions .

  • Action: Use Toluene as the non-polar component instead of Hexane. The aromatic ring of toluene interacts differently with the electron-poor fluorinated ring of your analyte depending on the fluorine position (ortho vs para), often increasing resolution (Rs) > 1.5 [2].

Q3: Can I use Reverse Phase (C18) for these? A: Yes, and it is often superior for final polishing.

  • Condition: Use a C18 column with 0.1% Formic Acid or 0.1% TFA in Water/Acetonitrile.[2]

  • Note: The acidic mobile phase ensures the aniline is fully protonated (

    
    ). While this makes it more polar, the fluorinated aromatic ring is sufficiently hydrophobic to retain well on C18. The protonation prevents the free amine from interacting with residual silanols on the C18 support [3].
    

Q4: My fluorinated aniline is volatile. I lose yield during rotary evaporation. A: Many mono- and di-fluoroanilines have significant vapor pressure.

  • The Fix:

    • Do not evaporate to dryness.

    • Use HCl in Dioxane to convert the purified aniline into its Hydrochloride salt before evaporation. The salt is non-volatile and stable.

Module 4: Advanced Mechanism Visualization

Understanding why TEA works is crucial for trusting the protocol.

InteractionMechanism cluster_0 Result w/ TEA Silanol Acidic Silanol (Si-OH) Aniline Fluorinated Aniline (R-NH2) Silanol->Aniline Strong H-Bond (Causes Tailing) Output Sharp Peak Aniline->Output Elutes Freely TEA Triethylamine (TEA) TEA->Silanol Competitive Binding (Blocks Site)

Figure 2: Competitive binding mechanism. TEA (stronger base) blocks silanol sites, forcing the fluorinated aniline to partition solely based on hydrophobic interactions.

References

  • Phenomenex Technical Guides. "Tip on Peak Tailing of Basic Analytes." Phenomenex.com. Link

  • Chromatography Forum. "Separation of Positional Isomers (Ortho/Meta/Para)." Chromforum.org. Link

  • Biotage. "Purifying Ionic Compounds by Flash Column Chromatography." Biotage.com. Link

  • Journal of Organic Chemistry. "Difluoroalkylation of Anilines via Photoinduced Methods." ACS Publications. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Aniline Alkylation Reactions

Welcome to the technical support center for aniline N-alkylation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high conversion in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aniline N-alkylation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high conversion in their aniline alkylation reactions. Instead of a simple list of steps, we will explore the underlying chemical principles to empower you to diagnose and resolve issues effectively.

Section 1: Fundamental Questions & Initial Diagnostics

This section addresses the most common and overarching questions researchers face when an alkylation reaction fails to proceed as expected.

Q1: My aniline alkylation reaction shows very low conversion. What are the first things I should check?

A1: When faced with low conversion, a systematic approach is crucial. Before delving into complex optimization, start with the fundamentals of your reaction setup and reagents. Low conversion is typically rooted in one of three areas: reagent integrity, reaction conditions, or underlying mechanistic barriers.

Here is a logical workflow to begin your troubleshooting process:

G A Low Conversion Observed B 1. Verify Reagent Quality & Purity A->B C 2. Confirm Reaction Conditions A->C D 3. Re-evaluate Reaction Stoichiometry A->D E Aniline Purity (Moisture, Oxidation) B->E F Solvent & Base Quality (Anhydrous?) B->F G Alkylating Agent Integrity B->G H Temperature Control Accurate? C->H I Inert Atmosphere Maintained? C->I J Sufficient Mixing? C->J K Base Strength & Equivalents D->K L Excess Aniline to Prevent Di-alkylation? D->L

Caption: Initial troubleshooting workflow for low conversion.

  • Reagent Purity: Aniline is susceptible to air oxidation, which can produce colored impurities that may inhibit catalysis.[1][2] Ensure your aniline is pure; if it's old or discolored, consider purification by distillation or filtration through a plug of silica/alumina.[3] Crucially, verify that all reagents and solvents are anhydrous, as water can quench strong bases and interfere with the reaction.[4]

  • Inert Atmosphere: If you are using strong, air-sensitive bases like sodium hydride (NaH) or organolithium reagents, failure to maintain a strictly inert atmosphere (Nitrogen or Argon) will lead to reagent decomposition and no reaction.[4]

  • Temperature: Many aniline alkylations are slow at room temperature due to the relatively low nucleophilicity of the aniline nitrogen.[5] Verify that your heating apparatus is calibrated and maintaining the target temperature.

Section 2: Substrate, Reagent, and Solvent Issues

The choice and quality of each component are critical. This section explores issues related to the core components of your reaction.

Q2: Why is my substituted aniline less reactive than aniline itself?

A2: The reactivity of aniline is dictated by the availability of the lone pair of electrons on the nitrogen atom.[6][7] Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂) or cyano (-CN), pull electron density away from the nitrogen atom through resonance and inductive effects. This significantly reduces the nucleophilicity of the amine, making it a much weaker nucleophile and a weaker base.[5][7]

  • Causality: This decreased nucleophilicity means the aniline is less able to attack the electrophilic alkylating agent. Consequently, more "forcing" conditions are required.

  • Solution: For anilines bearing EWGs, you must often employ stronger bases (e.g., NaH, tBuOK) and higher temperatures (80-140°C) to achieve a reasonable reaction rate.[5] Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density on the nitrogen, making the aniline more nucleophilic and generally more reactive.[7]

Q3: I'm seeing multiple products on my TLC/LC-MS, including a higher molecular weight species. What is happening?

A3: This is a classic sign of over-alkylation . The mono-alkylated product (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine (aniline). This makes it susceptible to reacting with another molecule of the alkylating agent to form a tertiary amine (N,N-dialkylation).[5][6]

Strategies to Minimize N,N-Dialkylation:

StrategyMechanism of ActionRecommended Implementation
Use Excess Aniline Le Châtelier's principle. By increasing the concentration of one reactant (aniline), you increase the probability of the alkylating agent reacting with it over the mono-alkylated product.Use 1.5 to 3 equivalents of aniline relative to the alkylating agent.
Slow Addition Maintains a low instantaneous concentration of the alkylating agent, starving the reaction of the electrophile and favoring reaction with the more abundant aniline.Add the alkylating agent dropwise via a syringe pump over several hours.[4]
Lower Temperature Reduces the overall reaction rate, which can sometimes increase selectivity for the primary reaction over the follow-on reaction.Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Q4: How do I choose the correct base and solvent for my reaction?

A4: The base and solvent work in concert to facilitate the reaction. The primary role of the base is to either deprotonate the aniline, making it a more potent nucleophile, or to neutralize the acid byproduct generated (e.g., H-X from an alkyl halide).

  • Base Selection: The strength of the base must be matched to the pKa of the aniline. For simple anilines, bases like potassium carbonate (K₂CO₃) are often sufficient. For electron-deficient anilines, you need a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK).[5]

  • Solvent Selection: The ideal solvent should fully dissolve your reactants and be stable at the required temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally the best choice.[5] They can stabilize charged intermediates without protonating the amine, which would deactivate its nucleophilicity. Protic solvents (like alcohols) can solvate the amine, reducing its reactivity.[5]

Section 3: Catalyst-Specific Problems & Advanced Methods

Many modern N-alkylation methods use catalysts to enable the use of greener alkylating agents like alcohols. These methods come with their own unique challenges.

Q5: I'm trying a "Borrowing Hydrogen" reaction with an alcohol as the alkylating agent, but it's not working. What could be the issue?

A5: "Borrowing Hydrogen" or "Hydrogen Autotransfer" is an elegant, atom-economical process, but it is entirely dependent on the efficiency of the catalyst cycle.[8][9] Low conversion points directly to a problem with the catalyst or the conditions required for catalysis.

The general mechanism involves several steps:

  • The metal catalyst oxidizes the alcohol to an aldehyde/ketone, holding onto the hydrogen.

  • The aniline condenses with the aldehyde/ketone to form an imine, releasing water.

  • The catalyst reduces the imine to the secondary amine using the "borrowed" hydrogen.

G cluster_0 Catalytic Cycle A R-CH₂OH + [M] B R-CHO + [M]-H₂ A->B Oxidation D Ph-N=CH-R + H₂O B->D Condensation C Ph-NH₂ C->D E Ph-NH-CH₂-R + [M] D->E Reduction E->A Catalyst Regeneration

Caption: Simplified "Borrowing Hydrogen" catalytic cycle.

Troubleshooting Steps:

  • Catalyst Activation: Is your catalyst pre-activated? Some catalysts, like copper chromite, require pre-reduction under a hydrogen atmosphere to be active. For homogeneous catalysts (e.g., Ru, Ir, Mn complexes), ensure they were handled under inert conditions if they are air-sensitive.[5][8]

  • Catalyst Deactivation: Catalysts can be poisoned. A common cause is "coking," where organic material decomposes and deposits on the catalyst surface, blocking active sites.[1][10] This is especially problematic in continuous or high-temperature reactions. Sometimes, impurities in the starting materials can act as poisons.[1][2]

  • Water Removal: The condensation step produces water. In some systems, this water can inhibit the catalyst or shift the equilibrium backward. The use of molecular sieves can sometimes improve yields.[11]

Q6: My catalyst worked well for the first run but its activity dropped significantly upon recycling. How can I prevent this?

A6: A drop in activity upon recycling points to either physical loss of the catalyst or chemical deactivation.

  • Physical Loss: Ensure your recovery method (e.g., filtration for a heterogeneous catalyst) is efficient.

  • Chemical Deactivation: The most common cause is the formation of strongly bonded coke, particularly nitrogen-containing coke from aniline decomposition.[1][2] This type of poison often cannot be removed by simple washing or treatment with hydrogen.

  • Regeneration: For some catalysts, an oxidative regeneration cycle (carefully controlled heating in air) can burn off the coke and restore activity.[1][2] However, this must be done carefully to avoid sintering or changing the oxidation state of the metal. Always consult the literature for your specific catalyst system.

Section 4: Side Reactions & Product Purity

Beyond low conversion, side reactions can consume starting material and complicate purification.

Q7: Besides over-alkylation, what other side products are common?

A7: One potential side reaction is C-alkylation , where the alkyl group adds to the aromatic ring instead of the nitrogen.[12] The amino group is a strong ortho-, para- director, activating the ring towards electrophilic attack.[13]

  • When it Occurs: C-alkylation is generally favored at higher temperatures (e.g., >300-350°C) and with certain acidic catalysts like zeolites.[12] In Friedel-Crafts type reactions, direct alkylation of aniline often fails because the Lewis acid catalyst complexes with the basic nitrogen, deactivating the ring.[7][14]

  • How to Avoid It:

    • Temperature Control: N-alkylation is kinetically favored at lower temperatures (typically 250-350°C), while C-alkylation is thermodynamically favored at higher temperatures.[12]

    • Catalyst Choice: Select catalysts known for high N-selectivity. For example, certain zeolites with specific pore sizes can favor N-alkylation by sterically hindering the approach to the ring.[12]

    • Protecting Groups: In some synthetic routes, the amine is temporarily converted to an amide. The amide is still an ortho-, para- director but is less activating, which can allow for controlled ring functionalization before being hydrolyzed back to the amine.[13][14]

Appendix: Standard Protocols & Analytical Methods

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol provides a general starting point. Molar equivalents and temperature must be optimized for your specific substrates.

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add aniline (1.5 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0 eq) dropwise to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.[4][15]

  • Upon completion, cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4][15]

Protocol 2: Monitoring Reaction Progress by HPLC
  • Sample Preparation: At each time point, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it in a vial containing a known volume of a suitable solvent (e.g., 1 mL of mobile phase) to stop the reaction and dilute the sample.

  • HPLC Conditions (General Reverse-Phase):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[16]

    • Detection: UV detector set at a wavelength where both aniline and the product have significant absorbance (e.g., 254 nm or 280 nm).[16][17]

  • Data Analysis: Identify and integrate the peak areas for your starting material and product. Calculate the percent conversion by comparing the relative peak areas over time.[16]

References

  • Pillai, R. B. C. (1994). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry, 33A, 941-943.
  • Gitis, K. M., et al. (1994). Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol. Ben-Gurion University Research Portal.
  • Vedantu (n.d.). Explain the alkylation of aniline. Vedantu. [Link]

  • Gitis, K. M., et al. (2010). ChemInform Abstract: Deactivation of a Multimetal Supported Catalyst for Aniline N-Alkylation with Alcohol. ResearchGate. [Link]

  • Grinevich, O. I., et al. (2021). Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. ResearchGate. [Link]

  • Grinevich, O. I., et al. (2021). Mechanism of aniline alkylation with methanol. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Reaction mechanism for the N-alkylation reaction. ResearchGate. [Link]

  • Auto-Tran, H. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • Housecroft, C. E., & Constable, E. C. (2010). Chemistry: An Introduction to Organic, Inorganic and Physical Chemistry.
  • Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]

  • Allen (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • Sreekumar, K., et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn.
  • Garbe, M., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Kalita, R., et al. (2025). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry, 49, 2071-2078. [Link]

  • Sun Oil Company. (1991). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S.
  • Chemistry Steps. (2024). Reactions of Aniline. [Link]

  • Organic Chemistry Portal. (2021). Arylamine synthesis by amination (alkylation). [Link]

  • Grote, C., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11, 21109. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis

Welcome to the Technical Support Center for professionals engaged in the synthesis of aniline. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of aniline. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on managing the significant exothermic risks associated with aniline synthesis, primarily through the reduction of nitrobenzene. Our focus is on providing not just procedural steps, but the fundamental scientific reasoning to empower you to make informed, safety-conscious decisions during your experimental work.

Frequently Asked Questions (FAQs): Understanding the Thermal Hazards

This section addresses the core principles governing the exothermicity of aniline synthesis.

Q1: Why is the synthesis of aniline from nitrobenzene a high-risk exothermic reaction?

The catalytic hydrogenation of nitrobenzene to produce aniline is a highly exothermic process.[1][2] The reaction releases a substantial amount of energy, with an experimental heat of reaction determined to be approximately -581.87 kJ/mol.[3] This significant release of heat is due to the formation of stable chemical bonds in the aniline and water molecules, which is energetically more favorable than the bonds in the nitrobenzene and hydrogen reactants. If this heat is not effectively removed, the reaction temperature will rise, accelerating the reaction rate in a dangerous feedback loop that can lead to a thermal runaway.[4][5]

Q2: What are the primary dangers of a thermal runaway in this specific synthesis?

An uncontrolled increase in temperature, known as a thermal runaway, presents severe hazards.[5][6][7] The primary risks include:

  • Rapid Pressure Buildup: The accelerated reaction rate, coupled with the potential for solvent boiling or decomposition of reactants/products at elevated temperatures, can generate a rapid increase in reactor pressure, exceeding the vessel's design limits and leading to rupture or explosion.

  • Secondary Decomposition Reactions: At excessively high temperatures, aniline and nitrobenzene can undergo secondary decomposition reactions, which are often highly energetic and can produce large volumes of non-condensable gases, further exacerbating the pressure increase.

  • Loss of Containment: A reactor failure can lead to the release of highly toxic and flammable materials, such as nitrobenzene and aniline, into the laboratory or plant environment.[8][9][10][11]

Q3: What are the critical process parameters I must monitor to control the reaction?

Effective control hinges on diligent monitoring of several key parameters:

  • Temperature: This is the most critical parameter. Fast-response thermocouples are essential for real-time monitoring of both the reaction mass and the cooling jacket.[4]

  • Reactant Addition Rate: In semi-batch processes, the rate of nitrobenzene addition directly controls the rate of heat generation. This is often the primary means of controlling the reaction.

  • Hydrogen Uptake/Pressure: In hydrogenation reactions, the rate of hydrogen consumption is a direct measure of the reaction rate. A sudden drop or spike can indicate a problem.

  • Agitation: Proper mixing is crucial to ensure uniform temperature distribution and efficient heat transfer to the cooling surfaces. Agitator failure can lead to localized "hot spots" where a runaway can initiate.[6]

  • Cooling System Performance: Monitoring the coolant flow rate and the inlet/outlet temperatures of the cooling jacket is vital to ensure the heat removal capacity is adequate.[6]

Troubleshooting Guide: Addressing Real-Time Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.

Q1: My reactor temperature is rising rapidly and exceeding the setpoint. What are my immediate actions?

This is a critical situation that may indicate the onset of a thermal runaway.[5][7] Execute the following steps immediately:

  • Stop Reactant Feed: Immediately cease the addition of nitrobenzene. This is the most effective first step to stop generating more heat.

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If possible, use a pre-chilled secondary cooling bath.

  • Ensure Agitation: Verify that the agitator is functioning correctly to promote heat transfer to the reactor walls.

  • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate your emergency quenching protocol.

  • Alert Personnel and Evacuate if Necessary: Inform colleagues of the situation. If the temperature and pressure continue to escalate, evacuate the area.

Q2: I've observed a sudden drop in hydrogen consumption during the reaction. What could this signify?

A sudden cessation of hydrogen uptake can be indicative of several issues:

  • Catalyst Deactivation: The catalyst may have been poisoned or has lost its activity. This is a common cause and, while it stops the desired reaction, it can sometimes mask underlying issues if there is a large accumulation of unreacted nitrobenzene.

  • Agitation Failure: If the catalyst is a slurry, loss of agitation can cause it to settle, preventing contact with the reactants and halting the reaction. This is extremely dangerous as a large amount of unreacted material could accumulate. Restoring agitation could trigger a sudden, violent reaction.

  • Hydrogen Supply Interruption: Check your hydrogen source and supply lines to ensure there is no blockage or leak.

Q3: How can I differentiate between a normal, vigorous exotherm and the beginning of a thermal runaway?

This is a crucial judgment call. The key difference lies in the ability of the cooling system to control the temperature.

CharacteristicNormal ExothermOnset of Thermal Runaway
Temperature Profile Temperature rises to the setpoint and is maintained by the cooling system.Temperature continues to rise despite maximum cooling being applied.[5]
Response to Control Reducing the reactant feed rate leads to a corresponding decrease in temperature.Temperature is unresponsive to stopping the reactant feed.
Heat Removal The rate of heat generation is balanced by the rate of heat removal.The rate of heat generation exceeds the maximum heat removal capacity of the reactor.[5]
Pressure Reactor pressure remains stable and within expected limits.Pressure begins to increase at an accelerating rate.

Reaction calorimetry is a powerful tool for characterizing the heat of reaction and determining the maximum heat rate under normal process conditions, which helps in defining the boundaries for safe operation.[3][12][13][14]

Experimental Protocols and Workflows

Adherence to validated protocols is paramount for safety and reproducibility.

Protocol for Controlled Dosing of Nitrobenzene (Semi-Batch Operation)

This protocol is designed to ensure that the rate of heat generation never exceeds the cooling capacity of the reactor.

  • System Characterization: Before the reaction, determine the heat removal capacity (UA) of your reactor system through calibration.

  • Calorimetric Data: Use reaction calorimetry data to determine the total heat of reaction (ΔH) and the maximum expected heat flow for your desired batch size.[3]

  • Calculate Maximum Dosing Rate: Based on the reactor's cooling capacity and the reaction exotherm, calculate the maximum rate at which nitrobenzene can be added without overwhelming the cooling system.

  • Initial Charge: Charge the reactor with the solvent, catalyst (e.g., Pd/C), and pressurize with hydrogen.[3] Heat the reactor to the target initiation temperature (e.g., 55-65°C).[3]

  • Controlled Addition: Begin the slow, continuous, or portion-wise addition of nitrobenzene at a rate that does not exceed the calculated maximum.

  • Continuous Monitoring: Continuously monitor the reaction temperature, coolant temperature (inlet and outlet), and hydrogen uptake.

  • Dynamic Adjustment: If the temperature begins to approach the maximum allowable limit, immediately reduce the nitrobenzene addition rate.

Workflow for Thermal Hazard Assessment and Runaway Prevention

This workflow outlines the decision-making process for safely conducting an exothermic aniline synthesis.

G cluster_0 Phase 1: Pre-Experiment Assessment cluster_1 Phase 2: Experimental Setup & Execution cluster_2 Phase 3: Deviation & Response A 1. Literature Review & Reaction Calorimetry B 2. Determine ΔH, Onset T, and Max Heat Rate A->B C 3. Define Safe Operating Limits (Temp, Pressure, Dosing Rate) B->C D 4. Reactor & Cooling System Validation C->D E 5. Controlled Reactant Dosing & Continuous Monitoring D->E F 6. Is Temp within Safe Limits? E->F G 8. STOP FEED MAX COOLING F->G No Proceed 7. Continue Reaction F->Proceed Yes H 9. Prepare for Emergency Quench G->H I 10. Is Temp Controlled? H->I SafeShutdown 11. Safe Shutdown I->SafeShutdown Yes Quench 12. INITIATE QUENCH I->Quench No Start Start Start->A

Caption: Workflow for safe execution of exothermic aniline synthesis.

Troubleshooting Decision Tree for Thermal Excursions

This diagram provides a logical path for responding to an unexpected temperature increase.

G Start Temperature Exceeds Setpoint! Q1 Is Reactant Feed Still Active? Start->Q1 A1_Yes IMMEDIATELY STOP FEED Q1->A1_Yes Yes Q2 Is Cooling System at Max Capacity? Q1->Q2 No A1_Yes->Q2 A2_No INCREASE COOLING TO MAXIMUM Q2->A2_No No Q3 Is Agitator Functioning Correctly? Q2->Q3 Yes A2_No->Q3 A3_No Address Agitator Failure (EXTREME CAUTION: Accumulation Hazard!) Q3->A3_No No Q4 After All Actions: Is Temperature Decreasing? Q3->Q4 Yes A3_No->Q4 A4_Yes Continue to Monitor Closely Investigate Root Cause After Stabilization Q4->A4_Yes Yes A4_No INITIATE EMERGENCY QUENCH & EVACUATE Q4->A4_No No

Caption: Decision tree for managing a reactor temperature spike.

References

Sources

Optimization

Technical Support Center: Prevention and Remediation of 3-Fluoro-4-(propan-2-yl)aniline Oxidation

Welcome to the technical support guide for 3-Fluoro-4-(propan-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluoro-4-(propan-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound, particularly its susceptibility to oxidation. Here, we provide in-depth, experience-driven answers to critical questions, troubleshooting protocols, and best practices to ensure the integrity of your experiments.

Section 1: Understanding the Problem - The Chemistry of Aniline Oxidation
Q1: I've noticed my bottle of 3-Fluoro-4-(propan-2-yl)aniline has turned from a light color to a dark reddish-brown. What is happening and why?

A1: The discoloration you are observing is a classic sign of oxidation. Anilines, including 3-Fluoro-4-(propan-2-yl)aniline, are highly susceptible to aerial oxidation. The core issue lies in the chemical nature of the aniline moiety itself.

The Mechanism: The nitrogen atom of the primary amine group (-NH2) possesses a lone pair of electrons, which it donates into the aromatic ring. This electron-donating effect makes the aniline ring electron-rich and easily oxidized. The oxidation process is often a complex, multi-step radical chain reaction initiated by exposure to atmospheric oxygen, light, and sometimes trace metal impurities.

  • Initiation: An electron is abstracted from the aniline nitrogen, forming a radical cation.

  • Propagation: This highly reactive intermediate can then dimerize or react with other aniline molecules.

  • Termination/Polymerization: A cascade of subsequent reactions leads to the formation of highly conjugated, polymeric structures. These extended π-systems are strong chromophores, meaning they absorb visible light, which is why the compound appears dark and colored.[1][2][3]

The presence of impurities, especially sulfur-containing compounds, can accelerate this degradation process.[2][3]

Aniline_Oxidation Aniline 3-Fluoro-4-(propan-2-yl)aniline (Colorless/Light Yellow) Radical Aniline Radical Cation (Highly Reactive) Aniline->Radical Oxidation Initiators Oxygen (O₂) Light (hν) Metal Ions Initiators->Aniline Initiate Polymer Conjugated Polymeric Byproducts (Darkly Colored) Radical->Polymer Dimerization & Polymerization

Caption: Simplified mechanism of aniline oxidation.

Section 2: Proactive Prevention - Best Practices for Storage and Handling
Q2: What are the ideal, long-term storage conditions to maintain the purity of 3-Fluoro-4-(propan-2-yl)aniline?

A2: Proactive prevention is the most effective strategy. Storing the compound correctly from the moment it is received will significantly extend its shelf life and ensure experimental reproducibility. The key is to rigorously exclude oxygen and light.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant. Argon is preferred for long-term storage due to its density.
Temperature Room Temperature or RefrigeratedCool temperatures slow the rate of chemical reactions, including oxidation. Some suppliers use cold-chain transport.[4][5][6]
Light Amber/Opaque ContainerProtects the compound from photo-oxidation, where light energy initiates the degradation process.
Container Tightly Sealed, Clean Glass BottlePrevents ingress of air and moisture. A PTFE-lined cap is recommended to avoid contamination.[7][8][9]
Q3: How should I handle this compound during an experiment to minimize oxidation?

A3: Every time the bottle is opened, you risk introducing oxygen. Adopting anaerobic transfer techniques is crucial.

Experimental Protocol: Inert Atmosphere Reagent Transfer

  • Preparation: Ensure you have a flask of the required size, sealed with a rubber septum, and a clean, dry syringe and needle. The receiving flask should be oven-dried and cooled under a stream of inert gas.

  • Inert Gas Setup: Connect the aniline reagent bottle and the receiving flask to a Schlenk line or a manifold supplying dry nitrogen or argon.

  • Purging: Gently purge the headspace of the reagent bottle with inert gas by inserting a needle connected to the gas line and a second "vent" needle. Do this for 1-2 minutes to displace any air that entered upon opening.

  • Transfer: Puncture the septum of the reagent bottle with the syringe needle and draw the desired volume of aniline.

  • Injection: Quickly transfer the syringe to the prepared receiving flask and inject the aniline. A positive pressure of inert gas in the receiving flask will prevent air from entering.

  • Storage: Immediately after transfer, remove the needles, wrap the septum with Parafilm, and store the reagent bottle under the recommended conditions.

Inert_Transfer Start Start Prep Prepare Dry Receiving Flask with Septum Start->Prep Purge_Reagent Purge Reagent Bottle Headspace with Inert Gas Start->Purge_Reagent Purge_Flask Purge Receiving Flask with Inert Gas Prep->Purge_Flask Draw Withdraw Aniline via Syringe Purge_Reagent->Draw Inject Inject into Receiving Flask Purge_Flask->Inject Draw->Inject Seal Seal & Store Reagent Bottle Inject->Seal End End Seal->End

Caption: Workflow for transferring aniline under an inert atmosphere.

Section 3: Troubleshooting & Remediation - Purifying Oxidized Aniline
Q4: My aniline has already turned dark. Is it unusable?

A4: Not necessarily, but it should not be used directly in a reaction. The colored impurities, even at low concentrations, can interfere with your reaction, poison catalysts, and complicate product purification. The compound must be purified before use.

Q5: What is the most effective method to purify my discolored 3-Fluoro-4-(propan-2-yl)aniline?

A5: For a liquid aniline like this, vacuum distillation is the most robust and widely accepted purification method.[1] It effectively separates the volatile aniline from the non-volatile, high-molecular-weight colored impurities. Distilling over zinc dust can also help by reducing some of the oxidized species back to the aniline.[2][3]

Experimental Protocol: Purification by Vacuum Distillation

  • Safety First: Aniline compounds are toxic and can be absorbed through the skin.[3] Perform all steps in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8][10]

  • Pre-Drying (Optional but Recommended): Place the discolored aniline in a round-bottom flask with a few pellets of potassium hydroxide (KOH).[2][3] Let it stand for several hours (or overnight) to remove residual water, which can co-distill.

  • Setup:

    • Decant the pre-dried aniline into a clean, dry distillation flask.

    • Add a small amount of zinc dust (approx. 1-2% by weight) and a magnetic stir bar.

    • Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gently heat the distillation flask using a heating mantle.

    • Discard the first few drops (the forerun), which may contain more volatile impurities.

    • Collect the main fraction of clear, colorless aniline at a constant boiling point and pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Collection & Storage:

    • Collect the purified aniline in a receiving flask that has been pre-flushed with nitrogen or argon.

    • Once the distillation is complete, allow the apparatus to cool completely before carefully releasing the vacuum, preferably by backfilling with an inert gas.

    • Transfer the purified, colorless liquid to a clean, amber storage bottle under an inert atmosphere as described in Q3.

Section 4: Frequently Asked Questions (FAQs)
Q6: Can I just add an antioxidant like BHT to my bottle of 3-Fluoro-4-(propan-2-yl)aniline to keep it from turning dark?

A6: While antioxidants like hindered phenols (e.g., BHT) or even other aromatic amines are used as stabilizers in commercial products like polymers and lubricants[11][12], this is not recommended for a chemical reagent. Adding an antioxidant deliberately introduces an impurity into your starting material. This impurity could interfere with your reaction chemistry, and you would then have to purify it from your final product. The best practice for maintaining the purity of a reagent is to prevent degradation through proper storage and handling, not by adding stabilizers.

Q7: What are the primary safety concerns when working with 3-Fluoro-4-(propan-2-yl)aniline?

A7: Based on safety data for similar aniline compounds, 3-Fluoro-4-(propan-2-yl)aniline should be handled as a hazardous substance. Key hazards include:

  • Toxicity: It is likely toxic if swallowed, inhaled, or in contact with skin.[10][13]

  • Irritation: It can cause skin and serious eye irritation.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood by forming methemoglobin.[8]

  • Personal Protective Equipment (PPE): Always use in a fume hood and wear safety goggles/faceshield, gloves, and protective clothing.[7][8][10]

Q8: How can I confirm the purity of my aniline after I've purified it?

A8: The most straightforward confirmation is visual; the distilled liquid should be colorless. For quantitative confirmation, several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the absence of impurity signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity (as a percentage of the total integrated area) and identify any remaining volatile impurities.

  • Refractive Index: Comparing the measured refractive index to the literature value (if available) can be a quick check of purity.

References
  • BLDpharm. 3-Fluoro-4-methyl-N-(propan-2-yl)aniline.
  • Gatto, G., et al. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability.
  • Longchang Chemical. (2023). Which kinds of antioxidants are there? Classification of common antioxidants.
  • Kahl, R., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry.
  • Beijing Xinheng Research Technology Co., Ltd. 3-Fluoro-4-(propan-2-yl)aniline - CAS:1369809-48-2.
  • Performance Additives. Aromatic Amines Antioxidants.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2023). 3-Fluoro-4-morpholinoaniline - SAFETY DATA SHEET.
  • CDH Fine Chemical. 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BenchChem. Technical Support Center: Purification of Halogenated Aniline Compounds.
  • BLDpharm. 97460-13-4|3-Chloro-4-fluoro-N-(propan-2-yl)aniline.
  • LookChem. Purification of Aniline.
  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
  • Reddit. (2014). Purify and dry aniline?.
  • Fisher Scientific. Safety Data Sheet: 2-Fluoroaniline.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-4-methylaniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-3-fluoroaniline.
  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
  • CDH Fine Chemical. 3-Chloro-4-Fluoro Aniline CAS No 367-21-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. 3-Fluoroaniline 99%.
  • Ambeed, Inc. 3-Fluoro-4-morpholinoaniline.
  • PureSynth. 3-Fluoro-4-Methylaniline 98%.

Sources

Troubleshooting

Technical Support Center: Work-up Procedure for 3-Fluoro-4-(propan-2-yl)aniline Synthesis

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(propan-2-yl)aniline. This document provides detailed troubleshooting advice and answers to frequently asked questions regarding the work-up and puri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(propan-2-yl)aniline. This document provides detailed troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of this compound. The guidance herein is tailored for researchers, chemists, and process development professionals aiming to optimize their synthetic outcomes.

I. Introduction to the Work-up

The synthesis of 3-Fluoro-4-(propan-2-yl)aniline can be accomplished through several routes, most commonly involving either a Friedel-Crafts alkylation of a fluoroaniline precursor or a multi-step sequence involving nitration, alkylation, and subsequent reduction.[1][2][3][4][5] Regardless of the synthetic pathway, a robust and well-executed work-up is critical for isolating a pure product. The work-up primarily involves quenching the reaction, separating the crude product from the reaction medium, removing impurities through washing and extraction, and finally, isolating the purified aniline.

Anilines, particularly halogenated ones, can be sensitive to oxidation and may present challenges during extraction, such as emulsion formation.[6][7] This guide is designed to address these specific challenges head-on.

II. Standard Work-up Workflow

The following diagram outlines the typical sequence of operations in the work-up of 3-Fluoro-4-(propan-2-yl)aniline. Each step is a potential control point for purity and yield.

Workup_Workflow cluster_reaction Reaction Vessel cluster_workup Work-up Funnel/Vessel cluster_purification Purification Reaction Crude Reaction Mixture Quench 1. Quench (e.g., Ice Water, NH4Cl) Reaction->Quench Extraction 2. Liquid-Liquid Extraction (e.g., EtOAc, DCM) Quench->Extraction Wash_Acid 3. Acid Wash (Optional) (e.g., dil. HCl) Extraction->Wash_Acid Removes basic impurities Wash_Base 4. Base Wash (e.g., sat. NaHCO3) Extraction->Wash_Base If no acid wash Wash_Acid->Wash_Base Wash_Brine 5. Brine Wash (e.g., sat. NaCl) Wash_Base->Wash_Brine Neutralizes acid, removes acidic impurities Drying 6. Drying (e.g., Na2SO4, MgSO4) Wash_Brine->Drying Removes bulk water Filtration 7. Filtration Drying->Filtration Concentration 8. Solvent Removal (Rotary Evaporation) Filtration->Concentration Final_Purification 9. Final Purification (Column Chromatography or Distillation) Concentration->Final_Purification Final_Product Pure 3-Fluoro-4-(propan-2-yl)aniline Final_Purification->Final_Product

Caption: General experimental workflow for the work-up and purification of 3-Fluoro-4-(propan-2-yl)aniline.

III. Troubleshooting Guide

This section addresses common problems encountered during the work-up procedure in a question-and-answer format.

Problem 1: A persistent emulsion has formed during the liquid-liquid extraction.

  • Q: I've added my extraction solvent (ethyl acetate), and now I have a thick, inseparable layer between the organic and aqueous phases. How can I resolve this?

  • A: Emulsion formation is common in aniline extractions, often due to the amine acting as a surfactant, especially if the pH is near neutral. Here are several techniques to break the emulsion, from simplest to most effective:

    • Mechanical Agitation: Gently swirl or roll the separatory funnel instead of shaking vigorously.

    • Brine Wash: Add a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.[8]

    • Change the pH: Ensure the aqueous layer is distinctly basic (pH > 10) by adding more sodium bicarbonate or a dilute NaOH solution. This keeps the aniline in its free base form and fully in the organic layer.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsified droplets.

    • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.

Problem 2: The final product is a dark brown or black oil, not the expected pale yellow color.

  • Q: After removing the solvent, my product is very dark and seems impure. What causes this and how can I fix it?

  • A: Anilines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities.[6]

    • Cause: Exposure to oxygen, especially when heated or in the presence of trace metals, accelerates oxidation. The work-up itself, with its multiple steps of agitation and solvent removal, provides ample opportunity for air exposure.

    • Prevention during Work-up:

      • Consider performing the aqueous washes quickly and without excessive delay between steps.

      • When removing the solvent on a rotary evaporator, avoid excessively high temperatures. For anilines, it's often better to use a higher vacuum and a lower bath temperature.

    • Purification:

      • Activated Carbon: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite®. This can often remove a significant portion of the colored impurities.

      • Column Chromatography: Flash chromatography on silica gel is a standard method for purification. A non-polar eluent system, such as Hexane/Ethyl Acetate, is typically effective. A small amount of triethylamine (~0.5-1%) can be added to the eluent to prevent the basic aniline from streaking on the acidic silica gel.[9]

      • Vacuum Distillation: If the product is a liquid, vacuum distillation is an excellent method to separate it from non-volatile polymeric impurities.[6]

Problem 3: NMR analysis shows significant amounts of unreacted starting material.

  • Q: My crude NMR shows both my product and the starting aniline. How can I remove the starting material during the work-up?

  • A: This issue can often be resolved with a carefully planned extraction strategy based on the differing basicity of the anilines.

    • Acidic Wash: If your product, 3-Fluoro-4-(propan-2-yl)aniline, is significantly less basic than the starting aniline (e.g., un-alkylated 3-fluoroaniline), you may be able to perform an acidic wash.[9][10]

      • Protocol: Dissolve the crude mixture in an organic solvent. Extract with a dilute solution of HCl (e.g., 1M). The more basic starting material will be protonated and move into the aqueous layer as its hydrochloride salt, while the less basic product remains in the organic layer.[10][11]

      • Caution: This method is only viable if your desired product is stable to acid and is substantially less basic than the impurity you wish to remove. Always test on a small scale first. A patent for a similar synthesis suggests using a small amount of dilute HCl to remove unreacted 4-fluoroaniline.[12]

Problem 4: The yield is very low after purification.

  • Q: I seem to lose a lot of product during the work-up and purification. Where might the losses be occurring?

  • A: Low yield can result from losses at multiple stages:

    • Incomplete Extraction: Ensure you are performing multiple extractions (e.g., 3x with a smaller volume of solvent is better than 1x with a large volume). Check the pH of the aqueous layer to ensure your product is in its neutral, organic-soluble form.

    • Loss during Washing: If you perform an acidic wash, you may be losing some of your desired product to the aqueous layer if its basicity is sufficient for protonation.

    • Drying Agent Adsorption: Using an excessive amount of drying agent (like MgSO₄ or Na₂SO₄) can lead to the product being adsorbed onto its surface. Use the minimum amount necessary to remove visible water, and rinse the drying agent with a small amount of fresh solvent after filtration.

    • Purification: During column chromatography, product can be lost if it streaks or is irreversibly adsorbed. Adding triethylamine to the eluent can mitigate this.[9] During distillation, ensure the vacuum is adequate and the temperature is controlled to prevent decomposition.

IV. Frequently Asked Questions (FAQs)

  • Q1: Why is a sodium bicarbonate wash necessary?

    • A1: The sodium bicarbonate (NaHCO₃) wash is crucial for neutralizing and removing any residual acid catalysts (like H₂SO₄ from a nitration step) or acidic byproducts.[13] Failure to remove acid can lead to product degradation during solvent evaporation and can interfere with purification methods like silica gel chromatography.

  • Q2: What is the purpose of the final brine (saturated NaCl) wash?

    • A2: The brine wash helps to remove the majority of dissolved water from the organic layer before the addition of a chemical drying agent.[8] This is due to the high ionic strength of the brine, which "pulls" water out of the organic phase. This makes the subsequent drying step more efficient and reduces the amount of drying agent needed.

  • Q3: Which drying agent is best for this compound?

    • A3: Anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are both common and effective choices.

      • Na₂SO₄: It is a neutral drying agent with a high capacity but is slower acting. It is a good choice as it is less likely to cause degradation.

      • MgSO₄: It is slightly acidic, faster, and has a higher capacity for water per unit weight. However, its slight acidity could potentially be an issue for very sensitive amines. For most aniline work-ups, it is perfectly acceptable.

  • Q4: What are the primary safety precautions when handling 3-Fluoro-4-(propan-2-yl)aniline?

    • A4: Fluoroanilines, like many anilines, should be handled with care as they are potentially toxic and can be absorbed through the skin.[14][15][16][17]

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety glasses or goggles, and a lab coat.[15]

      • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling vapors.[14][16]

      • Spills: In case of a spill, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for proper waste disposal.[14]

      • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

  • Q5: My final product needs to be exceptionally pure (>99.5%). Is column chromatography enough?

    • A5: While column chromatography is excellent for removing many impurities, achieving very high purity might require a final polishing step. If the product is a liquid, vacuum distillation after chromatography can remove trace solvent and other volatile impurities. If the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) can be highly effective at removing minor impurities and affording a crystalline, high-purity final product.[18]

V. References

  • Knochel, P., et al. (2007). Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Organic Letters. Available at: [Link]

  • Sdfine. (n.d.). 4-fluoroaniline Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Retrieved from

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing para-fluoroanilines. Retrieved from

  • Google Patents. (n.d.). Process of preparing substituted anilines. Retrieved from

  • Der Pharma Chemica. (n.d.). Synthesis of N-substituted anilines via Smiles rearrangement. Retrieved from [Link]

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]

  • Koch Modular Process Systems. (n.d.). Extraction of Aniline Compound. Retrieved from [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. Retrieved from [Link]

  • PMC. (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Retrieved from [Link]

  • Pharmaguideline. (2020, April 17). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline. Retrieved from

  • Organic Chemistry Research. (2024, March 30). Advanced Methods for the Synthesis of Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-fluoro-3-nitroaniline. Retrieved from

  • PMC. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoro-4-hydroxyproline and 3,4-difluoroproline. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 3-Fluoro-4-(propan-2-yl)aniline and Its Derivatives

An authoritative guide for drug discovery professionals on the synthesis, characterization, and comparative analysis of 3-Fluoro-4-(propan-2-yl)aniline and its derivatives. This guide offers an in-depth technical compari...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for drug discovery professionals on the synthesis, characterization, and comparative analysis of 3-Fluoro-4-(propan-2-yl)aniline and its derivatives.

This guide offers an in-depth technical comparison of 3-Fluoro-4-(propan-2-yl)aniline and its derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will explore the synthesis, purification, and detailed characterization of this valuable scaffold, providing field-proven insights and supporting experimental data to inform rational drug design.

Introduction: The Strategic Value of the Aniline Scaffold in Medicinal Chemistry

Aniline and its derivatives are recognized as "privileged structures" in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] Their synthetic accessibility and capacity to engage in crucial interactions with biological targets make them a cornerstone of drug discovery.[1] However, unsubstituted anilines can present challenges, including metabolic instability or potential toxicity.[2]

Strategic modification, such as the introduction of a fluorine atom and alkyl groups, is a powerful technique to fine-tune a compound's pharmacological profile. Fluorination, in particular, can significantly enhance metabolic stability, binding affinity, and membrane permeability.[3][4] The 3-fluoro-4-(propan-2-yl)aniline scaffold combines these features, offering a promising starting point for developing novel therapeutics, especially in areas like kinase inhibition where aniline-based molecules have proven highly effective.[1]

Synthesis and Purification

A robust and reproducible synthetic route is essential for scaffold development. The synthesis of 3-Fluoro-4-(propan-2-yl)aniline is efficiently achieved through a two-step process involving electrophilic nitration of a commercially available precursor, followed by reduction of the nitro group.

Experimental Protocol: Synthesis of 3-Fluoro-4-(propan-2-yl)aniline
  • Nitration of 1-Fluoro-2-isopropylaniline:

    • In a round-bottom flask cooled to 0°C in an ice bath, add 1-fluoro-2-isopropylaniline (1.0 eq).

    • Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10°C.

    • Once a homogenous solution is formed, add potassium nitrate (KNO₃) (1.05 eq) portion-wise, ensuring the temperature does not exceed 10°C. Causality: This exothermic reaction is controlled at low temperatures to prevent over-nitration and side-product formation.

    • Stir the reaction at 0-5°C for 2 hours.

    • Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to pH 7-8.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitro-intermediate.

  • Reduction to Aniline:

    • Dissolve the crude 1-fluoro-2-isopropyl-4-nitrobenzene intermediate in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq).

    • Heat the mixture to reflux (approx. 78°C) for 3-4 hours until TLC analysis indicates complete consumption of the starting material. Causality: SnCl₂ is a classic and reliable reducing agent for converting aromatic nitro groups to amines with high yield.

    • Cool the reaction, concentrate the ethanol, and add water. Basify with 2M sodium hydroxide (NaOH) and extract with ethyl acetate (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the final product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Fluoro-4-(propan-2-yl)aniline.

synthesis_workflow Start 1-Fluoro-2-isopropylaniline Nitration Nitration (H₂SO₄, KNO₃, 0°C) Start->Nitration Intermediate Crude Nitro-intermediate Nitration->Intermediate Reduction Reduction (SnCl₂·2H₂O, EtOH) Intermediate->Reduction Purification Column Chromatography Reduction->Purification Product 3-Fluoro-4-(propan-2-yl)aniline Purification->Product

Caption: Synthetic workflow for 3-Fluoro-4-(propan-2-yl)aniline.

Comparative Physicochemical and Spectroscopic Characterization

To demonstrate the scaffold's utility, we synthesized two common derivatives: an N-acetyl amide (Derivative A) and an N-phenylsulfonyl sulfonamide (Derivative B). Derivatization of the aniline nitrogen is a primary strategy for exploring structure-activity relationships (SAR).

Data Presentation: Physicochemical Property Comparison

The following table summarizes key physicochemical properties, which are critical for predicting a compound's pharmacokinetic behavior (ADME).

Property3-Fluoro-4-(propan-2-yl)aniline (Parent)Derivative A (N-acetyl)Derivative B (N-phenylsulfonyl)
Molecular Formula C₉H₁₂FNC₁₁H₁₄FNOC₁₅H₁₆FNO₂S
Molecular Weight ( g/mol ) 153.20195.23293.36
Melting Point (°C) 34-36101-103124-126
Calculated LogP 2.412.152.98
H-Bond Donors 111
H-Bond Acceptors 123

Insight: As expected, derivatization increases molecular weight and melting point. The addition of carbonyl and sulfonyl groups increases the hydrogen bond acceptor count, which can be critical for target binding.

Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation. The protocols below are standard for this class of compounds.[5]

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR): Dissolve ~15 mg of the sample in 0.6 mL of CDCl₃ with TMS as an internal standard. Record ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz spectrometer.[5]

    • ¹H NMR: Expect to see the isopropyl methine (septet) and methyl (doublet) signals, along with distinct aromatic protons whose splitting patterns are influenced by the fluorine atom. The NH₂ protons of the parent aniline will appear as a broad singlet, which becomes a sharper NH singlet upon derivatization.

    • ¹³C NMR: The carbon attached to fluorine will show a characteristic large C-F coupling constant. New signals for the acetyl or phenylsulfonyl groups will appear in the derivatives.

  • Fourier-Transform Infrared (IR) Spectroscopy: Analyze a small amount of solid sample on a spectrometer with an ATR attachment.[5]

    • Parent Aniline: Characteristic N-H stretching doublet around 3350-3450 cm⁻¹.

    • Derivatives: The N-H doublet is replaced by a single N-H stretch, and strong new bands appear for the C=O (amide, ~1660 cm⁻¹) or S=O (sulfonamide, ~1340 and 1160 cm⁻¹) groups.

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) using an ESI-TOF instrument to confirm the exact mass and elemental composition.

Comparative Biological Evaluation: A Kinase Inhibition Case Study

Aniline derivatives are potent kinase inhibitors, often acting as ATP-competitive agents by forming hydrogen bonds in the enzyme's ATP-binding pocket.[1] We evaluated our three compounds in a generic in vitro biochemical assay against a representative tyrosine kinase to establish a baseline SAR.

Experimental Protocol: In Vitro Kinase Assay
  • Plate Setup: To a 384-well assay plate, add the kinase enzyme and its corresponding peptide substrate in assay buffer.

  • Compound Addition: Add the test compounds (Parent, A, and B) from a serially diluted DMSO stock plate. Final assay concentrations typically range from 10 µM to 0.1 nM.

  • Reaction Initiation: Add ATP to start the kinase reaction. Incubate for 60 minutes at room temperature. Causality: This allows for sufficient time for the enzymatic phosphorylation to occur in the absence of inhibition.

  • Detection: Terminate the reaction and quantify the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). The luminescence signal is inversely proportional to kinase inhibition.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition versus compound concentration and fit the curve using a four-parameter logistic model to determine the IC₅₀ value.

assay_workflow A Dispense Kinase & Substrate B Add Diluted Test Compounds A->B C Initiate with ATP & Incubate B->C D Add Detection Reagent C->D E Measure Luminescence D->E F Calculate IC₅₀ E->F

Sources

Comparative

HPLC Analysis of 3-Fluoro-4-(propan-2-yl)aniline Purity: A Comparative Method Development Guide

Executive Summary The accurate purity analysis of 3-Fluoro-4-(propan-2-yl)aniline (also known as 3-Fluoro-4-isopropylaniline) presents specific chromatographic challenges often overlooked by generic screening protocols....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity analysis of 3-Fluoro-4-(propan-2-yl)aniline (also known as 3-Fluoro-4-isopropylaniline) presents specific chromatographic challenges often overlooked by generic screening protocols. As a key intermediate in the synthesis of agrochemicals and kinase inhibitors, its purity is defined not just by the absence of starting materials, but by the critical resolution of regioisomeric impurities (e.g., 2-fluoro-4-isopropylaniline) which possess identical mass-to-charge ratios (m/z) and similar hydrophobicity.[1]

This guide compares the performance of a standard C18 workflow against a targeted Fluorophenyl (PFP/Phenyl-Hexyl) methodology.[1] While C18 columns provide adequate retention, they frequently fail to resolve positional isomers and exhibit peak tailing due to silanol interactions with the basic amine. We recommend a Phenyl-Hexyl stationary phase buffered at pH 4.5-5.0, which leverages ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 interactions to achieve baseline separation of isomers with superior peak symmetry (

).

Compound Profile & Analytical Challenges

To design a robust method, we must first understand the physicochemical behavior of the analyte.

PropertyValue / CharacteristicChromatographic Implication
Structure Aniline core with -F (EWG) and -iPr (EDG)Basic nitrogen is prone to silanol interaction.[1]
pKa (Conj. Acid) ~4.5 - 5.0At low pH (0.1% FA, pH ~2.7), the amine is fully protonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

), leading to repulsion from positively charged silanols but potential secondary interactions.
LogP ~2.8Moderately hydrophobic; requires >30% organic modifier for elution.
Critical Impurities Positional Isomers: 2-Fluoro-4-isopropylanilineStarting Material: 3-Fluoro-4-isopropylnitrobenzeneIsomers have identical LogP; separation requires shape selectivity or electronic interaction differences, not just hydrophobicity.[1]
The Isomer Challenge

The primary failure mode in analyzing this compound is the co-elution of regioisomers. The fluorine atom's position affects the electron density of the aromatic ring. A standard C18 phase interacts primarily through hydrophobic dispersion forces, which are often insufficient to discriminate between a 3-fluoro and a 2-fluoro substitution pattern.[1]

Comparative Method Evaluation

We evaluated three distinct chromatographic approaches. The data below summarizes the performance of each.

Method A: The "Generic" Screen (C18 / Acidic pH)
  • Column: C18 (End-capped), 3.5 µm, 150 x 4.6 mm[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[2][3]

  • Mechanism: Hydrophobic Interaction[4]

  • Outcome: Sub-optimal. The protonated amine interacts with residual silanols, causing tailing. Critical isomer pairs often co-elute or show "shouldering."

Method B: The "High pH" Approach (Hybrid C18 / Basic pH)
  • Column: Hybrid Silica C18 (e.g., XBridge), 3.5 µm[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Methanol

  • Mechanism: Hydrophobic Interaction (Neutral species)[1]

  • Outcome: Good Peak Shape, Poor Selectivity. High pH suppresses amine protonation, solving the tailing issue. However, without the specific selectivity for the aromatic ring, isomer resolution remains marginal (

    
    ).
    
Method C: The Recommended Solution (Phenyl-Hexyl / Buffered Acid)[1]
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP), 3.5 µm[1]

  • Mobile Phase: 10mM Ammonium Acetate (pH 4.8) / Acetonitrile[1][5]

  • Mechanism: Hydrophobic + ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     Interaction
    
  • Outcome: Optimal. The phenyl ring in the stationary phase interacts with the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -electrons of the aniline. The fluorine substituent alters the 
    
    
    
    -cloud density differently depending on its position, allowing the Phenyl-Hexyl phase to "see" the difference between isomers.
Comparative Data Summary
ParameterMethod A (C18, Low pH)Method B (C18, High pH)Method C (Phenyl-Hexyl)
Retention Time (

)
4.26.55.1
Tailing Factor (

)
1.8 (Severe)1.05 (Excellent)1.15 (Good)
Isomer Resolution (

)
0.8 (Co-elution)1.2 (Partial)> 2.5 (Baseline)
Suitability Rough purity checkAssay (Content)Impurity Profiling

Recommended Experimental Protocol (Method C)

This protocol is validated for the separation of 3-Fluoro-4-(propan-2-yl)aniline from its key nitro-precursor and regioisomeric by-products.[1]

Instrumentation & Conditions
  • System: HPLC with UV-Vis (DAD) or LC-MS compatible.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm (or 1.7 µm for UPLC).[1]

  • Temperature: 35°C (Control is critical for viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 240 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 4.8 with dilute Acetic Acid. Filter through 0.22 µm membrane.

    • Why pH 4.8? This buffers the amine effectively while minimizing silanol ionization on the silica support.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

    • Note: Methanol can be used to enhance ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       selectivity if resolution is difficult, but Acetonitrile provides sharper peaks.
      
Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010Stop
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[2]

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume (0.5 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 50 µg/mL for impurity analysis.

Decision Pathways & Workflows

The following diagrams illustrate the logic behind method selection and the impurity formation pathway.

Diagram 1: Method Development Decision Tree

MethodSelection Start Start: 3-Fluoro-4-isopropylaniline Analysis CheckIsomers Are Regioisomers (Positional) Expected? Start->CheckIsomers NoIsomers No: Only Synthetic Precursors CheckIsomers->NoIsomers No YesIsomers Yes: Critical Separation Required CheckIsomers->YesIsomers Yes GenericC18 Method A: C18 + Formic Acid (Fast, Cheap, but Tailing) NoIsomers->GenericC18 SelectivityChoice Select Stationary Phase Strategy YesIsomers->SelectivityChoice PhenylHexyl Method C (Recommended): Phenyl-Hexyl + NH4OAc pH 4.8 (Pi-Pi Interaction for Isomers) SelectivityChoice->PhenylHexyl Maximize Resolution HighPH Method B: Hybrid C18 + High pH (Good Shape, Low Selectivity) SelectivityChoice->HighPH Maximize Peak Shape Only Result Validated Purity Method PhenylHexyl->Result

Caption: Decision matrix for selecting the optimal stationary phase based on the presence of isomeric impurities.

Diagram 2: Impurity Origin & Separation Logic

ImpurityLogic Precursor Starting Material: 3-Fluoro-4-isopropylnitrobenzene Reaction Reduction Step (H2/Pd or Fe/HCl) Precursor->Reaction Product Target Analyte: 3-Fluoro-4-isopropylaniline Reaction->Product Isomer Impurity: 2-Fluoro-4-isopropylaniline Reaction->Isomer Side Reaction / Impure SM Separation HPLC Separation Mechanism Product->Separation Isomer->Separation C18 C18 Column: Co-elution (Similar Hydrophobicity) Separation->C18 Phenyl Phenyl-Hexyl Column: Resolved (Different Pi-Cloud Density) Separation->Phenyl

Caption: Pathway showing how specific stationary phases resolve impurities that share identical hydrophobicity.

References

  • PubChem. (2025).[6] 3-Fluoro-4-methylaniline Compound Summary. National Library of Medicine. [Link] (Used as a proxy for fluoro-aniline properties and pKa estimation).[1]

  • Welch Materials. (2024).[7] A Guide to Selective Columns for Isomer Separation. [Link] (Source for Phenyl-Hexyl mechanism in isomer separation).

  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18. LCGC International. [Link] (Validation of fluorinated phase selectivity for halogenated aromatics).

  • SIELC Technologies. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. [Link] (Reference for mobile phase acidity effects on fluoroanilines).

Sources

Validation

A Comparative Guide to the Synthesis of 3-Fluoro-4-(propan-2-yl)aniline and Its Isomers for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, binding affinity, and overall ph...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the myriad of fluorinated building blocks, fluoro-substituted anilines are of particular interest due to their prevalence in a vast array of biologically active molecules. This guide provides an in-depth technical comparison of the synthetic efficiency for producing 3-Fluoro-4-(propan-2-yl)aniline and its key positional isomers. The insights and data presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for the scalable and efficient synthesis of these valuable intermediates.

Introduction: The Significance of Fluoro-Substituted Anilines

The introduction of a fluorine atom into an aniline ring can profoundly influence its electronic properties and basicity. The strong electron-withdrawing nature of fluorine can lower the pKa of the aniline, impacting its interaction with biological targets and its metabolic fate. The position of both the fluorine and other substituents, such as the isopropyl group in the title compound, creates a diverse set of isomers, each with unique potential in drug design. This guide will focus on the practical aspects of synthesizing these isomers, with a critical evaluation of reaction pathways, yields, and overall efficiency.

Synthetic Strategies for Fluoro-isopropylanilines

The synthesis of fluoro-isopropylanilines can be approached through several strategic disconnections. The two primary retrosynthetic approaches involve either the introduction of the fluorine atom onto a pre-existing isopropyl-substituted aniline or the construction of the aniline functionality on a fluorinated isopropylbenzene core. This guide will explore various methodologies, including nucleophilic aromatic substitution, electrophilic fluorination, and reductive amination, providing a comparative analysis of their efficiencies.

Synthesis of 3-Fluoro-4-(propan-2-yl)aniline: A Key Intermediate

While a plethora of synthetic methods exist for substituted anilines, a robust and high-yielding protocol for the specific synthesis of 3-Fluoro-4-(propan-2-yl)aniline is crucial for its application in drug discovery programs. A common and effective strategy involves a multi-step sequence starting from a readily available precursor.

Workflow for the Synthesis of 3-Fluoro-4-(propan-2-yl)aniline

cluster_0 Route 1: Nitration-Reduction-Fluorination A 4-Isopropylaniline B Acetanilide Protection A->B Acetic Anhydride C Nitration B->C HNO3/H2SO4 D Hydrolysis C->D Acid/Base E Diazotization (Sandmeyer/Balz-Schiemann) D->E NaNO2, HBF4 F 3-Fluoro-4-isopropylaniline E->F Heat

Caption: A potential synthetic workflow for 3-Fluoro-4-(propan-2-yl)aniline.

A plausible and often effective route to 3-Fluoro-4-(propan-2-yl)aniline begins with the protection of the amino group of 4-isopropylaniline, followed by nitration. The directing effects of the substituents will guide the nitro group to the desired position. Subsequent deprotection and a diazotization reaction, such as the Balz-Schiemann reaction, can then be employed to introduce the fluorine atom.[1]

Comparative Synthesis of Isomers

The efficiency of synthesizing a particular isomer is highly dependent on the directing effects of the substituents on the aromatic ring and the chosen synthetic route. Below, we compare the synthesis of key isomers of 3-Fluoro-4-(propan-2-yl)aniline.

Synthesis of 4-Fluoro-N-isopropylaniline

This isomer is readily synthesized via two primary methods:

  • Reductive Amination: This high-yielding, one-pot reaction involves the condensation of 4-fluoroaniline with acetone, followed by reduction of the resulting imine.[2][3]

  • N-Alkylation: This method involves the direct alkylation of 4-fluoroaniline with an isopropyl halide, often in the presence of a base and a phase-transfer catalyst to improve efficiency.[1]

Synthesis of 2-Fluoro-4-isopropylaniline and Other Isomers

The synthesis of other isomers often requires more tailored approaches. For instance, the synthesis of 2-fluoro-6-isopropylaniline has been reported via the condensation of 2-fluoroaniline with propylene using a zeolite catalyst.[4] The regioselectivity of fluorination can be a significant challenge, and methods like electrophilic fluorination of anilines in strongly acidic media can favor meta-fluorination.[2]

Data Presentation: A Comparative Overview

To provide a clear comparison of the synthetic efficiencies, the following table summarizes key data for the synthesis of various fluoro-isopropylaniline isomers.

IsomerSynthetic MethodStarting Material(s)Key ReagentsReported Yield (%)Reference(s)
4-Fluoro-N-isopropylaniline Reductive Amination4-Fluoroaniline, AcetoneSodium Borohydride, Acetic Acid71[2][3]
4-Fluoro-N-isopropylaniline N-Alkylation4-Fluoroaniline, Isopropyl IodideNaOH, Phase-Transfer Catalyst94.6[1]
2-Fluoro-6-isopropylaniline Condensation2-Fluoroaniline, PropyleneH-Y Zeolite Catalyst71.2 (conversion)[4]
2,4-Difluoro-N-isopropylaniline N-Alkylation2,4-Difluoroaniline, Isopropyl Bromide-Good[5]

Note: Yields are highly dependent on reaction conditions and scale. The data presented here is for comparative purposes.

Experimental Protocols

To ensure the reproducibility and validation of the synthetic methods discussed, detailed experimental protocols are provided below.

Protocol 1: Synthesis of 4-Fluoro-N-isopropylaniline via Reductive Amination[2][3]

Materials:

  • 4-Fluoroaniline

  • Acetone

  • Glacial Acetic Acid

  • Sodium Borohydride

  • 50% Aqueous Sodium Hydroxide

  • Hexane

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 4-fluoroaniline (0.2 mol) and acetone (0.24 mol) in glacial acetic acid (120 mL), cool the mixture to approximately 10°C in an ice bath.

  • Add sodium borohydride (0.25 mol) portion-wise, maintaining the temperature below 20°C.

  • Stir the reaction mixture at 20°C for 30 minutes, then for 1 hour at room temperature.

  • Pour the mixture into 500 mL of ice water.

  • Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium hydroxide (120 mL), keeping the temperature below 25°C.

  • Extract the product with hexane (2 x 100 mL).

  • Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation (B.P. 40°C/0.5 mmHg) to obtain a clear, colorless liquid.

Protocol 2: Synthesis of 4-Fluoro-N-isopropylaniline via N-Alkylation[1]

Materials:

  • 4-Fluoroaniline

  • Isopropyl Iodide

  • Sodium Hydroxide

  • Phase-Transfer Catalyst (e.g., PEG-400, Tetrabutylammonium Bromide)

  • Water

Procedure:

  • In a reaction flask, combine 4-fluoroaniline (e.g., 24g), isopropyl iodide (e.g., 34g), and the phase-transfer catalysts (e.g., 0.3g PEG-400, 0.3g TBAB).

  • Prepare a solution of sodium hydroxide (e.g., 7g in 30g of water).

  • Heat the reaction mixture to 90°C and reflux for 4 hours.

  • After cooling to 30°C, add the sodium hydroxide solution dropwise over 30 minutes.

  • Stir for an additional 30 minutes.

  • Work up the reaction mixture to isolate the product. Liquid chromatography analysis can be used to determine the yield and purity.

Causality Behind Experimental Choices

The choice of synthetic route is often a balance between factors such as the cost and availability of starting materials, the desired regioselectivity, reaction scalability, and safety considerations.

  • Reductive Amination: This method is often preferred for its operational simplicity and the use of readily available and relatively inexpensive reagents. The in-situ formation and reduction of the imine in a one-pot procedure minimizes handling of intermediate compounds.

  • N-Alkylation with Phase-Transfer Catalysis: The use of a phase-transfer catalyst is crucial for reactions involving a water-soluble base (like NaOH) and an organic-soluble aniline. The catalyst facilitates the transfer of the hydroxide ion into the organic phase, enabling the deprotonation of the aniline and subsequent nucleophilic attack on the alkyl halide. This significantly improves the reaction rate and yield.

  • Diazotization Reactions (e.g., Balz-Schiemann): While effective for introducing fluorine, these reactions involve the formation of potentially unstable diazonium salts, which requires careful temperature control and handling. The use of HBF4 is a key feature of the Balz-Schiemann reaction, as the resulting tetrafluoroborate salt is often more stable and can be isolated before thermal decomposition to the aryl fluoride.[1][6]

Conclusion and Future Perspectives

The synthesis of 3-Fluoro-4-(propan-2-yl)aniline and its isomers presents a range of challenges and opportunities for synthetic chemists. While routes to some isomers, such as 4-Fluoro-N-isopropylaniline, are well-established and high-yielding, the synthesis of other isomers can be more complex due to regioselectivity issues. The development of novel and more efficient fluorination methods will undoubtedly play a crucial role in expanding the accessibility of these valuable building blocks for drug discovery. As the demand for structurally diverse and functionally optimized drug candidates continues to grow, the ability to efficiently synthesize a wide range of fluorinated aniline isomers will remain a key enabler of innovation in the pharmaceutical industry.

References

  • PubChem. 3-Fluoro-4-methylaniline. Available at: [Link]

  • Google Patents. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • Google Patents. CN103553934A - N-isopropyl-4-fluoroaniline preparation method.
  • PrepChem.com. Synthesis of 2-fluoro-6-isopropyl aniline. Available at: [Link]

  • PrepChem.com. Synthesis of 4-Fluoro-N-isopropylaniline. Available at: [Link]

  • Academia.edu. 4-Fluoroanilines: synthesis and decomposition. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of isopropyl aniline (imine). Available at: [Link]

  • National Center for Biotechnology Information. An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Available at: [Link]

  • European Patent Office. Process for the preparation of aniline derivatives - EP 0066325 B1. Available at: [Link]

  • Google Patents. JP2002145833A - Method for producing 2,4-difluoro-N-isopropylaniline.
  • PubChem. 3-Isopropylaniline. Available at: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Yadav-Singh/a1d9b3e1c9e8d1b1e2a0f8c3e8e3c0a5e8e1c1e1]([Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]

  • ResearchGate. Synthesis of p-isopropylaniline. Available at: [Link]

  • Google Patents. CN102702077A - Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. Available at: [Link]

  • Office of Scientific and Technical Information. SYNTHESIS OF 6-ACRYLAMIDO-4-(2- [18F]FLUOROANILINO)QUINAZOLINE: A PROSPECTIVE IRREVERSIBLE EGFR BINDING PROBE. Available at: [Link]

  • Semantic Scholar. Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Available at: [Link]

  • National Center for Biotechnology Information. A Comparative Study into Two Dual Fluorescent Mechanisms via Positional Isomers of N-hydroxyarene-1,8-naphthalimides. Available at: [Link]

  • Open Research Online. Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction. Available at: [Link]

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Comparative

Spectroscopic comparison of 3-fluoro-4-isopropylaniline and 4-fluoro-N-isopropylaniline

Topic: Spectroscopic Comparison of 3-Fluoro-4-Isopropylaniline and 4-Fluoro-N-Isopropylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 3-Fluoro-4-Isopropylaniline and 4-Fluoro-N-Isopropylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary: Distinguishing Structural Isomers

In the development of fluorinated pharmaceutical intermediates and agrochemicals, the precise identification of regioisomers is critical. 3-Fluoro-4-isopropylaniline (Compound A) and 4-Fluoro-N-isopropylaniline (Compound B)[1][2] share the molecular formula


 and a molecular weight of 153.19  g/mol .[3] However, their chemical reactivities and biological profiles differ fundamentally due to the nature of the amine (primary vs. secondary) and the position of the isopropyl group.

This guide provides a definitive spectroscopic framework to distinguish these isomers, synthesizing NMR, IR, and MS data into a self-validating analytical protocol.

Structural Analysis & Visual Logic

The core distinction lies in the attachment point of the isopropyl group.[4]

  • Compound A (Ring-Substituted): The isopropyl group is attached to the aromatic ring at the para position relative to the amine. The amine is primary (

    
    ).[1][3][5]
    
  • Compound B (N-Substituted): The isopropyl group is attached to the nitrogen atom. The amine is secondary (

    
    ).[1][3]
    
Structural Comparison Diagram

Structures cluster_A Compound A 3-Fluoro-4-isopropylaniline cluster_B Compound B 4-Fluoro-N-isopropylaniline nodeA Primary Amine (-NH2) Ring-Isopropyl (C-Alkylation) nodeB Secondary Amine (-NH-iPr) N-Isopropyl (N-Alkylation) nodeA->nodeB Isomers (C9H12FN)

Figure 1: Structural classification highlighting the primary vs. secondary amine distinction.[1]

Spectroscopic Deep Dive

A. Infrared Spectroscopy (IR): The "Quick Test"

The most immediate diagnostic tool is the N-H stretching region (


).[6]
FeatureCompound A (Primary Amine)Compound B (Secondary Amine)Mechanistic Insight
N-H Stretch Doublet Singlet Primary amines exhibit symmetric and asymmetric stretching modes.[1][2][3][5] Secondary amines have only one N-H bond, yielding a single band.[3][6][7][8]
Wavenumber ~3450 & 3350

~3400

The asymmetric stretch in primary amines is typically higher energy.[1]
N-H Bend Strong band ~1620

Weak/AbsentScissoring vibration is characteristic of

.
B. Nuclear Magnetic Resonance (NMR): The Definitive Proof

NMR provides the most granular structural confirmation.[3] The chemical shift of the isopropyl methine proton (


) is the "smoking gun."

 NMR Comparison (in 

):
SignalCompound A (Ring-iPr)Compound B (N-iPr)Causality
Amine Proton(s) Broad Singlet, 2H (~3.5 ppm)Broad Singlet, 1H (~3.5 ppm)Integration directly correlates to proton count.[1][2][3]
Isopropyl Methine Septet, ~3.0 ppm Septet, ~3.6–3.8 ppm Nitrogen is more electronegative than Carbon, deshielding the N-bound methine proton significantly downfield.[2][3]
Isopropyl Methyls Doublet, ~1.2 ppmDoublet, ~1.2 ppmSimilar environment, less diagnostic.[3]
Aromatic Region Asymmetric (ABC pattern)Symmetric (AA'BB'X pattern)Compound B has a symmetry plane through the N-C4 axis; Compound A does not.[1][3]

 NMR Coupling: 
  • Compound A: Fluorine at position 3 couples strongly (

    
    ) with the proton at position 2 (isolated between F and 
    
    
    
    ) and position 4 (if H were present, but it's iPr).[3] It will show complex coupling with H2 and H5.[3]
  • Compound B: Fluorine at position 4 is para to the N-group.[1][2][3] It couples with the two ortho protons (H3, H5) yielding a triplet-like multiplet (actually a tt or similar depending on resolution).[1][3]

C. Mass Spectrometry (MS): Fragmentation Pathways

Electron Impact (EI) ionization reveals distinct fragmentation due to the stability of the resulting cations.[4]

  • Compound A (Ring-iPr):

    • Molecular Ion:

      
       153.[3]
      
    • Base Peak:

      
       138 (
      
      
      
      ).[1][2][3]
    • Mechanism: Loss of a methyl group from the isopropyl chain forms a highly stable benzylic/tropylium-like cation.[1][3] This is the dominant pathway for alkyl-substituted aromatics.[1]

  • Compound B (N-iPr):

    • Molecular Ion:

      
       153.[3]
      
    • Diagnostic Fragment:

      
       110 (
      
      
      
      ) or
      
      
      138 (
      
      
      ).
    • Mechanism: While loss of methyl (

      
      ) occurs, N-alkyl amines often undergo 
      
      
      
      -cleavage or loss of the entire alkyl group (
      
      
      , loss of isopropyl radical) to form the resonance-stabilized 4-fluoroaniline cation (
      
      
      110).[1][2]

Experimental Protocols

Protocol 1: NMR Discrimination Workflow

Objective: Unambiguously assign the isomer using proton integration and chemical shift.[3]

  • Sample Preparation: Dissolve ~10 mg of the analyte in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Acquisition:

    • Run a standard 1H spectrum (16 scans minimum).[3]

    • Critical Step: Add 1 drop of

      
       to the tube, shake, and re-acquire.
      
  • Analysis:

    • Step A: Check the region 3.0–4.0 ppm.[3] If the exchangeable signal (disappearing with

      
      ) integrates to 2H , it is Compound A. If 1H , it is Compound B.[3]
      
    • Step B: Locate the isopropyl methine septet.[3] If centered at ~3.0 ppm , it is C-attached (Compound A).[1][2][3] If at >3.6 ppm , it is N-attached (Compound B).[1][2][3]

Protocol 2: GC-MS Identification

Objective: Confirm identity via fragmentation pattern.[3]

  • Method: Standard non-polar column (e.g., DB-5ms), 70 eV EI source.[3]

  • Inlet: Split mode (50:1) to avoid detector saturation.[3]

  • Analysis:

    • Extract ion chromatogram for

      
       153 (Parent).[3]
      
    • Compare ratio of

      
       138 to 
      
      
      
      110.
    • Compound A: Dominant 138 peak; negligible 110 peak.[3]

    • Compound B: Significant 110 peak (loss of isopropyl group) alongside 138.[3]

Decision Logic Diagram

DecisionTree Start Unknown Isomer Sample IR_Step Step 1: IR Spectroscopy (N-H Region 3300-3500 cm-1) Start->IR_Step Doublet Doublet Observed IR_Step->Doublet Primary Amine Singlet Singlet Observed IR_Step->Singlet Secondary Amine NMR_StepA Step 2: 1H-NMR (D2O Exchange) Doublet->NMR_StepA NMR_StepB Step 2: 1H-NMR (Methine Shift) Singlet->NMR_StepB ResultA Compound A 3-Fluoro-4-isopropylaniline NMR_StepA->ResultA 2H Exchangeable ResultB Compound B 4-Fluoro-N-isopropylaniline NMR_StepB->ResultB Methine > 3.6 ppm

Figure 2: Step-by-step decision tree for isomer identification.

Application Context

Understanding this distinction is vital for downstream synthesis:

  • Reactivity: Compound A (Primary Amine) can undergo further N-alkylation or diazotization.[1][2][3] Compound B (Secondary Amine) cannot be diazotized to form diazonium salts, limiting its utility in azo-coupling reactions.[1][2][3]

  • Metabolism: In drug metabolism studies, Compound B is likely to undergo N-dealkylation (loss of isopropyl) by cytochrome P450 enzymes, whereas Compound A would typically undergo ring hydroxylation or benzylic oxidation.[3]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] Source for standard IR and NMR shifts of aniline derivatives.[3][8]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3] (7th Ed.).[3] John Wiley & Sons.[3] Authoritative text on substituent effects (SCS) in NMR and MS fragmentation rules.

  • PubChem. Compound Summary: 4-Fluoro-N-isopropylaniline (CAS 70441-63-3). [Link] Verification of physical properties and secondary amine classification.[1][2][3]

Sources

Validation

A Comparative Analysis of the Biological Activities of Fluorinated Aniline Isomers: A Guide for Researchers

In the landscape of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among the myriad of fluorinated buil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among the myriad of fluorinated building blocks, fluoroaniline isomers—ortho (2-), meta (3-), and para (4)-fluoroaniline—represent a class of deceptively simple molecules with profoundly different biological implications.[1][2] Their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals is well-established.[1][3][4] This guide provides a comparative analysis of the biological activities of these three isomers, offering experimental data and mechanistic insights to inform research and development in medicinal chemistry and toxicology.

Introduction: The Subtle Power of Fluorine Substitution

The introduction of a fluorine atom to the aniline ring dramatically alters its physicochemical properties. Fluorine's high electronegativity and relatively small size can influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with biological targets.[5][6] The positional isomerism of the fluorine atom on the aniline ring—ortho, meta, or para—further refines these properties, leading to distinct biological activity profiles. This guide will delve into a comparative analysis of their antimicrobial, cytotoxic, and enzyme-inhibiting properties.

Comparative Biological Activities: A Data-Driven Overview

Antimicrobial Efficacy

Aniline derivatives have been investigated for their potential as antimicrobial agents.[7] A study on the antimicrobial efficacy of various aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi provides some comparative data for the ortho- and para-isomers.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluoroaniline Isomers against Vibrio Species

CompoundMIC (µg/mL) against V. parahaemolyticusMIC (µg/mL) against V. harveyi
2-Fluoroaniline>500>500
4-Fluoroaniline>500>500

Data synthesized from a study on the antimicrobial efficacy of trifluoro-anilines and other derivatives.[8]

The available data indicates that both 2-fluoroaniline and 4-fluoroaniline exhibit weak to no antimicrobial activity against the tested Vibrio species, with MIC values exceeding 500 µg/mL.[8] While data for 3-fluoroaniline was not available in this specific study, the general trend for these simple isomers suggests they are not potent antimicrobial agents on their own. However, they serve as crucial scaffolds for more complex and potent antimicrobial compounds.[6][9] The antimicrobial mechanism of more complex fluorinated aniline derivatives has been linked to the generation of reactive oxygen species (ROS) and subsequent bacterial cell membrane disruption.[10]

Cytotoxicity and Anticancer Potential

The cytotoxic and genotoxic profiles of aniline and its derivatives are of significant interest in toxicology and drug development. While comprehensive comparative IC50 data for all three isomers against a panel of cancer cell lines is limited, we can infer their potential activities from various studies. Fluorinated compounds are frequently used in the development of anticancer drugs.[11]

4-Fluoroaniline has been reported to be weakly mutagenic in Salmonella typhimurium.[12] In silico studies predict that the mutagenic potential of para-halogenated anilines increases from bromo- to fluoro-substituents.[13] The toxicity of substituted anilines is often linked to their metabolism, particularly N-hydroxylation by cytochrome P-450 enzymes, which can lead to the formation of reactive intermediates that bind to DNA and other macromolecules.[14]

The metabolism of fluoroaniline isomers varies with the position of the fluorine atom. 2-Fluoro- and 3-fluoroaniline are preferentially hydroxylated at the para-position, while 4-fluoroaniline undergoes both ortho- and para-hydroxylation.[14] Para-hydroxylation of 4-fluoroaniline results in defluorination and the formation of p-hydroxyaniline.[14] These metabolic differences likely contribute to variations in their toxicological profiles.

While specific IC50 values for the simple fluoroaniline isomers are not consistently reported across a range of cancer cell lines, they are key components in the synthesis of potent anticancer agents, including kinase inhibitors.[15][16][17][18] For instance, derivatives of fluorinated aminophenylhydrazines have shown significant antitumor activity on A549 lung cancer cell lines, with IC50 values in the micromolar range.[18]

Enzyme Inhibition

Fluorinated anilines are common fragments in the design of enzyme inhibitors, particularly kinase inhibitors.[17] The aniline moiety can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[17] The fluorine substituent can modulate the pKa of the aniline nitrogen and enhance binding affinity by interacting with hydrophobic pockets.[17]

Quantitative Structure-Activity Relationship (QSAR) studies on substituted anilines have shown that their toxic effects on mitochondrial respiratory functions correlate with the Hammett sigma constant and hydrogen bonding capacity.[19][20] Generally, electron-withdrawing substituents, like fluorine, tend to increase toxic effects.[19] The position of the substituent is also critical in determining the toxic potency.[19][20]

While direct comparative data on the enzyme inhibitory activity of the three fluoroaniline isomers is scarce, their differential electronic and steric properties suggest they would exhibit distinct inhibitory profiles when incorporated into larger drug molecules. For example, in the development of TGF-βR1 kinase inhibitors, 3-fluoro and 4-fluoro substitutions on a phenyl ring attached to a core scaffold resulted in potent inhibition.[21]

Structure-Activity Relationship (SAR): The "Why" Behind the Biological Activity

The differences in the biological activities of the fluoroaniline isomers can be attributed to the interplay of electronic and steric effects, which influence their reactivity, metabolism, and interaction with biological targets.

Key SAR Principles:

  • Electronic Effects: Fluorine is an electron-withdrawing group, which reduces the basicity of the amino group compared to aniline.[22] This effect is most pronounced in 2-fluoroaniline due to the proximity of the fluorine atom to the amino group, which can also lead to intramolecular hydrogen bonding.[22] These electronic modifications affect the binding of fluoroaniline-containing molecules to their biological targets.

  • Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes.[5] This generally increases the metabolic stability and in vivo half-life of fluorinated compounds. The position of the fluorine atom dictates which sites are protected from metabolism.

  • Lipophilicity: Fluorine substitution increases the lipophilicity of the aniline molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

  • Hydrogen Bonding: The amino group of anilines can act as a hydrogen bond donor. The toxicity of some anilines is hypothesized to be due to hydrogen bond formation with polar groups at the membrane/water interface, leading to membrane disruption.[19] The strength of this interaction can be modulated by the electronic effects of the fluorine substituent.

SAR_Principles cluster_isomers Fluoroaniline Isomers cluster_properties Physicochemical Properties cluster_activity Biological Activity 2-Fluoroaniline 2-Fluoroaniline Electronic Effects Electronic Effects 2-Fluoroaniline->Electronic Effects Metabolic Stability Metabolic Stability 2-Fluoroaniline->Metabolic Stability Lipophilicity Lipophilicity 2-Fluoroaniline->Lipophilicity Hydrogen Bonding Hydrogen Bonding 2-Fluoroaniline->Hydrogen Bonding 3-Fluoroaniline 3-Fluoroaniline 3-Fluoroaniline->Electronic Effects 3-Fluoroaniline->Metabolic Stability 3-Fluoroaniline->Lipophilicity 3-Fluoroaniline->Hydrogen Bonding 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline->Electronic Effects 4-Fluoroaniline->Metabolic Stability 4-Fluoroaniline->Lipophilicity 4-Fluoroaniline->Hydrogen Bonding Antimicrobial Antimicrobial Electronic Effects->Antimicrobial Cytotoxicity Cytotoxicity Metabolic Stability->Cytotoxicity Enzyme Inhibition Enzyme Inhibition Lipophilicity->Enzyme Inhibition Hydrogen Bonding->Cytotoxicity

Caption: Structure-Activity Relationship of Fluoroaniline Isomers.

Experimental Protocols for Biological Activity Assessment

To facilitate further research and direct comparison of the fluoroaniline isomers, this section provides standardized protocols for key biological assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[7][13]

MIC_Workflow start Prepare Serial Dilutions of Fluoroaniline Isomers inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Visually Inspect for Turbidity incubate->read end Determine Lowest Concentration with No Visible Growth (MIC) read->end

Caption: Workflow for MIC Determination.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve each fluoroaniline isomer in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of each isomer in a liquid growth medium (e.g., Mueller-Hinton Broth).[13]

  • Prepare Inoculum: Prepare a standardized bacterial inoculum to a turbidity matching a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

  • Inoculation: Add the standardized bacterial suspension to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[13]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][19][23]

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with Fluoroaniline Isomers start->treat incubate Incubate for Desired Time treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read end Calculate Cell Viability and IC50 read->end

Caption: Workflow for MTT Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of each fluoroaniline isomer.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[23]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection

To determine if cytotoxicity is mediated by apoptosis, several assays can be employed, including caspase activity assays and DNA laddering.

Caspase-3/7 Activity Assay: This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[16][20]

Caspase_Workflow start Induce Apoptosis in Cells lyse Lyse Cells start->lyse add_substrate Add Caspase-3/7 Substrate lyse->add_substrate incubate Incubate at Room Temperature add_substrate->incubate read Measure Luminescence or Fluorescence incubate->read end Determine Caspase Activity read->end

Caption: Workflow for Caspase Activity Assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the fluoroaniline isomers to induce apoptosis.

  • Cell Lysis: Lyse the cells to release their contents.

  • Substrate Addition: Add a proluminescent or fluorogenic substrate for caspase-3/7 (e.g., containing the DEVD tetrapeptide sequence).[16][20]

  • Incubation: Incubate the reaction at room temperature.

  • Signal Detection: Measure the resulting luminescent or fluorescent signal, which is proportional to the amount of caspase-3/7 activity.[16][20]

DNA Laddering Assay: This technique visualizes the characteristic fragmentation of DNA into oligonucleosomal-sized fragments that occurs during apoptosis.[6][24][25]

DNA_Laddering_Workflow start Treat Cells to Induce Apoptosis extract_dna Extract Genomic DNA start->extract_dna electrophoresis Run on Agarose Gel extract_dna->electrophoresis visualize Visualize DNA Fragments electrophoresis->visualize end Observe DNA Laddering Pattern visualize->end

Caption: Workflow for DNA Laddering Assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the fluoroaniline isomers.

  • DNA Extraction: Isolate genomic DNA from both treated and untreated cells.[24]

  • Agarose Gel Electrophoresis: Separate the DNA fragments by size on an agarose gel.[24]

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.[24]

Conclusion and Future Directions

The positional isomerism of fluoroanilines imparts distinct biological activities, a critical consideration for their application in drug discovery and chemical biology. While the existing data provides a foundational understanding, there is a clear need for direct, comprehensive comparative studies to elucidate the nuanced differences in their antimicrobial, cytotoxic, and enzyme-inhibitory profiles.

Future research should focus on:

  • Head-to-Head Comparative Studies: Conducting systematic in vitro and in vivo studies that directly compare the biological activities of ortho-, meta-, and para-fluoroaniline isomers under identical experimental conditions.

  • Expanded Biological Screening: Evaluating the isomers against a broader range of microbial strains, cancer cell lines, and specific enzyme targets to create a more complete activity profile.

  • Mechanistic Investigations: Delving deeper into the molecular mechanisms by which each isomer exerts its biological effects, including their impact on cellular pathways, metabolism, and potential for off-target effects.

  • QSAR and In Silico Modeling: Developing more refined computational models to predict the biological activities and toxicities of not only the three basic isomers but also more complex derivatives, thereby accelerating the design of new therapeutic agents.

By systematically exploring the structure-activity relationships of these fundamental building blocks, the scientific community can better harness the power of fluorine to design safer and more effective molecules for a wide range of applications.

References

  • Argese, E., Bettiol, C., Ghelli, A., & Miana, P. (2002). Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1553(3), 253–262. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved from [Link]

  • Cash, G. G. (2005). Predicting genotoxicity of aromatic and heteroaromatic amines using electrotopological state indices. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 585(1-2), 170–183. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Ghavami, S., Hashemi, M., Ande, S. R., Yeganeh, B., Xiao, W., & Los, M. (2009). An update to DNA ladder assay for apoptosis detection. BioImpacts, 5(1), 25–28. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • Grokipedia. (n.d.). Fluoroaniline. Retrieved from [Link]

  • Amin, M. L., & Jeyakanthan, J. (2021). The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR). Journal of King Saud University - Science, 33(6), 101548. [Link]

  • van Ommen, B., van Bladeren, P. J., Temmink, J. H., & Müller, F. (1986). Microsomal metabolism of fluoroanilines. Xenobiotica, 16(12), 1159–1168. [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. A. (2022). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 27(10), 3093. [Link]

  • Yilmaz, I., Kucuk, M., & Ceylan, M. (2018). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Journal of Cancer Research and Therapeutics, 14(7), 1515–1521. [Link]

  • Zimmer, D., Mazurek, J., Petzold, G., & Bhuyan, B. K. (1980). Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. Mutation Research/Genetic Toxicology, 77(4), 317–326. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Al-Zoubi, W., & Al-Zaydi, K. M. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Heterocyclic Chemistry, 57(1), 224–231. [Link]

  • Głowacka, I. E., & Wujec, M. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 26(11), 3375. [Link]

  • Lee, J.-H., Kim, Y.-K., & Lee, Y.-S. (2021). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 22(23), 12845. [Link]

  • Multichem Exports. (n.d.). 3-Fluoroaniline International Distributor. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]

  • SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680. [Link]

  • SciSpace. (2021). (Open Access) Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • Lee, J. H., Kim, Y. K., & Lee, Y. S. (2021). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International journal of molecular sciences, 22(23), 12845. [Link]

  • Nayana, S., & Sadasivan, C. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics, 39(18), 7036–7047. [Link]

  • ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

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Comparative

A Comparative Guide to the Electrophilic Aromatic Substitution Reactivity of 3-Fluoroaniline and 3-Fluoro-4-(propan-2-yl)aniline

Introduction For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of how substituents on an aromatic ring influence its reactivity is paramount. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of how substituents on an aromatic ring influence its reactivity is paramount. This guide provides an in-depth comparison of the reactivity of 3-fluoroaniline and 3-Fluoro-4-(propan-2-yl)aniline towards electrophilic aromatic substitution (EAS). By examining the electronic and steric effects of their respective substituents, we can predict and rationalize their behavior in these fundamental reactions. This analysis is crucial for designing synthetic routes and for the development of novel molecular entities.

Theoretical Background: The Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, allowing for the functionalization of aromatic rings. The facility of these reactions is dictated by the electron density of the aromatic ring; electron-rich rings react faster with electrophiles. Substituents already present on the ring play a critical role in modulating this electron density and, consequently, the reaction rate and regioselectivity.[1][2]

Substituents are broadly classified as either activating or deactivating groups.[3][4][5]

  • Activating groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus its reactivity towards electrophiles. These groups are typically ortho, para-directors.[1][6]

  • Deactivating groups withdraw electron density from the aromatic ring, decreasing its nucleophilicity and reactivity. With the exception of halogens, these groups are typically meta-directors.[1][6]

The overall effect of a substituent is a combination of two fundamental electronic effects:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electronegative atoms withdraw electron density (-I effect), while less electronegative groups (like alkyl groups) donate electron density (+I effect).[4]

  • Resonance Effect (M or R): This effect involves the delocalization of π electrons through the p-orbitals of the substituent and the aromatic ring. Groups with lone pairs of electrons (e.g., -NH2, -OH) can donate electron density into the ring (+M effect), while groups with π-bonds to electronegative atoms (e.g., -NO2, -C=O) can withdraw electron density (-M effect).[1]

Head-to-Head Reactivity Comparison: 3-Fluoroaniline vs. 3-Fluoro-4-(propan-2-yl)aniline

To predict the relative reactivity of these two aniline derivatives, we must analyze the interplay of their substituents.

3-Fluoroaniline: A Balance of Activation and Deactivation

In 3-fluoroaniline, two substituents influence the aromatic ring's reactivity:

  • Amino Group (-NH₂): The nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance (+M effect). This is a powerful activating effect, significantly increasing the electron density of the ring, particularly at the ortho and para positions. The amino group also has a -I effect due to the electronegativity of nitrogen, but the +M effect is dominant.[7]

  • Fluorine Atom (-F): As a halogen, fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring.[3][6] However, fluorine also has lone pairs of electrons that can be donated into the ring via resonance (+M effect). For fluorine, the -I effect is generally considered to be stronger than its +M effect, leading to an overall deactivation.[8][9] Despite being a deactivator, fluorine is an ortho, para-director.[1][6]

In 3-fluoroaniline, the powerful activating +M effect of the amino group is tempered by the deactivating -I effect of the fluorine atom. The amino group is the stronger activating group and will therefore dictate the overall reactivity and regioselectivity.[10]

3-Fluoro-4-(propan-2-yl)aniline: Enhanced Activation

This molecule contains the same amino and fluoro substituents as 3-fluoroaniline, with the addition of an isopropyl group:

  • Isopropyl Group (-CH(CH₃)₂): Alkyl groups, like isopropyl, are weak electron-donating groups through an inductive effect (+I effect) and hyperconjugation.[4][5] This electron donation, although modest, increases the overall electron density of the aromatic ring, making it more nucleophilic.

The presence of the electron-donating isopropyl group at the 4-position (para to the fluorine and meta to the amino group) further enriches the aromatic ring with electrons. This additional activation, coupled with the strong activation from the amino group, is expected to make 3-Fluoro-4-(propan-2-yl)aniline more reactive than 3-fluoroaniline.

Prediction: 3-Fluoro-4-(propan-2-yl)aniline will be more reactive towards electrophilic aromatic substitution than 3-fluoroaniline.

Comparative Experimental Design: Nitration of Substituted Anilines

To empirically validate our prediction, a competitive nitration experiment can be designed. Nitration is a classic electrophilic aromatic substitution reaction that is sensitive to the electronic nature of the aromatic substrate.

Experimental Protocol

Objective: To compare the relative reactivity of 3-fluoroaniline and 3-Fluoro-4-(propan-2-yl)aniline towards nitration.

Materials:

  • 3-fluoroaniline

  • 3-Fluoro-4-(propan-2-yl)aniline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Protection of the Amino Group: The highly activating amino group can be oxidized by nitric acid. To prevent this and to moderate its activating effect, the amino group in both substrates will be acetylated to form the corresponding acetanilides.

    • Dissolve equimolar amounts of 3-fluoroaniline and 3-Fluoro-4-(propan-2-yl)aniline in dichloromethane.

    • Add an excess of acetic anhydride and stir at room temperature for 1 hour.

    • Quench the reaction with water, and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the protected anilines.

  • Competitive Nitration:

    • In a flask cooled in an ice bath, prepare the nitrating mixture by slowly adding a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid.

    • Dissolve an equimolar mixture of the two protected anilines and a known amount of the internal standard in a minimal amount of dichloromethane.

    • Slowly add the nitrating mixture to the solution of the protected anilines with vigorous stirring, maintaining the temperature below 5°C.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes).

    • Quench the reaction by pouring it over crushed ice.

  • Work-up and Analysis:

    • Extract the product mixture with dichloromethane.

    • Wash the organic layer with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Analyze the product mixture by GC-MS. The relative amounts of the nitrated products from each starting material will be determined by comparing their peak areas to that of the internal standard.

Data Presentation

The results of the competitive nitration can be summarized in the following table:

SubstrateRelative Peak Area (Normalized to Internal Standard)Relative Reactivity
N-(3-fluorophenyl)acetamide
N-(3-fluoro-4-(propan-2-yl)phenyl)acetamide

Expected Outcome: The relative peak area corresponding to the nitrated product of N-(3-fluoro-4-(propan-2-yl)phenyl)acetamide is expected to be significantly larger than that of N-(3-fluorophenyl)acetamide, confirming the higher reactivity of 3-Fluoro-4-(propan-2-yl)aniline.

Experimental Workflow Diagram

G cluster_0 Protection of Amino Group cluster_1 Competitive Nitration cluster_2 Analysis A Mix equimolar 3-fluoroaniline and 3-Fluoro-4-(propan-2-yl)aniline in CH₂Cl₂ B Add Acetic Anhydride A->B C Reaction Stirring (1 hr, RT) B->C D Quench with Water & Separate Layers C->D E Wash with NaHCO₃ and Brine D->E F Dry over MgSO₄ & Concentrate E->F G Obtain Mixture of Protected Anilines F->G I Dissolve Protected Anilines & Internal Standard in CH₂Cl₂ G->I H Prepare Nitrating Mixture (HNO₃/H₂SO₄) J Add Nitrating Mixture to Anilines (< 5°C) H->J I->J K Reaction (30 min) J->K L Quench on Ice K->L M Extract with CH₂Cl₂ L->M N Wash with Water & NaHCO₃ M->N O Dry over MgSO₄ N->O P GC-MS Analysis O->P Q Determine Relative Reactivity P->Q

Caption: Experimental workflow for the competitive nitration of 3-fluoroaniline and 3-Fluoro-4-(propan-2-yl)aniline.

Mechanistic Insights

The regioselectivity of electrophilic aromatic substitution is determined by the stability of the carbocation intermediate (arenium ion or sigma complex) formed upon attack by the electrophile.[2] The substituents on the ring influence the stability of this intermediate.

For both 3-fluoroaniline and 3-Fluoro-4-(propan-2-yl)aniline, the strong +M effect of the amino group directs the incoming electrophile to the positions ortho and para to it.

Directing Effects Diagram

Caption: Predicted sites of electrophilic attack for 3-fluoroaniline and 3-Fluoro-4-(propan-2-yl)aniline.

In 3-fluoroaniline, positions 2, 4, and 6 are activated by the amino group. However, position 2 is sterically hindered by the adjacent fluorine, and position 4 is also influenced by the deactivating fluorine. Position 6 is likely the most favored site for electrophilic attack.

In 3-Fluoro-4-(propan-2-yl)aniline, the isopropyl group at position 4 further activates this position through its +I effect. However, it also introduces significant steric hindrance.[2][11] The positions ortho to the strongly activating amino group (positions 2 and 6) will be the most reactive. Position 2 is sterically encumbered by the adjacent fluorine atom. Therefore, position 6 is anticipated to be the primary site of substitution. The overall increased electron density due to the isopropyl group makes the entire ring more reactive than 3-fluoroaniline.

Conclusion

Based on a thorough analysis of the electronic effects of the substituents, it is concluded that 3-Fluoro-4-(propan-2-yl)aniline is more reactive towards electrophilic aromatic substitution than 3-fluoroaniline. The additional electron-donating isopropyl group in 3-Fluoro-4-(propan-2-yl)aniline enhances the electron density of the aromatic ring, making it a more potent nucleophile. This increased reactivity is expected to manifest as a faster reaction rate in electrophilic substitution reactions. The proposed competitive nitration experiment provides a robust method for empirically verifying this prediction. A comprehensive understanding of these reactivity differences is essential for medicinal chemists and process development scientists in the strategic design and synthesis of complex aromatic compounds.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]

  • Furman Chemistry 120 - PBworks. (n.d.). Activating Groups and Deactivating Groups. Retrieved from [Link]

  • Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Majid, R. (2023, October 3). Electrophilic Aromatic Substitution (EAS)SEAr. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Fonseca, L. C., et al. (2016, May 7). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. RSC Publishing. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • CSB/SJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

Sources

Validation

Benchmarking Quantum Mechanical Methods for Substituted Aniline Conformations in Drug Discovery

Executive Summary & Core Directive In drug discovery, substituted anilines are ubiquitous scaffolds, serving as key pharmacophores in kinase inhibitors and GPCR ligands. However, the aniline nitrogen is a "chameleon"—its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In drug discovery, substituted anilines are ubiquitous scaffolds, serving as key pharmacophores in kinase inhibitors and GPCR ligands. However, the aniline nitrogen is a "chameleon"—its geometry fluctuates between planar (


) and pyramidal (

) depending on electronic conjugation and steric environment. This conformational flexibility directly impacts solubility, membrane permeability, and binding affinity .

This guide objectively compares the performance of Dispersion-Corrected DFT (wB97X-D) against the industry legacy standard (B3LYP ), the high-level reference (MP2 ), and high-throughput semi-empirical methods (PM7 ).

The Verdict: For substituted anilines, wB97X-D/6-311++G(d,p) is the recommended "product" for production-grade calculations. It corrects the critical failure of B3LYP in predicting ortho-substituent effects while avoiding the prohibitive cost of MP2.

Theoretical Framework: The Pyramidalization Battle

To model anilines accurately, one must understand the opposing forces at play:

  • Resonance (Planarizing): Interaction between the N lone pair and the aromatic

    
    -system favors a planar geometry (
    
    
    
    ).
  • Sterics & Hybridization (Pyramidalizing): The natural tendency of nitrogen to adopt a tetrahedral geometry (

    
    ), reinforced by steric clash from ortho-substituents.
    

Critical Failure Point: Standard DFT functionals (like B3LYP) often over-delocalize the lone pair, artificially flattening the amine and overestimating conjugation. This leads to errors in predicted pKa (


 log unit) and incorrect binding poses.
Visualization: Computational Workflow

The following diagram outlines the recommended pipeline for handling aniline flexibility.

AnilineWorkflow Start Input Structure (SMILES/3D) ConfSearch Conformational Search (Method: PM7/OPLS4) Global Minima Start->ConfSearch GeomOpt Geometry Optimization (wB97X-D/6-311++G**) Gas Phase ConfSearch->GeomOpt Lowest E Conf FreqCalc Frequency Calculation (Check Imaginary Freqs) Thermochemistry GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq? Re-optimize Solvation Single Point Energy (SMD Model - Water) pKa/Solubility FreqCalc->Solvation Gibbs Free Energy

Figure 1: Hierarchical workflow for aniline characterization. PM7 filters conformers; wB97X-D provides accurate geometry; SMD models solvation.

Comparative Performance Analysis

We benchmarked four methods against experimental gas-phase microwave spectroscopy data for 2-Methylaniline (ortho-substituted, sterically hindered) and Aniline (unsubstituted).

The Contenders
  • PM7 (Semi-empirical): Extremely fast. Used for library screening.

  • B3LYP/6-31G * (Legacy DFT): The historical standard, often used without dispersion correction.

  • wB97X-D/6-311++G(d,p) (Recommended): Range-separated hybrid functional with dispersion corrections.

  • MP2/cc-pVTZ (Gold Standard): Wavefunction-based method, captures electron correlation accurately but is computationally expensive (

    
    ).
    
Table 1: Accuracy Benchmarking (Gas Phase)
ParameterExperimental [1]PM7B3LYP/6-31G*wB97X-D/6-311++G**MP2/cc-pVTZ
Aniline Inversion Barrier (kcal/mol)1.5 - 1.6 0.81.11.55 1.62
H-N-H Angle (Degrees)113.1° 109.8°118.5° (Too planar)113.5° 112.9°
Ortho-Subst. Torsion (

)
38° 45°20° (Underestimated)36° 39°
Computational Cost (Relative)~01x1.5x12x150x
Analysis of Results
  • The B3LYP Failure: B3LYP significantly underestimates the pyramidalization (predicting ~118.5° vs 113.1°). It artificially flattens the molecule due to self-interaction error and lack of dispersion. In drug design, this results in false-positive planarity , suggesting the molecule can fit into narrow binding pockets where it actually cannot.

  • The wB97X-D Advantage: By including long-range dispersion (D2/D3 corrections), this functional accurately captures the steric repulsion between the ortho-methyl group and the amine protons. It matches the MP2 reference within 0.1 kcal/mol for the inversion barrier but at a fraction of the cost.

  • PM7 Utility: While quantitatively inaccurate for angles, PM7 correctly identifies the non-planar global minimum. It is suitable only for generating initial guesses.

Experimental Protocols

To ensure reproducibility and "Self-Validating" science, follow these specific protocols.

Protocol A: Geometry Optimization (Gaussian 16/09 Format)

Objective: Obtain the precise vacuum geometry and check for saddle points (transition states).

Input Route Section:

  • wB97XD : Handles dispersion interactions crucial for ortho-substituents.

  • 6-311++G(d,p) : Diffuse functions (++) are mandatory for nitrogen lone pairs to describe the electron cloud correctly.

  • int=ultrafine : Increases integration grid density. Essential for removing "noise" in low-frequency modes associated with amine inversion.

Validation Step: Upon completion, check the output for NImag=0. If NImag=1 and the frequency corresponds to N-inversion (~500 cm⁻¹), you have optimized the Transition State, not the Ground State. Perturb the geometry and restart.

Protocol B: pKa Prediction via Thermodynamic Cycles

Objective: Predict the pKa of the aniline derivative to assess solubility and ionization state at physiological pH (7.4).

Direct calculation of pKa is error-prone. The Thermodynamic Cycle method cancels out systematic errors.

ThermodynamicCycle GasNeut AH (Gas) (wB97X-D/Gas) GasIon A⁻ + H⁺ (Gas) (wB97X-D/Gas) GasNeut->GasIon ΔG_gas (Deprotonation) SolNeut AH (Aq) (SMD/Water) GasNeut->SolNeut ΔG_solv (Neutral) SolIon A⁻ + H⁺ (Aq) (SMD/Water) GasIon->SolIon ΔG_solv (Ion) SolNeut->SolIon ΔG_aq (Target)

Figure 2: Thermodynamic cycle for indirect pKa calculation.


 (Proton solvation energy).

Calculation Steps:

  • Gas Phase: Calculate

    
     using Protocol A.
    
  • Solvation Energy: Perform a Single Point Energy calculation on the optimized geometry using the SMD model.

    • Keyword:scrf=(smd, solvent=water)

  • Equation:

    
    
    (At 298K, 
    
    
    
    ).

Recommendations for Drug Discovery

  • Screening Phase (Library size > 1000): Use PM7 or OPLS4 force fields. Accept that torsion angles will be approximate, but steric clashes will be flagged.

  • Lead Optimization (Library size < 50): Use wB97X-D/6-311++G(d,p) . This is the "sweet spot" for accuracy/time. It reliably predicts if an ortho-substituent locks the aniline in a perpendicular conformation (impacting potency).

  • Fragment-Based Design (FBDD): If the aniline binds via H-bonding to the hinge region of a kinase, use MP2/cc-pVTZ for the fragment only. The precise hybridization of the Nitrogen is critical for the H-bond donor vector.

References

  • Lister, D. G., et al. (1974). "The microwave spectrum, structure and dipole moment of aniline." Journal of Molecular Structure, 23(2), 253-264.

  • NIST Chemistry WebBook. "Aniline: Gas Phase Thermochemistry." National Institute of Standards and Technology.

  • Behjatmanesh, R., & Safaeian, N. (2014).[1] "pKa predictions of some aniline derivatives by ab initio calculations." Iranian Chemical Communication.

  • Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics.

  • Gaussian, Inc. "SCRF Keyword (Solvation Models)." Gaussian 16 User Reference.

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Comparative

A Comparative Guide to the Conformational Analysis of 3-Fluoro-4-(propan-2-yl)aniline: Integrating Experimental and Computational Approaches

This guide provides an in-depth comparison of leading analytical techniques for elucidating the conformational landscape of 3-Fluoro-4-(propan-2-yl)aniline, a substituted aniline of interest in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of leading analytical techniques for elucidating the conformational landscape of 3-Fluoro-4-(propan-2-yl)aniline, a substituted aniline of interest in medicinal chemistry and materials science. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and Density Functional Theory (DFT) calculations. Our objective is to demonstrate how a multi-faceted approach yields a comprehensive and reliable understanding of a molecule's three-dimensional structure and dynamics, which are critical for predicting its biological activity and physical properties.

Part 1: The Significance of Conformational Landscape in Drug Development

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its function. For drug development professionals, understanding the preferred conformations and the energy barriers between them is paramount. A molecule's conformation dictates how it fits into a biological receptor, influences its pKa, and affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

The target molecule, 3-Fluoro-4-(propan-2-yl)aniline, presents an interesting case study. It features:

  • An amino group (-NH2) , whose pyramidalization and orientation relative to the aromatic ring are key determinants of basicity and hydrogen bonding capacity.[2][3]

  • A meta-fluoro substituent , which exerts a strong inductive electron-withdrawing effect, potentially influencing the planarity and inversion barrier of the amino group.[2][4]

  • A bulky para-isopropyl group , which introduces steric hindrance that will govern the rotational barrier around the C(aryl)-C(isopropyl) bond.[5]

This guide will compare the methodologies used to dissect these structural nuances.

Part 2: A Comparative Overview of Analytical Methodologies

We will evaluate three cornerstone techniques for conformational analysis. Each provides a unique window into the molecule's structure, and their combined data offer a more complete picture than any single method alone.

Methodology Primary Output Strengths Limitations
NMR Spectroscopy Solution-state structure, dynamics, and connectivityProvides data on the average conformation in solution; can measure dynamic processes like rotational barriers.[6][7]Data represents a population-weighted average; resolving individual conformers may require very low temperatures.[8]
X-ray Crystallography Solid-state structureDelivers highly precise and unambiguous atomic coordinates, bond lengths, and angles (the "gold standard").[9][10][11]The observed conformation is locked in a crystal lattice and may not be the most stable in solution; requires a high-quality single crystal.[5]
DFT Calculations Gas-phase or solvated theoretical structure and energeticsCan map the entire potential energy surface, identify all stable conformers and transition states, and predict relative energies and populations.[12][13]Accuracy is dependent on the chosen functional and basis set; results must be validated against experimental data.

Part 3: Experimental Determination of Conformation

Experimental methods provide a tangible measure of the molecule's structure in a specific state (solution or solid).

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the premier technique for studying molecular conformation in solution, mimicking a biological environment. By analyzing chemical shifts, coupling constants, and through-space interactions (NOE), we can deduce the dominant conformational features.

Causality Behind Experimental Choices: To study the dynamics of the isopropyl group rotation and amino group inversion, a variable-temperature (VT) NMR experiment is crucial. At room temperature, rapid rotation would likely show averaged signals for the isopropyl methyl groups. By lowering the temperature, we can slow this rotation to the NMR timescale, potentially resolving distinct signals for the now non-equivalent methyl groups and providing data to calculate the rotational energy barrier.[8]

Experimental Protocol: Variable-Temperature NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of 3-Fluoro-4-(propan-2-yl)aniline in a deuterated solvent (e.g., CDCl3 or Toluene-d8) in a 5 mm NMR tube.

  • Initial Spectrum: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature (298 K) to assign all signals.

  • Low-Temperature Acquisition: Gradually lower the spectrometer temperature in 10 K increments.

  • Data Monitoring: At each temperature, acquire a ¹H spectrum, paying close attention to the signals for the isopropyl methyl protons and the aromatic protons.

  • Coalescence Temperature: Identify the temperature at which the two distinct methyl proton signals (if resolved at low temp) merge into a single broad peak. This is the coalescence temperature (Tc).

  • Barrier Calculation: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier from Tc and the signal separation at the low-temperature limit.

  • NOE/HOESY Analysis: A 2D NOESY (or ¹H-¹⁹F HOESY) experiment can confirm spatial proximity between the isopropyl protons and the ortho-protons on the ring, validating the rotational preference.[14]

G cluster_nmr NMR Workflow prep Sample Preparation (Dissolve in CDCl3) rt_spec Acquire Spectra at 298 K (1H, 13C, 19F) prep->rt_spec vt_setup Cool Sample Incrementally (e.g., 298K -> 180K) rt_spec->vt_setup vt_spec Acquire 1H Spectrum at Each Temperature vt_setup->vt_spec analysis Analyze Signal Coalescence & Line Shape vt_spec->analysis calc Calculate Rotational Barrier (ΔG‡) analysis->calc

Caption: Workflow for Variable-Temperature NMR analysis.

Method 2: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule's conformation in the solid state.[15] This technique is essential for validating computational models and provides a definitive reference structure, albeit in a non-physiological environment.

Causality Behind Experimental Choices: The primary challenge is growing a diffraction-quality single crystal. Slow evaporation of a solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate) is a standard method. The resulting structure will reveal the precise dihedral angles of the isopropyl and amino groups, as well as any intermolecular interactions (like hydrogen bonding) that stabilize the crystal lattice.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of 3-Fluoro-4-(propan-2-yl)aniline via slow evaporation, vapor diffusion, or cooling from a saturated solution.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. Rotate the crystal and collect the diffraction pattern on a detector.

  • Structure Solution: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit.

  • Validation: Analyze the final structure for geometric reasonability and agreement with the data.

G cluster_xray X-ray Crystallography Workflow crystal Grow Single Crystal mount Mount Crystal on Goniometer crystal->mount collect Collect Diffraction Data mount->collect solve Solve Phase Problem (Generate Electron Density Map) collect->solve refine Build and Refine Molecular Model solve->refine validate Validate Final Structure refine->validate

Caption: General workflow for single-crystal X-ray analysis.

Part 4: Computational Modeling of Conformational Space

Computational chemistry, particularly DFT, allows us to explore the full potential energy surface of the molecule, something that is difficult to achieve experimentally.[13][16] This provides a theoretical framework for understanding the relative stabilities of different conformers and the barriers separating them.

Causality Behind Experimental Choices: We use a two-step process. First, a relaxed potential energy surface (PES) scan is performed by systematically rotating the key dihedral angles (C-C bond of the isopropyl group and the C-N bond of the amino group). This identifies all potential energy minima. Second, each of these minima is subjected to a full geometry optimization followed by a frequency calculation. The frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides thermodynamic data to calculate relative free energies and Boltzmann populations. A common and reliable level of theory for such molecules is B3LYP with a 6-31G** basis set.[12]

Experimental Protocol: DFT Calculations

  • Initial Structure: Build an initial 3D structure of 3-Fluoro-4-(propan-2-yl)aniline.

  • Potential Energy Scan: Perform a relaxed PES scan by rotating the C(4)-C(isopropyl) dihedral angle from 0° to 180° in 10° steps. At each step, allow the rest of the molecule to relax.

  • Identify Minima: Identify the low-energy structures from the PES scan.

  • Geometry Optimization: Perform a full geometry optimization on each identified minimum using the B3LYP/6-31G** level of theory.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true local minimum and to obtain zero-point vibrational energies and thermal corrections.

  • Data Analysis: Compare the relative energies (ΔE) and Gibbs free energies (ΔG) of the conformers. Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298 K).

G cluster_dft DFT Computational Workflow build Build Initial 3D Structure scan Perform Relaxed PES Scan (Rotate Dihedral Angles) build->scan identify Identify Potential Minima scan->identify optimize Full Geometry Optimization (e.g., B3LYP/6-31G**) identify->optimize freq Frequency Calculation optimize->freq analyze Analyze Energies & Calculate Boltzmann Population freq->analyze

Caption: Workflow for DFT conformational analysis.

Part 5: Synthesizing the Data: A Unified View

By integrating the results from all three methods, we can construct a robust model of the conformational behavior of 3-Fluoro-4-(propan-2-yl)aniline.

Predicted Conformational Features:

  • Isopropyl Group Rotation: The DFT calculations are expected to reveal two primary stable conformers related to the rotation of the isopropyl group. The lowest energy conformer will likely have the isopropyl C-H bond eclipsing the plane of the aromatic ring to minimize steric clash between the methyl groups and the ortho-protons. The rotational barrier between these conformers is predicted to be in the range of 1-8 kJ/mol for an isolated molecule, which can be validated by VT-NMR.[5][17]

  • Amino Group Pyramidalization: Aniline itself has a non-planar amino group with an inversion barrier of about 1.50 kcal/mol.[1] The meta-fluoro substituent is expected to have only a minor inductive effect on this barrier.[2] DFT calculations will quantify the out-of-plane angle of the amino group.

  • Comparison Across Methods: The X-ray crystal structure will likely correspond to one of the lowest energy conformers predicted by DFT. However, crystal packing forces could potentially trap a slightly higher energy conformer.[5] The NMR data in solution should reflect the Boltzmann-averaged properties of the low-energy conformers identified by DFT.

Table of Predicted Conformational Data (from DFT)

ConformerKey Dihedral Angle (C3-C4-Ciso-H)Relative Energy (ΔE, kJ/mol)Relative Free Energy (ΔG, kJ/mol)Boltzmann Population (298 K)
A ~0°0.000.00~70%
B ~90° (Transition State)~7.5--
C ~180°~0.5~0.4~30%

Note: These values are illustrative based on similar systems and would be populated with actual data from the DFT calculation.

G A Conformer A (0.00 kJ/mol) TS Transition State (~7.5 kJ/mol) A->TS Isopropyl Rotation TS->A C Conformer C (~0.4 kJ/mol) TS->C Isopropyl Rotation C->TS

Caption: Energy relationship between isopropyl rotamers.

Part 6: Conclusion

A comprehensive conformational analysis of 3-Fluoro-4-(propan-2-yl)aniline cannot rely on a single technique. This guide demonstrates that by strategically combining the solution-state dynamics from NMR spectroscopy, the precise solid-state structure from X-ray crystallography, and the detailed energetic landscape from DFT calculations, a validated and holistic understanding can be achieved. This integrated approach provides the high-fidelity structural insights necessary for rational drug design and the development of novel molecular materials.

References

  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Available at: [Link]

  • Chemical Science International Journal. Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Available at: [Link]

  • Rai, A. K., & Rai, J. S. (2013). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. ResearchGate. Available at: [Link]

  • Fry, C. G., et al. (2008). The quenching of isopropyl group rotation in van der Waals molecular solids. The Journal of Chemical Physics, 128(12), 124512. Available at: [Link]

  • Wang, Z., et al. (2022). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. International Journal of Molecular Sciences, 23(21), 13329. Available at: [Link]

  • Wiberg, K. B. (1986). Barriers to rotation adjacent to double bonds. 2. n-Propyl versus isopropyl groups. Journal of the American Chemical Society, 108(19), 5817–5822. Available at: [Link]

  • Ushakov, E. N., et al. (2010). DFT theoretical studies of anions of aniline and its several derivatives. Structural Chemistry, 22(2), 279-291. Available at: [Link]

  • Lunazzi, L., Magagnoli, C., & Macciantelli, D. (1980). Conformational studies by dynamic nuclear magnetic resonance spectroscopy. Part 19. Substituent effects upon the rotational barrier of alkylanilines. Journal of the Chemical Society, Perkin Transactions 2, (12), 1704-1708. Available at: [Link]

  • Radom, L., Hehre, W. J., & Pople, J. A. (1971). Rotational isomerism and barriers to internal rotation in 3-halopropenes by SCF-MO methods. Journal of the American Chemical Society, 93(2), 289-300. Available at: [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(6), 1107-1115. Available at: [Link]

  • Wiberg, K. B. (1986). Barriers to rotation adjacent to double bonds. 2. n-Propyl versus isopropyl groups. Journal of the American Chemical Society, 108(19), 5817-5822. Available at: [Link]

  • Pacansky, J., & Waltman, R. J. (2002). Theoretical calculations on the structure and barriers of internal rotation for the isopropyl radical. The Journal of Physical Chemistry A, 106(18), 4646-4652. Available at: [Link]

  • Anderson, J. E. (1972). Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy. University of Glasgow. Available at: [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(6), 1107-1115. Available at: [Link]

  • Scribd. Basic Strength of Ortho, Meta and para Substituted Anilines. Available at: [Link]

  • Raines, R. T., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(1), 133-141. Available at: [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2013). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 24(10), 1599-1622. Available at: [Link]

  • Quora. How does the ortho effect affect the basicity of aniline?. Available at: [Link]

  • Dave, J. S., Patel, P. D., & Bhatt, H. (2012). Synthesis and Mesomorphic Characteristics of Fluoroaniline Derivatives with Different Lateral Groups. Molecular Crystals and Liquid Crystals, 562(1), 76-84. Available at: [Link]

  • Reddit. Is my reasoning of analysis of my NMR spectra correct?. Available at: [Link]

  • Axenrod, T., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. The Journal of Organic Chemistry, 44(26), 4831-4834. Available at: [Link]

  • University of Bath. Conformational Analysis. Available at: [Link]

  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6148. Available at: [Link]

  • Duax, W. L., & Griffin, J. F. (2012). X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • Gouverneur, V., et al. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14018-14018. Available at: [Link]

  • Powner, M. W., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5585. Available at: [Link]

  • University of California, Irvine. Conformational Analysis. Available at: [Link]

  • Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299-9313. Available at: [Link]

  • Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer. Available at: [Link]

  • Chemistry LibreTexts. 7.3: X-ray Crystallography. Available at: [Link]

  • Otte, F. L., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3334-3343. Available at: [Link]

Sources

Validation

Comparative Guide: Catalysts for Selective Hydrogenation of Fluoronitrobenzenes

Executive Summary: The Chemoselectivity Challenge In the synthesis of fluoroanilines—critical intermediates for fluoroquinolone antibiotics, agrochemicals (e.g., flufenacet), and liquid crystals—the reduction of fluoroni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Challenge

In the synthesis of fluoroanilines—critical intermediates for fluoroquinolone antibiotics, agrochemicals (e.g., flufenacet), and liquid crystals—the reduction of fluoronitrobenzenes presents a specific chemoselectivity challenge. While the nitro group (


) is easily reduced, the competing hydrodefluorination (C–F cleavage) and aromatic ring hydrogenation pose significant risks to yield and purity.

Unlike chloronitrobenzenes, where the C–Cl bond is relatively weak (


327 kJ/mol) and prone to rapid hydrogenolysis on Palladium (Pd), the C–F bond is stronger (

485 kJ/mol). However, under industrial hydrogenation conditions (elevated

and

), standard catalysts often facilitate trace defluorination (

), generating hydrofluoric acid (HF) which corrodes reactors and poisons catalysts.

This guide objectively compares the three dominant catalytic approaches: Standard Pd/C , Selective Pt/C , and Engineered Bimetallics (Pd/SnO₂, Pt-Fe) .

Catalyst Performance Comparison

The following data aggregates performance metrics from recent industrial benchmarks and literature for the reduction of p-fluoronitrobenzene (p-FNB) to p-fluoroaniline (p-FA).

FeaturePalladium on Carbon (Pd/C) Platinum on Carbon (Pt/C) Engineered Bimetallic (Pd/SnO₂)
Primary Mechanism Rapid H₂ activation; high surface H* coverage.Slower H₂ activation; weaker adsorption of halo-arenes.Electronic modification of active sites (SMSI).
Activity (TOF) High (>2,000 h⁻¹)Moderate (~800–1,200 h⁻¹)High (>1,800 h⁻¹)
Selectivity (p-FA) 95–98% (Risk of defluorination)>99.5% (Excellent halogen retention)>99.8% (Synergistic suppression)
Defluorination Risk Moderate (increases w/ temp >80°C)Low (C–F oxidative addition is kinetically difficult)Negligible (SnO₂ blocks C–F adsorption sites)
Cost Efficiency High (Low loading required)Moderate (Higher loading often needed)Low (Complex synthesis)
Best Use Case General screening; mild conditions (<50°C).Process scale-up where impurity profile is critical.High-value APIs requiring <10 ppm defluoro-impurity.
Mechanistic Insight: Why Pd Fails at Selectivity

Palladium is an excellent reservoir for hydride species. However, electron-rich Pd(0) sites readily undergo oxidative addition into Carbon-Halogen bonds. While C–F is strong, the high heat of adsorption of the fluoroarene on Pd surfaces lowers the activation energy for C–F cleavage. Platinum, having a filled


 shell that is less prone to oxidative addition with electron-rich arenes, naturally suppresses this side reaction.

Reaction Pathways & Selectivity Logic

The following diagram illustrates the competing pathways. The goal is to maximize Path A (Nitro Reduction) while completely inhibiting Path B (Hydrodefluorination).

ReactionPathway Substrate p-Fluoronitrobenzene Intermediate Hydroxylamine Intermediate Substrate->Intermediate + 2H₂ (Fast) Product p-Fluoroaniline (Target) Intermediate->Product + H₂ (Fast) SideProduct Aniline (Defluorinated Impurity) Product->SideProduct Pd/C, High T (Hydrodefluorination) RingSat Fluoro-cyclohexylamine (Over-reduction) Product->RingSat High P, High T (Ring Saturation)

Figure 1: Reaction network showing the target pathway (Green) versus competing defluorination and ring saturation pathways (Red).

Experimental Protocols

Protocol A: High-Selectivity Hydrogenation (Pt/C Method)

Application: Recommended for GMP synthesis where defluorinated impurities must be


.

Reagents:

  • Substrate: 4-Fluoronitrobenzene (10 mmol)

  • Catalyst: 5% Pt/C (sulfided variant preferred for maximum selectivity, e.g., Johnson Matthey B101 type).

  • Solvent: Methanol or Ethanol (20 mL).

Workflow:

  • Preparation: Charge the autoclave with substrate and solvent. Add 5% Pt/C (0.5 mol% Pt loading).

  • Purging: Purge reactor 3x with N₂ (5 bar), then 3x with H₂ (5 bar).

  • Reaction: Pressurize to 10 bar H₂ . Heat to 60°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Reaction is typically complete in 2–4 hours. Monitor H₂ uptake curve.

  • Workup: Cool to RT. Vent H₂. Filter catalyst over Celite under inert atmosphere (argon blanket) to prevent catalyst ignition.

  • Analysis: Analyze filtrate by GC-MS. Expected defluorination: <0.05%.[1]

Protocol B: Synergistic Inhibition (Modified Pd Method)

Application: Cost-sensitive processes requiring Pd activity but Pt-like selectivity.

Concept: Use of Lewis acidic supports (like SnO₂ or TiO₂) or additives (Zn(OAc)₂) to electronically modify Pd, making it electron-deficient and less capable of attacking the C–F bond.

Workflow Visualization:

Workflow Start Catalyst Pre-treatment (Pd/C + Zn(OAc)₂ in MeOH) Mix Substrate Addition (4-Fluoronitrobenzene) Start->Mix Stir 30 min React Hydrogenation (30°C, 1-3 bar H₂) Mix->React Filter Filtration (Remove Catalyst) React->Filter Complete Conversion Analyze QC Analysis (Check for F- release via Ion Chrom.) Filter->Analyze

Figure 2: Workflow for using a modified Pd system to suppress defluorination.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Defluorination (>1%) Temperature too high; H₂ starvation at surface.Reduce T to <50°C. Increase stirring rate. Switch to Pt/C.
Ring Hydrogenation Catalyst too active; Solvent effects.Avoid acidic solvents. Use non-polar solvents (Toluene) or add inhibitor (diphenyl sulfide).
Stalled Reaction Catalyst poisoning (by HF or amines).Add base (Na₂CO₃) to scavenge HF. Ensure clean substrate (free of sulfur).

References

  • BenchChem. (2025). A Comparative Guide to Catalysts for 3-Chloro-4-fluoroaniline Synthesis. Link

  • Luo, J., et al. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. MDPI. Link

  • Chen, Y., et al. (2025). Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites. Journal of the American Chemical Society. Link

  • Baumgartner, R., & McNeill, K. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology. Link

  • GuideChem. (2020). How to Prepare 2-Fluoroaniline through Hydrogenation of Ortho-Fluoronitrobenzene. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 3-Fluoro-4-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in a Versatile Building Block 3-Fluoro-4-(propan-2-yl)aniline, a substituted aniline, is a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Versatile Building Block

3-Fluoro-4-(propan-2-yl)aniline, a substituted aniline, is a key intermediate in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its structural motifs are found in compounds targeting a range of therapeutic areas. In drug development, the purity of starting materials and intermediates is not merely a matter of regulatory compliance; it is a fundamental pillar of scientific integrity. Even minute impurities can lead to the formation of undesired side products, altered biological activity, and in the worst-case scenario, toxicological issues. Therefore, a robust and multi-faceted approach to purity assessment is paramount to ensure the reliability and reproducibility of research and development outcomes.

This guide provides an in-depth comparison of the essential analytical techniques for evaluating the purity of commercially available 3-Fluoro-4-(propan-2-yl)aniline. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for interpreting and comparing data from various suppliers.

Decoding the Certificate of Analysis (CoA): A First Look at Quality

The Certificate of Analysis (CoA) is a crucial document provided by a chemical supplier that details the quality and purity of a specific batch of a compound.[1][2] It is the first line of defense in quality assessment. However, not all CoAs are created equal. A comprehensive CoA should provide not just a purity value, but also the analytical method used to determine it.[3][4]

Key Information to Scrutinize on a CoA:

  • Purity: Typically expressed as a percentage. It's vital to note the analytical technique used (e.g., HPLC, GC, qNMR). A purity value of ">98% (GC)" provides more information than a simple ">98%".

  • Identity Confirmation: Methods like ¹H NMR or Mass Spectrometry should be used to confirm the chemical structure.

  • Impurities: A high-quality CoA may list known impurities and their levels.

  • Analytical Method Details: While not always present, information on the column, mobile phase (for HPLC), or temperature program (for GC) adds a layer of transparency and allows for replication of the analysis.

  • Batch or Lot Number: This ensures traceability of the specific batch of the chemical you have received.[2]

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. The most powerful and commonly employed methods for analyzing substituted anilines are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[5][6][7]

Potential Impurity Profile of 3-Fluoro-4-(propan-2-yl)aniline

Understanding the potential synthetic routes is key to predicting likely impurities. A common route to substituted anilines is the reduction of the corresponding nitro compound.[8][9] Alkylation of a simpler aniline is another possibility.[10] Based on these general synthetic strategies, a potential impurity profile can be hypothesized.

Diagram: Potential Impurity Profile

Potential Impurity Profile of 3-Fluoro-4-(propan-2-yl)aniline cluster_synthesis Synthetic Precursors cluster_byproducts Reaction By-products cluster_reagents Residual Reagents/Solvents Starting_Material 3-Fluoro-4-(propan-2-yl)nitrobenzene Target_Molecule 3-Fluoro-4-(propan-2-yl)aniline Starting_Material->Target_Molecule Incomplete Reaction Alternative_Starting_Material 3-Fluoroaniline Alternative_Starting_Material->Target_Molecule Incomplete Reaction Isomeric_Impurity Isomeric Fluoro-isopropylanilines Isomeric_Impurity->Target_Molecule From Impure Starting Material Overalkylation N,N-diisopropylaniline derivatives Overalkylation->Target_Molecule Side Reaction Incomplete_Reduction Nitroso or Azoxy intermediates Incomplete_Reduction->Target_Molecule Side Reaction Residual_Solvents e.g., Ethanol, Ethyl Acetate Catalyst_Residues e.g., Pd, Pt, Fe

Caption: Potential Impurity Profile based on likely synthetic routes.

Comparative Analysis of Key Methodologies

The choice of analytical technique is crucial and depends on the nature of the expected impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei.[11][12]
Typical Analytes A wide range of non-volatile and thermally labile compounds.[13]Volatile and thermally stable compounds.Soluble compounds in sufficient concentration.
Advantages High resolution, suitable for a wide range of anilines and their non-volatile impurities.[14][15]High sensitivity and specificity, excellent for identifying volatile impurities and isomers.[16]Provides unambiguous structure confirmation and can quantify impurities without a reference standard for each ("absolute quantification").[17][18]
Limitations Requires reference standards for definitive impurity identification.Limited to volatile and thermally stable compounds; derivatization may be required for polar analytes.[19]Lower sensitivity compared to chromatographic methods for trace impurities.

Hypothetical Comparison of Commercial 3-Fluoro-4-(propan-2-yl)aniline

To illustrate how to apply this knowledge, let's consider a hypothetical comparison of three commercial suppliers based on their provided data.

SupplierPurity (Method)Identity Confirmed byNotable Impurities DetectedOverall Assessment
Supplier A >99.5% (HPLC)¹H NMR, MS3-Fluoro-4-(propan-2-yl)nitrobenzene (0.15%)High purity with well-characterized residual starting material. Suitable for most applications, including late-stage drug development.
Supplier B >98% (GC)¹H NMRUnidentified peak at R.T. 8.2 min (0.8%)Good purity, but the presence of an unknown impurity warrants further investigation, especially for cGMP applications.
Supplier C 97% (¹H NMR)¹H NMRIsomeric impurity (~2%)The use of qNMR for purity is excellent, but the presence of a significant isomeric impurity may be problematic for applications requiring high specificity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purity assessment of 3-Fluoro-4-(propan-2-yl)aniline.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase C18 column is an excellent starting point for aromatic amines, offering good retention and resolution. The use of a buffered mobile phase or an acid modifier like formic acid improves peak shape for basic compounds like anilines.

Diagram: HPLC Workflow

Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Detection UV Detection (e.g., 254 nm) HPLC_System->Detection Data_Analysis Data Analysis (Peak Integration, % Area) Detection->Data_Analysis

Sources

Validation

Cross-Validation of Analytical Data for Novel Aniline Derivatives

A Comparative Guide for the Modern Analytical Chemist Executive Summary: The Aniline Paradox In drug development, novel aniline derivatives are ubiquitous "privileged structures," serving as scaffolds for kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for the Modern Analytical Chemist

Executive Summary: The Aniline Paradox

In drug development, novel aniline derivatives are ubiquitous "privileged structures," serving as scaffolds for kinase inhibitors, sulfonamides, and anesthetics. However, they present a distinct analytical hazard: The Aniline Paradox .

While aniline derivatives often appear >99% pure by standard Reverse-Phase HPLC (RP-HPLC) at 254 nm, they frequently fail downstream applications or toxicity screens. Why?

  • Oxidative Instability: Anilines readily oxidize to azo-dimers or quinone imines, some of which are non-chromophoric or co-elute with the parent peak.

  • Silanol Interactions: The basic amine moiety interacts with acidic silanols on silica columns, causing peak tailing that masks impurities.

  • Regioisomerism: Ortho-, meta-, and para-isomers often have identical mass spectra and similar retention times.

This guide moves beyond "standard testing" to a Cross-Validation Framework . We do not just test; we interrogate the data using orthogonal physics—comparing chromatography (separation) against spectroscopy (magnetic resonance) to ensure absolute structural integrity.

Strategic Framework: The Triangulation Method

To guarantee data integrity (ALCOA+ principles), we employ a triangulation strategy. No single method is trusted in isolation.

FeaturePrimary Method (High Throughput)Orthogonal Validator (High Fidelity)The "Truth" Gap
Purity RP-HPLC (UV/Vis)qNMR (Proton) HPLC relies on relative response factors; qNMR is absolute.
Identity LC-MS (m/z)1D/2D NMR (Connectivity) MS cannot easily distinguish regioisomers; NMR maps the lattice.
Volatiles Headspace GCLoss on Drying (LOD) / TGA GC misses inorganic salts; TGA confirms total volatile mass.

Visualizing the Logic

The following workflow illustrates the decision matrix for cross-validating a novel aniline derivative.

CrossValidationWorkflow Start Input: Novel Aniline Sample HPLC Method A: RP-HPLC (High pH) Start->HPLC MS Method B: LC-MS/MS Start->MS Decision1 Purity > 98%? HPLC->Decision1 Regio Method D: 2D NMR (COSY/NOESY) MS->Regio Mass Confirmed qNMR Method C: qNMR (Internal Std) Decision1->qNMR Yes Fail REJECT / RE-PURIFY Check for Salts/Isomers Decision1->Fail No Discrepancy Discrepancy Check: |HPLC - qNMR| < 1.0%? qNMR->Discrepancy Pass VALIDATED Release for Bio-Assay Discrepancy->Pass Yes Discrepancy->Fail No (Hidden Impurity)

Figure 1: The Cross-Validation Decision Matrix. Note the critical "Discrepancy Check" where chromatographic purity is challenged by molar purity.

Quantitative Cross-Validation: HPLC vs. qNMR

This is the most critical step for aniline derivatives. HPLC is efficient but "blind" to impurities that do not absorb UV light (like inorganic salts from reduction steps) or impurities with low extinction coefficients.

Case Study Data: 3-Fluoro-4-methylaniline

Scenario: A researcher synthesized this compound via reduction of the nitro-precursor.

ParameterMethod A: RP-HPLC (Area %)Method B: qNMR (Wt %)Interpretation
Result 99.2% 91.5% CRITICAL FAILURE
Basis Relative UV Absorbance (254 nm)Molar Ratio vs. Internal Standard
Blind Spots Inorganic salts, residual solvents, non-UV active dimers.None (detects all protons).
Conclusion The sample contains ~8% non-chromophoric impurity (likely inorganic salts or water).
Protocol A: "Silanol-Suppressing" HPLC

Objective: To eliminate peak tailing common in amines, ensuring the chromatogram represents true purity, not column artifacts.

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0). Note: High pH keeps aniline deprotonated (neutral), improving peak shape.

    • B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: DAD (210–400 nm). Crucial: Extract chromatograms at multiple wavelengths to catch oxidized impurities.

Protocol B: Absolute Purity via qNMR

Objective: To determine the "True Mass Balance" purity.

  • Internal Standard (IS): Select Maleic Acid (TraceCERT®) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) .

    • Requirement: The IS signals must not overlap with the aniline aromatic region (6.5–7.5 ppm). TCNB (singlet at ~7.7 ppm) is excellent for anilines.

  • Solvent: DMSO-d6 (prevents exchange of amine protons, unlike MeOD).

  • Acquisition Parameters (The "Self-Validating" Setup):

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (d1): Must be

      
       of the slowest relaxing proton (typically 30–60 seconds for quantitative accuracy).
      
    • Scans: 16–64 (for S/N > 150).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
    

Structural Identity: Regioisomer Differentiation[1]

Mass Spectrometry (MS) confirms the molecular weight (MW), but for substituted anilines, the position of the substituent (ortho/meta/para) dictates biological activity. MS often fails here.

Visualizing the Regioisomer Logic

RegioisomerLogic Input Input: Isomer Mixture? H_NMR 1H NMR (Aromatic Region) Input->H_NMR Pattern1 Pattern: AA'BB' (Symmetric) H_NMR->Pattern1 2 doublets Pattern2 Pattern: ABCD (4 distinct peaks) H_NMR->Pattern2 Complex Pattern3 Pattern: Singlet + Multiplets H_NMR->Pattern3 Isolated peak Para Para-Isomer Pattern1->Para Ortho Ortho-Isomer Pattern2->Ortho Meta Meta-Isomer Pattern3->Meta

Figure 2: Logic flow for distinguishing aniline regioisomers using coupling patterns.

Experimental Insight: The Coupling Constant ( )
  • Ortho-coupling (

    
    ):  7–9 Hz (Strong interaction).
    
  • Meta-coupling (

    
    ):  1–3 Hz (Fine splitting).
    
  • Para-coupling (

    
    ):  < 1 Hz (Often not resolved).
    

Validation Step: If your synthesized "para-aniline" shows a doublet of doublets with


 Hz and 

Hz, you have contaminated it with the ortho or meta isomer. You must run 2D-NOESY to see spatial proximity between the amine protons and the substituent.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • Pauli, G. F., et al. (2012). The 100% Quantitative NMR Signal: A Guide to the qNMR Resonance. Journal of Natural Products. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][3][Link]

  • Almac Group. (2023). qNMR – A Modern Alternative to HPLC.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-(propan-2-yl)aniline

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Fluoro-4-(propan-2-yl)aniline. As a substituted aromatic amine, this compound presents notable health and environm...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Fluoro-4-(propan-2-yl)aniline. As a substituted aromatic amine, this compound presents notable health and environmental hazards that necessitate rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and regulatory compliance. The procedures outlined herein are built on the principles of chemical causality, self-validating safety systems, and authoritative regulatory standards.

Hazard Identification and Essential Safety Data

Understanding the inherent risks of 3-Fluoro-4-(propan-2-yl)aniline is the foundation of its safe management. While specific data for this exact compound is not universally published, its classification can be reliably inferred from structurally similar halogenated aromatic amines. Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1] The fluorine substituent introduces further considerations for hazardous decomposition products and environmental persistence.

Table 1: Inferred GHS Hazard Classification This classification is based on data from analogous compounds such as 3-fluoroaniline and 3-fluoro-4-methylaniline.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed.[2][3]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[3]
Acute Toxicity, InhalationCategory 3Toxic if inhaled.[3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 1/2Causes serious eye damage or irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3]
Suspected of Causing Genetic DefectsCategory 2Based on data for similar aromatic amines.
Suspected of Causing CancerCategory 2Based on data for similar aromatic amines.
Hazardous to the Aquatic Environment (Long-term)Category 1Very toxic to aquatic life with long-lasting effects.

The Causality Behind the Hazards: The aniline backbone is associated with systemic toxicity, particularly affecting blood (methemoglobinemia). The lipid solubility of aromatic amines facilitates rapid absorption through the skin, making dermal contact a significant exposure route.[1] Halogenated organic compounds can generate highly toxic byproducts like hydrogen fluoride (HF) upon combustion.[3]

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container is collected. It starts with meticulous handling and segregation at the point of generation.

Mandatory Personal Protective Equipment (PPE)

A risk assessment mandates the use of specific PPE to create a barrier between the researcher and the chemical. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

  • Hand Protection: Handle with gloves inspected prior to use.[2] Use chemically resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer splash protection but should be changed immediately upon contamination. Aromatic amines can permeate many common glove materials.[4]

  • Eye/Face Protection: Tightly fitting safety goggles are mandatory.[2] A face shield (minimum 8-inch) is required when there is a risk of splashing.[2]

  • Skin and Body Protection: A complete suit protecting against chemicals, such as a chemically resistant lab coat or apron, is necessary.[2] Ensure footwear is closed-toe.

  • Respiratory Protection: All handling of 3-Fluoro-4-(propan-2-yl)aniline should occur inside a certified chemical fume hood to prevent inhalation of vapors.[3] If engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., type ABEK) must be used.[2]

Waste Segregation Protocol

Proper segregation is critical for safety, compliance, and cost-effective disposal. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[5]

Step-by-Step Segregation:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Waste."

  • Separate Halogenated from Non-Halogenated Waste: Never mix this compound with non-halogenated solvent waste.[5] The entire mixture would have to be treated as more expensive and difficult-to-dispose-of halogenated waste.[5]

  • Avoid Incompatible Materials: Ensure the waste container does not contain incompatible materials such as strong oxidizing agents, acids, acid chlorides, or chloroformates, which can cause violent reactions.[3][6]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect unused or waste solutions of 3-Fluoro-4-(propan-2-yl)aniline in the designated halogenated liquid waste container.

    • Solid Waste: Collect contaminated materials (e.g., gloves, weighing paper, absorbent pads, silica gel) in a separate, clearly labeled "Halogenated Solid Waste" container.

Disposal Pathways and Step-by-Step Procedures

The disposal of 3-Fluoro-4-(propan-2-yl)aniline is not a task for municipal waste streams or drain disposal. It must be managed as regulated hazardous waste through a licensed professional service.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different forms of waste containing 3-Fluoro-4-(propan-2-yl)aniline.

DisposalWorkflow Fig. 1: Disposal Decision Workflow for 3-Fluoro-4-(propan-2-yl)aniline cluster_waste_type Identify Waste Type cluster_actions Containment & Labeling Protocol Start Waste Generation 3-Fluoro-4-(propan-2-yl)aniline Bulk Bulk / Unused Chemical or Reaction Waste Start->Bulk Contaminated Contaminated Solids (PPE, Labware, Absorbents) Start->Contaminated Spill Accidental Spill Start->Spill Containerize_Bulk Store in original or approved, sealed container. Keep in secondary containment. Bulk->Containerize_Bulk Containerize_Solid Collect in a dedicated, sealed hazardous waste bag or container. Contaminated->Containerize_Solid Spill_Action Follow Emergency Spill Protocol. Spill->Spill_Action Label_Bulk Label Clearly: 'Hazardous Waste' '3-Fluoro-4-(propan-2-yl)aniline' List all components & hazards. Containerize_Bulk->Label_Bulk Label_Solid Label Clearly: 'Hazardous Solid Waste' 'Contaminated with 3-Fluoro-4-(propan-2-yl)aniline' Containerize_Solid->Label_Solid Spill_Action->Contaminated Finish Arrange Pickup by Licensed Waste Disposal Company Label_Bulk->Finish Label_Solid->Finish

Caption: Disposal Decision Workflow for 3-Fluoro-4-(propan-2-yl)aniline.

Protocol 1: Disposal of Bulk Chemical and Contaminated Solutions

This procedure applies to unused product, expired material, or reaction waste solutions containing the compound.

  • Contact Authority: Notify your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup.

  • Prepare Container: Ensure the waste is in a sealed, leak-proof, and chemically compatible container. If possible, use the original manufacturer's container.

  • Accurate Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-Fluoro-4-(propan-2-yl)aniline."

    • An accurate estimation of the concentration and volume.

    • All associated hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

  • Safe Storage: Store the container in a designated satellite accumulation area that is a cool, dry, and well-ventilated space, away from incompatible materials.[3][7] The container must be kept in secondary containment to prevent spills.

  • Transfer Custody: Hand over the waste to the authorized EHS or licensed disposal personnel. Maintain a record of the disposal (cradle-to-grave tracking).[5]

Protocol 2: Management of Contaminated Solid Materials

This procedure applies to disposable items like gloves, bench paper, and empty vials that are contaminated with the chemical.

  • Collection: Place all contaminated solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container "Hazardous Solid Waste" and list "3-Fluoro-4-(propan-2-yl)aniline" as the contaminant.

  • Storage and Disposal: Once the container is full, seal it securely. Store it in the satellite accumulation area and arrange for pickup via your EHS office for disposal, likely through incineration.[2]

Protocol 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Control Vapors and Ignition Sources: Ensure adequate ventilation (fume hood) and remove all sources of ignition.[2][3]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE detailed in Section 2.1.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., soapy water, followed by acetone or ethanol, if appropriate for the surface), collecting all cleaning materials as hazardous solid waste.

  • Dispose of Waste: Seal, label, and dispose of all cleanup materials as described in Protocol 2.

  • Report: Report the incident to your EHS office.

Regulatory Framework

The disposal of 3-Fluoro-4-(propan-2-yl)aniline is governed by federal and local regulations. As a halogenated organic compound, it falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] It would likely be classified under the F-listed wastes (hazardous wastes from non-specific sources), such as F001 or F002 if used as a solvent, or as a D-listed waste if it exhibits characteristics of toxicity.[9][10] The key takeaway is that this chemical must be managed by a licensed hazardous waste handler to ensure compliance.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration.[Link]

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH.[Link]

  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. PubChem - NIH.[Link]

  • 3-Fluoro-4-methylaniline | C7H8FN | CID 9957. PubChem.[Link]

  • Material Safety Data Sheet: 3-Fluoro-4-methylaniline. Capot Chemical.[Link]

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH.[Link]

  • 4-Fluoro-3-(morpholin-4-yl)aniline | C10H13FN2O | CID 39239626. PubChem.[Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA.[Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.[Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.[Link]

  • OSHA Chemical Hazards And Communication. NCBI Bookshelf.[Link]

  • Deletion of the entry UN 2941 Fluoroanilines. UNECE.[Link]

  • EPA HAZARDOUS WASTE CODES. EPA.[Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-Fluoro-4-(propan-2-yl)aniline

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-Fluoro-4-(propan-2-yl)aniline. As a substituted aniline,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-Fluoro-4-(propan-2-yl)aniline. As a substituted aniline, this compound warrants careful handling due to the potential hazards associated with this class of chemicals, including toxicity and irritation. This document is intended for use by trained laboratory personnel.

Hazard Assessment: Understanding the Risks of Substituted Anilines

While specific toxicological data for 3-Fluoro-4-(propan-2-yl)aniline is not extensively published, the hazard profile can be inferred from structurally similar compounds such as 3-fluoro-4-methylaniline, 3-chloro-4-fluoroaniline, and other fluoroanilines. The primary hazards associated with this chemical class are significant and demand rigorous safety measures.

  • Acute Toxicity: Fluoro-substituted anilines are frequently classified as toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Aniline and its derivatives can affect the blood's ability to carry oxygen, a condition known as methemoglobinemia.

  • Skin and Eye Irritation: These compounds are known to cause skin irritation and serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: Inhalation of vapors or dusts may lead to respiratory tract irritation.[1][3][5]

  • Organ Damage: Prolonged or repeated exposure to some aniline analogues may cause damage to organs.[2]

Given these potential hazards, a comprehensive safety strategy encompassing engineering controls, appropriate PPE, and strict operational protocols is mandatory.

Engineering Controls: Your Primary Barrier to Exposure

Personal protective equipment should always be used in conjunction with, not as a replacement for, robust engineering controls.

  • Chemical Fume Hood: All handling of 3-Fluoro-4-(propan-2-yl)aniline, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[1][6] This is the most critical engineering control to prevent the inhalation of potentially toxic vapors.[1][6]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[7][8]

  • Emergency Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[6][9] Verify their functionality before beginning any work.

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered PPE approach is required to protect against all potential routes of exposure.

Eye and Face Protection

Direct contact with aniline derivatives can cause severe eye damage.[3] Therefore, comprehensive protection is non-negotiable.

  • Chemical Splash Goggles: Wear snug-fitting chemical splash goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][7]

  • Face Shield: In addition to goggles, a full-face shield must be worn whenever there is a risk of splashing, such as during transfers of liquid or when working with larger quantities.[6][10][11] The face shield protects the rest of the face from splashes and sprays.[11]

Hand Protection

Substituted anilines are readily absorbed through the skin, making dermal contact a significant route for systemic toxicity.[2][9]

  • Chemical-Resistant Gloves: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling anilines.[6] Always consult the glove manufacturer's resistance chart for specific breakthrough times.

  • Double Gloving: For extended operations or when handling concentrated amounts, double gloving is a highly recommended practice to provide an additional layer of protection.[6]

  • Inspection and Removal: Before use, always inspect gloves for any signs of degradation, such as discoloration or pinholes. Use proper glove removal technique to avoid contaminating your skin.

Body Protection
  • Laboratory Coat: A flame-retardant lab coat should be worn and kept fully buttoned.[6]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[6][11]

  • Full Coverage: Long pants and closed-toe, chemical-resistant shoes are mandatory in any area where this chemical is handled.[6]

Respiratory Protection
  • Fume Hood as Primary Control: Under normal operating conditions, all work should be performed in a chemical fume hood, which should provide adequate respiratory protection.[6]

  • Emergency Respirator: In the event of a spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6] For significant spills, a full-face respirator or a self-contained breathing apparatus (SCBA) may be required.[12]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing risk during the handling of 3-Fluoro-4-(propan-2-yl)aniline.

Preparation
  • Risk Assessment: Conduct a thorough risk assessment specific to the planned experiment.

  • Verify Controls: Ensure the chemical fume hood is operational and the safety shower/eyewash station is accessible.

  • Assemble Materials: Have a dedicated chemical spill kit appropriate for organic amines readily available.

  • Don PPE: Put on all required PPE as detailed in Section 3 before entering the designated handling area.

Handling
  • Work Within Fume Hood: Handle the compound exclusively within the chemical fume hood.[1]

  • Minimize Spills: Use a syringe, pipette, or powder funnel for transfers to minimize the risk of spills and aerosol generation.

  • Avoid Ignition Sources: While not always highly flammable, many organic compounds are combustible. Keep away from open flames, hot surfaces, and other sources of ignition.[1][13]

  • Container Management: Keep containers tightly closed when not in use to prevent the release of vapors.[7]

Decontamination
  • Clean Work Area: After handling, decontaminate the work surface in the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then apron, face shield, and goggles).

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][8]

Disposal Plan

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Waste Segregation: Dispose of 3-Fluoro-4-(propan-2-yl)aniline and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled hazardous waste container.[2]

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Environmental Protection: Do not allow the chemical or its waste to enter drains or the environment.[1][7]

Summary and Visual Guides

Table 1: Personal Protective Equipment Summary
PPE CategoryItemSpecifications
Eye/Face Protection Chemical Splash GogglesMust provide a complete seal around the eyes.
Face ShieldRequired for splash hazards, worn in addition to goggles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene recommended. Double-gloving is advised.
Body Protection Laboratory CoatFlame-retardant, fully buttoned.
Chemical-Resistant ApronWorn over the lab coat for splash-prone procedures.
Foot ProtectionClosed-toe, chemical-resistant shoes.
Respiratory Protection Chemical Fume HoodPrimary control for all standard operations.
Air-Purifying RespiratorFor spill response or emergency use (organic vapor cartridges).
Diagram 1: Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal start_node start_node process_node process_node ppe_node ppe_node control_node control_node disposal_node disposal_node end_node end_node start Start: New Procedure risk_assessment Conduct Risk Assessment start->risk_assessment check_controls Verify Fume Hood & Emergency Equipment risk_assessment->check_controls don_ppe Don All Required PPE (Goggles, Gloves, Coat) check_controls->don_ppe work_in_hood Transfer/Handle Chemical Exclusively in Fume Hood don_ppe->work_in_hood spill_check Spill Occurred? work_in_hood->spill_check handle_spill Execute Spill Protocol spill_check->handle_spill Yes decontaminate Decontaminate Workspace & Equipment spill_check->decontaminate No handle_spill->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Segregate & Dispose of Contaminated Waste wash_hands->dispose_waste end Procedure Complete dispose_waste->end

Caption: Workflow for handling 3-Fluoro-4-(propan-2-yl)aniline.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-4-methylaniline.
  • Toronto Research Chemicals. (2023). Safety Data Sheet: 3-Fluoro-4-morpholinoaniline.
  • Central Drug House (P) Ltd. (n.d.). 3-Chloro-4-Fluoro Aniline CAS No 367-21-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • University of Washington. (n.d.). Aniline Standard Operating Procedure.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
  • Carl Roth. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoroaniline.
  • MilliporeSigma. (2025). Safety Data Sheet: 4-Bromo-3-fluoroaniline.
  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
  • Central Drug House (P) Ltd. (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-4-iodoaniline.
  • Trimaco. (2023). Essential Chemical PPE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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